2-Pyridin-2-yl-quinoline-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYCFYURDIXHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225887 | |
| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7491-86-3, 57882-27-6 | |
| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary: This document provides an in-depth technical overview of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical research. Its unique structure, combining both pyridine and quinoline moieties, makes it a versatile building block and a highly effective chelating agent.[1] This guide details its core chemical and physical properties, established synthetic routes with a focus on the Pfitzinger reaction, spectroscopic signature, and key applications, particularly in the formation of functional metal complexes. The content is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this compound.
Core Physicochemical Properties
This compound (CAS No. 57882-27-6) is a stable, solid organic compound.[2] Its rigid, planar structure and the presence of nitrogen atoms and a carboxylic acid group dictate its chemical behavior, particularly its solubility and coordination capabilities. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 57882-27-6 | [2][3] |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [2][4] |
| Molecular Weight | 250.25 g/mol | [3][5] |
| Appearance | Solid (form may vary) | N/A |
| Monoisotopic Mass | 250.07423 Da | [4] |
| Predicted XlogP | 2.3 | [4] |
| Purity | ≥97% (typical commercial) | [2] |
| Storage Temp. | Room Temperature | [6] |
Note: Some properties like melting point and solubility in specific solvents are not consistently reported across public databases and should be determined empirically for specific lots.
Synthesis and Mechanism
The most established and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction .[7][8] This reaction provides a direct route to the quinoline core by condensing an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[9]
Pfitzinger Synthesis of this compound
For the target compound, the Pfitzinger reaction involves the condensation of isatin with 2-acetylpyridine .[3]
Caption: Experimental workflow for the Pfitzinger synthesis.
Detailed Synthetic Protocol
Causality: The following protocol is a representative procedure adapted from generalized Pfitzinger reaction conditions.[9] The use of a strong base like potassium hydroxide is critical for the initial, rate-determining step: the hydrolytic ring-opening of the isatin amide bond.[7][9]
-
Preparation of Base Solution : In a round-bottom flask suitable for reflux, prepare a 33% (w/v) solution of potassium hydroxide by dissolving it in 95% ethanol. Expertise & Experience: The exothermic dissolution requires careful handling and cooling if necessary. Ethanol is a common protic solvent for this reaction.[7]
-
Isatin Ring Opening : To the stirred KOH solution, add one molar equivalent of isatin. The solution's color typically changes as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid. Continue stirring at room temperature for approximately 30-45 minutes to ensure complete conversion.[9]
-
Condensation : Add a stoichiometric equivalent of 2-acetylpyridine to the reaction mixture dropwise. This initiates the condensation between the aniline derivative and the ketone.
-
Cyclization and Dehydration : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 12-13 hours. Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.[9]
-
Work-up and Isolation : After cooling the reaction mixture to room temperature, dilute it with water and filter to remove any insoluble impurities. Carefully acidify the filtrate with an acid (e.g., HCl or acetic acid) to a pH of ~5. The desired product, this compound, will precipitate out of the solution.
-
Purification : Collect the solid product by filtration, wash it thoroughly with water to remove residual salts, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF if required.
Reaction Mechanism
The mechanism proceeds in distinct stages, beginning with the formation of a keto-acid intermediate from isatin. This intermediate then reacts with 2-acetylpyridine to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring system.[7]
Caption: Simplified mechanism of the Pfitzinger reaction.[7]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The key identifying features in NMR, IR, and Mass Spectrometry are outlined below.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons of the quinoline and pyridine rings would appear in the downfield region (typically δ 7.5-9.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (>13 ppm), though its observation can depend on the solvent (e.g., DMSO-d₆).[10][11] |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, expected to appear significantly downfield (>165 ppm).[10] |
| FT-IR | Characteristic vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic rings (~1400-1600 cm⁻¹).[10][12] |
| Mass Spec (EI) | The molecular ion peak (M⁺) should be prominent, reflecting the stability of the aromatic system. Common fragmentation pathways for quinoline-4-carboxylic acids involve the loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[13] |
Reactivity and Core Applications
The true utility of this compound lies in its dual functionality: the carboxylic acid group allows for derivatization (e.g., ester or amide formation), while the two nitrogen atoms act as a powerful bidentate chelating ligand for a wide range of metal ions.[14]
Coordination Chemistry and Ligand Properties
The nitrogen atoms of the pyridine and quinoline rings are positioned to form a stable six-membered chelate ring upon coordination with a metal center. This preorganized conformation makes it an excellent ligand for creating structurally defined metal-organic complexes.[14][15]
Caption: Bidentate chelation of a metal ion (M).
This chelating ability has been exploited to synthesize complexes with various metals, including manganese (Mn), cobalt (Co), cadmium (Cd), and silver (Ag).[12][15] The resulting complexes often exhibit unique properties not present in the free ligand, such as:
-
Luminescence : The ligand can act as an "antenna," absorbing energy and transferring it to a coordinated metal ion (especially lanthanides), which then emits light at a characteristic wavelength.[16][17] This property is valuable for developing fluorescent probes and materials for lighting applications.[12][15]
-
Biological Activity : Metal complexes of quinoline derivatives have demonstrated a range of biological activities, including antibacterial and antitumor properties.[12][15] The complexation can enhance the therapeutic potential of the organic scaffold.
-
Structural Diversity : Depending on the metal ion and reaction conditions, these complexes can self-assemble into higher-order structures, such as 1D chains or 3D supramolecular networks, driven by coordination bonds and hydrogen bonding.[12][15]
Pharmaceutical and Materials Science Applications
Beyond coordination chemistry, the core structure is a valuable scaffold in medicinal chemistry and materials science.[1][18]
-
Pharmaceutical Development : Quinoline-4-carboxylic acids are recognized pharmacophores.[19] This compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic benefits in areas like cancer and infectious diseases.[1][18]
-
Advanced Materials : The compound's thermal stability and ability to form derivatives make it a candidate for incorporation into polymers or coatings to enhance their performance.[1][18] Its fluorescent properties are also useful in the development of imaging agents and chemical sensors.[1]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available from all suppliers, related quinoline carboxylic acids are classified with potential hazards.[20][21]
-
General Hazards : May be harmful if swallowed, inhaled, or in contact with skin. Can cause skin and serious eye irritation.[20]
-
Handling Recommendations : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Disclaimer : This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.[21] This product is typically intended for research use only.[2]
References
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- Zolfigol, M. A. et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3338–3347. Available at: https://pubs.acs.org/doi/10.1021/acsomega.9b03657
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- Sangshetti, J. N. et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-203. Available at: https://www.researchgate.net/publication/261221768_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds-_A_Review
- Hancock, R. D. et al. (2007). The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. UNCW Institutional Repository. Available at: https://libres.uncg.edu/ir/uncw/listing.aspx?id=12304
- ResearchGate. (2015). Influence of Different Organic Bases on The Luminescence Properties of Europium Complexes with 2-Hydroxyquinoline-4-Carboxylic Acid. Available at: https://www.researchgate.net/publication/281282247_Influence_of_Different_Organic_Bases_on_The_Luminescence_Properties_of_Europium_Complexes_with_2-Hydroxyquinoline-4-Carboxylic_Acid
- Gany, A. et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(1), 38-40. Available at: https://www.chempap.org/file_access.php?file=471a038.pdf
- ChemicalBook. (n.d.). 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrum/499-80-9_1HNMR.htm
- Musilek, K. et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1789. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7817548/
- ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Available at: https://pubs.acs.org/doi/10.1021/acsomega.9b03657?goto=supporting-info
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- Al-Ostath, R. et al. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off’ fluorescence approach. Journal of the Iranian Chemical Society. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11003441/
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- ChemicalBook. (2024). This compound - Safety Data Sheet. Available at: https://www.chemicalbook.com/ShowMSDSByCAS_EN_And_Language.aspx?cas=57882-27-6&lang=EN
- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: https://www.researchgate.
- Liu, J. et al. (2022). Isolation strategy for a novel luminescent Eu3+-pyridine-2,6-dicarboxylic acid complex with high compatibility and stability for light-conversion agricultural films. Materials Chemistry Frontiers, 6(12), 1599-1606. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/qm/d2qm00213a
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An In-Depth Technical Guide to the Structure Elucidation of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid
This guide provides a comprehensive, technically-focused framework for the structural elucidation of 2-Pyridin-2-yl-quinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the scientific rationale behind the chosen analytical workflow. Our approach is rooted in establishing a self-validating system of protocols to ensure the highest degree of confidence in the final structural assignment.
Foundational Strategy: Synthesis as the First Step in Elucidation
The journey to elucidating a chemical structure begins not with a spectrometer, but with its synthesis. The choice of synthetic route provides the initial hypothesis for the molecule's constitution. For this compound (Molecular Formula: C15H10N2O2, Molecular Weight: 250.25 g/mol ), the Pfitzinger reaction is a highly logical and efficient choice.[1][2][3] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylpyridine, in the presence of a strong base.[2][4]
The Pfitzinger reaction is particularly advantageous as it directly yields the quinoline-4-carboxylic acid moiety, a key structural feature of our target molecule.[5] Alternative methods for quinoline synthesis, such as the Doebner-von Miller or Skraup reactions, are generally less direct for obtaining the 4-carboxylic acid substitution pattern.[6][7][8][9]
Caption: Pfitzinger reaction workflow for synthesis.
Experimental Protocol: Synthesis via Pfitzinger Reaction
-
Base Preparation: In a round-bottom flask, dissolve potassium hydroxide (3 eq.) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Stir until fully dissolved. Rationale: The use of a strong base is crucial for the initial ring-opening of isatin to form the potassium salt of isatinic acid.[1][4]
-
Isatin Addition: Add isatin (1 eq.) to the basic solution and stir at room temperature for 30 minutes. The color of the solution should change, indicating the formation of the isatinate intermediate.
-
Carbonyl Addition: Slowly add 2-acetylpyridine (1.1 eq.) to the reaction mixture. Rationale: A slight excess of the ketone ensures the complete consumption of the isatin intermediate.
-
Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the pure this compound.
Spectroscopic Analysis: A Multi-faceted Approach to Confirmation
Caption: Integrated spectroscopic workflow.
Mass Spectrometry (MS)
Mass spectrometry provides the foundational data of molecular weight and fragmentation patterns, which are critical for confirming the elemental composition and connectivity.
-
Expected Result: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C15H10N2O2. The primary fragmentation pathway for quinoline-4-carboxylic acids involves the loss of the carboxyl group (-COOH, 45 Da), followed by the elimination of HCN (27 Da) from the quinoline ring.[10][11]
| Ion | m/z (Expected) | Description |
| [M]+• | 250.07 | Molecular Ion |
| [M-COOH]+ | 205.08 | Loss of the carboxylic acid group |
| [M-COOH-HCN]+ | 178.07 | Subsequent loss of hydrogen cyanide |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.
-
Expected Result: The IR spectrum will provide clear evidence for the carboxylic acid and the aromatic ring systems.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Carboxylic acid stretch |
| ~1700 | C=O | Carboxylic acid carbonyl stretch |
| 1600-1450 | C=C and C=N | Aromatic ring stretches |
| ~1300 | C-O | Carboxylic acid stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are essential.
-
¹H NMR: The proton NMR will show a series of signals in the aromatic region (typically 7.0-9.0 ppm). The integration of these signals should correspond to the 9 aromatic protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR will display 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm).
-
2D NMR (COSY & HSQC): COSY (Correlation Spectroscopy) will reveal proton-proton coupling networks, helping to assign protons on the same aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the carbon skeleton.
Data Integration and Final Confirmation
The final step in the structure elucidation process is the integration of all collected data. The synthetic route provides the initial hypothesis, which is then systematically confirmed by the spectroscopic evidence. The molecular weight from MS, the functional groups from IR, and the detailed connectivity from NMR must all be in complete agreement with the proposed structure of this compound. Any discrepancies would necessitate a re-evaluation of the data and potentially further experimentation. This self-validating workflow ensures a high degree of confidence in the final structural assignment, a critical requirement for applications in research and drug development.
References
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- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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- Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]
- SynArchive. Doebner-Miller Reaction. [Link]
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- PubMed. Ruthenium(II) bipyridine complexes bearing quinoline-azoimine (NN'N″) tridentate ligands: synthesis, spectral characterization, electrochemical properties and single-crystal X-ray structure analysis. [Link]
- PubMed. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid (CAS 57882-27-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-pyridin-2-yl-quinoline-4-carboxylic acid (CAS 57882-27-6). As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into the experimental causality and validation inherent in each protocol.
Introduction and Chemical Identity
This compound is a heterocyclic compound featuring a quinoline core substituted with a pyridine ring and a carboxylic acid group.[1] This unique structural arrangement imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. The quinoline scaffold is a well-known privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds.[2] The addition of a pyridine moiety and a carboxylic acid group provides additional sites for hydrogen bonding, salt formation, and coordination with metal ions, making it a versatile building block for the synthesis of more complex molecules.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in the public domain. Therefore, some values are estimated based on closely related structures and computational models.
| Property | Value | Source/Method |
| CAS Number | 57882-27-6 | [1] |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| IUPAC Name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | - |
| Appearance | Off-white to pale yellow solid (expected) | General observation for this class of compounds |
| Melting Point | >250 °C (Decomposes) (Estimated) | Based on related quinoline carboxylic acids |
| Boiling Point | Not available | - |
| Solubility | Generally soluble in polar organic solvents such as DMSO and DMF. Solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at higher pH due to the deprotonation of the carboxylic acid.[3] | [3] |
| pKa | ~4-5 (for the carboxylic acid) (Estimated) | Based on similar aromatic carboxylic acids |
Synthesis Protocol: Pfitzinger Reaction
The synthesis of this compound is typically achieved through the Pfitzinger reaction. This well-established method involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylpyridine, in the presence of a strong base.[4][5] The reaction proceeds via the base-catalyzed ring-opening of isatin to form an intermediate which then condenses with the ketone, followed by cyclization and dehydration to yield the quinoline ring system.[4]
Materials and Reagents
-
Isatin
-
2-Acetylpyridine
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
-
Diatomaceous earth (optional, for filtration)
Step-by-Step Experimental Workflow
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Addition of Reactants: To the basic solution, add isatin and 2-acetylpyridine.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Carefully acidify the reaction mixture with hydrochloric acid or acetic acid to a pH of approximately 4-5. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Caption: Workflow for the Pfitzinger synthesis of this compound.
Analytical Characterization
A crucial aspect of working with any chemical compound is its unambiguous identification and purity assessment. This section outlines the key analytical techniques used for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for assessing the purity of this compound and for monitoring reaction progress.[6] A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or phosphoric acid to ensure protonation of the carboxylic acid) and an organic solvent such as acetonitrile or methanol.[7][8]
Illustrative HPLC Protocol:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-dependent gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method provides a reliable means to separate the product from potential impurities and starting materials, ensuring the integrity of the compound for subsequent applications.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on the quinoline and pyridine rings. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), although its position and appearance can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). The remaining aromatic carbons will appear in the range of approximately 110-150 ppm.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[9]
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.[10]
-
C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations from the quinoline and pyridine rings will appear in the 1400-1600 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings will be observed in the fingerprint region below 900 cm⁻¹.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 250.[11]
-
Fragmentation Pattern: A characteristic fragmentation pattern for quinoline-4-carboxylic acids involves the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da).[11] The resulting fragment ions can provide further structural information. For this compound, a prominent fragment would be expected at m/z 205, corresponding to the loss of the COOH radical.
Caption: A typical analytical workflow for the characterization of the synthesized product.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS 57882-27-6). The information presented, including detailed protocols and expected analytical outcomes, is intended to serve as a valuable resource for researchers and scientists in the fields of drug discovery and chemical synthesis. The self-validating nature of the described experimental workflows, grounded in established chemical principles, ensures a high degree of confidence in the identity and purity of the synthesized compound.
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Molecular weight of 2-Pyridin-2-yl-quinoline-4-carboxylic acid
An In-Depth Technical Guide to 2-Pyridin-2-yl-quinoline-4-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry, coordination chemistry, and materials science. We will explore its fundamental physicochemical properties, detail established synthetic and characterization methodologies, and discuss its current and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecular scaffold.
Introduction to the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial and antibacterial drugs. The addition of a carboxylic acid group at the 4-position, creating a quinoline-4-carboxylic acid (or cinchoninic acid) derivative, further enhances the molecule's utility. This functional group provides a critical anchor for biological interactions, often forming salt bridges or hydrogen bonds with receptor active sites.[1]
The subject of this guide, this compound, incorporates a second key heterocyclic motif: a pyridine ring at the 2-position. This addition introduces another nitrogen atom, which serves as a potent hydrogen bond acceptor and a coordination site for metal ions. This unique bifunctional chelating ability makes the molecule a highly valuable ligand in coordination chemistry and a versatile building block for designing complex, biologically active molecules.[2][3]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 250.25 - 250.26 g/mol | [4] |
| Monoisotopic Mass | 250.07423 Da | [6] |
| CAS Number | 57882-27-6 | [4][5][7] |
| IUPAC Name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | [6] |
| Predicted XlogP | 2.3 | [6] |
| Appearance | Solid (Typical) | N/A |
| Storage Temperature | Room Temperature | [8] |
Synthesis and Purification
The synthesis of 2-substituted quinoline-4-carboxylic acids is classically achieved through well-established named reactions, primarily the Pfitzinger and Doebner condensations.[1] For this compound, the Pfitzinger reaction is a direct and efficient route.
The Pfitzinger Reaction Pathway
The Pfitzinger reaction involves the condensation of isatin (or a substituted derivative) with a carbonyl compound containing an α-methylene group, under basic conditions, to yield the desired quinoline-4-carboxylic acid.[1] In this specific case, the reactants are isatin and 2-acetylpyridine.
The causality of this reaction is elegant: the base first deprotonates the α-carbon of 2-acetylpyridine, which then acts as a nucleophile, attacking the C3-ketone of isatin. The resulting intermediate undergoes intramolecular cyclization and dehydration to form the final aromatic quinoline ring system.
Caption: Pfitzinger synthesis workflow for the target compound.
Experimental Protocol: Synthesis
The following protocol is a representative method for the synthesis of this compound.[5]
Materials:
-
Isatin (1.0 eq)
-
2-Acetylpyridine (1.1 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (solvent)
-
Water
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Isatin and Potassium Hydroxide in ethanol with stirring.
-
Addition: Slowly add 2-Acetylpyridine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Acidification: Cool the aqueous filtrate in an ice bath and acidify to a pH of ~4-5 by the dropwise addition of concentrated HCl. This step is critical as it protonates the carboxylate salt, causing the product to precipitate.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove residual salts.
-
Drying: Dry the product under vacuum to yield the final this compound. Purity should be assessed via spectroscopic methods.
Spectroscopic Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity. Standard spectroscopic techniques are mandatory.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic aromatic proton signals in the 7.5-9.0 ppm range, corresponding to the protons on both the quinoline and pyridine ring systems. The absence of signals corresponding to the starting materials is a key indicator of reaction completion.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the expected number of aromatic carbons and, crucially, the carboxylic acid carbonyl carbon signal typically found around 168-175 ppm.[9]
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 251.08 or [M-H]⁻ at m/z 249.07).[6][10]
-
IR (Infrared Spectroscopy): The IR spectrum will display a broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[11]
Applications and Research Areas
The unique structure of this compound makes it a molecule of high interest across several scientific domains. The interplay between its planar, aromatic structure and its potent chelating sites drives its utility.
Caption: Key structural features and their resultant applications.
Coordination Chemistry
The pyridine and quinoline nitrogen atoms form a pincer-like bidentate chelate, which binds strongly to a wide range of metal ions (e.g., Mn(II), Co(II), Cd(II), Ag(I)).[2][3] This property is exploited to create novel metal-organic frameworks (MOFs) and complexes with interesting catalytic, magnetic, or photoluminescent properties. These complexes have been investigated for their potential as fluorescent probes for biological imaging.[12]
Drug Discovery and Development
The quinoline-4-carboxylic acid scaffold is a known pharmacophore. Research into derivatives has shown potential in several therapeutic areas:
-
Antileishmanial Agents: The scaffold has been identified as a promising basis for developing inhibitors of N-myristoyltransferase (NMT), a key enzyme in Leishmania parasites.[13]
-
Anticancer Activity: As inhibitors of enzymes like Dihydroorotate Dehydrogenase (DHODH), these compounds can disrupt pyrimidine biosynthesis, a critical pathway for proliferating cancer cells.[1]
-
Antibacterial Agents: The ability to chelate essential metal ions can disrupt bacterial metabolic processes, and the core structure has been derivatized to create compounds with activity against both Gram-positive and Gram-negative bacteria.[2][9]
Materials Science
The rigid, planar structure of the molecule can be incorporated into polymer backbones to enhance thermal stability and mechanical strength.[12] Its fluorescent properties also make it a candidate for integration into organic light-emitting diodes (OLEDs) or other advanced optical materials.
Safety and Handling
As a laboratory chemical, this compound and its isomers should be handled with appropriate care. While specific toxicity data for this exact compound is limited, related structures carry the following GHS hazard warnings:
-
Harmful if swallowed (H302)[14]
-
Causes serious eye irritation (H319)[14]
-
May cause respiratory irritation (H335)[14]
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) from the supplier for comprehensive information.
Conclusion
This compound is more than a simple chemical; it is a sophisticated molecular tool. Its synthesis is accessible through classic organic reactions, and its structure offers a rich platform for innovation. The combination of a biologically relevant quinoline-4-carboxylic acid core with a potent pyridyl chelating group provides a foundation for developing next-generation therapeutics, advanced materials, and sensitive analytical probes. This guide has outlined the core knowledge required for researchers to confidently incorporate this valuable compound into their scientific endeavors.
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A Technical Guide to the Spectroscopic Characterization of 2-Pyridin-2-yl-quinoline-4-carboxylic acid
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Pyridin-2-yl-quinoline-4-carboxylic acid (CAS: 57882-27-6; Molecular Formula: C₁₅H₁₀N₂O₂).[1][2][3][4][5] Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related quinoline and pyridine derivatives.
While a complete set of publicly available, experimentally verified spectra for this specific molecule is limited, this guide synthesizes data from analogous structures to provide a robust predictive framework for its characterization. This approach ensures a scientifically rigorous and practical resource for those working with this and similar heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the arrangement of the aromatic protons and carbons.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the quinoline and pyridine rings. A downfield, broad singlet for the carboxylic acid proton is also expected, though its observation can be dependent on the solvent used.
Key Insights for Interpretation:
-
Deshielding Effects: The nitrogen atoms in both the quinoline and pyridine rings will cause a deshielding effect on the adjacent protons, shifting their signals to a higher chemical shift (downfield).
-
Ring Currents: The aromatic nature of the heterocyclic rings will induce a ring current that further deshieldes the protons.
-
Coupling Patterns: The coupling between adjacent protons (ortho, meta, and para) will result in characteristic splitting patterns (doublets, triplets, multiplets), which are crucial for assigning specific protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinoline H-3 | 8.2 - 8.4 | s | - |
| Quinoline H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 |
| Quinoline H-6 | 7.6 - 7.8 | t | 7.0 - 8.0 |
| Quinoline H-7 | 7.8 - 8.0 | t | 7.0 - 8.0 |
| Quinoline H-8 | 8.5 - 8.7 | d | 8.0 - 9.0 |
| Pyridine H-3' | 7.4 - 7.6 | t | 7.0 - 8.0 |
| Pyridine H-4' | 7.8 - 8.0 | t | 7.0 - 8.0 |
| Pyridine H-5' | 7.3 - 7.5 | t | 7.0 - 8.0 |
| Pyridine H-6' | 8.6 - 8.8 | d | 4.0 - 5.0 |
| Carboxylic Acid -OH | 12.0 - 14.0 | br s | - |
Note: These are predicted values based on data for similar quinoline-4-carboxylic acid and pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.[6][7]
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the carboxylic acid group and the two heterocyclic rings will result in a range of chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quinoline C-2 | 155 - 157 |
| Quinoline C-3 | 120 - 122 |
| Quinoline C-4 | 145 - 147 |
| Quinoline C-4a | 128 - 130 |
| Quinoline C-5 | 129 - 131 |
| Quinoline C-6 | 127 - 129 |
| Quinoline C-7 | 130 - 132 |
| Quinoline C-8 | 125 - 127 |
| Quinoline C-8a | 148 - 150 |
| Pyridine C-2' | 152 - 154 |
| Pyridine C-3' | 121 - 123 |
| Pyridine C-4' | 136 - 138 |
| Pyridine C-5' | 124 - 126 |
| Pyridine C-6' | 149 - 151 |
| Carboxylic Acid C=O | 167 - 170 |
Note: These are predicted values based on data for similar quinoline-4-carboxylic acid and pyridine derivatives.[6][8]
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid group and the aromatic rings.
Expected IR Spectral Data
Key Insights for Interpretation:
-
Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[9][10][11][12]
-
Carbonyl C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.[12] Conjugation with the quinoline ring may shift this band to a slightly lower wavenumber.
-
Aromatic C=C and C-H Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the quinoline and pyridine rings. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
-
C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid will likely appear in the 1210-1320 cm⁻¹ region, while the O-H bend can be found around 1400-1440 cm⁻¹ and 920 cm⁻¹.[11]
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong, Sharp |
| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |
| O-H Bend | 1400 - 1440 & 920 | Medium, Broad |
Note: These are predicted values based on general IR correlation tables and data for similar compounds.[9][11][12]
Experimental Protocol for IR Spectroscopy
Caption: Workflow for IR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and structure.
Expected Mass Spectral Data
For this compound (Molecular Weight: 250.25 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 250.
Key Insights for Interpretation:
-
Molecular Ion Peak: The presence of a peak at m/z 250 would confirm the molecular weight of the compound.
-
Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da), leading to a fragment ion at m/z 205.[13]
-
Loss of CO₂: Decarboxylation, the loss of carbon dioxide (CO₂, 44 Da), would result in a fragment ion at m/z 206.
-
Fragmentation of the Heterocyclic Rings: Further fragmentation of the quinoline and pyridine rings can occur through the loss of small molecules like HCN (27 Da).[13]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 250 | [M]⁺ (Molecular Ion) |
| 206 | [M - CO₂]⁺ |
| 205 | [M - COOH]⁺ |
| 178 | [M - COOH - HCN]⁺ |
Note: These are predicted fragmentation patterns based on the analysis of similar quinoline-4-carboxylic acid derivatives.[13][14]
Experimental Protocol for Mass Spectrometry
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. While a complete experimental dataset for this specific molecule is not widely available, this guide provides a comprehensive and scientifically grounded framework for its analysis based on the well-established spectroscopic behavior of its constituent functional groups and analogous compounds. The detailed protocols and predicted data presented herein will serve as a valuable resource for researchers in the synthesis, identification, and application of this and related heterocyclic compounds.
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An In-Depth Technical Guide to the Structural Elucidation of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pyridin-2-yl-quinoline-4-carboxylic acid stands as a molecule of significant interest within medicinal chemistry and materials science, primarily due to its potential as a versatile ligand and a pharmacologically active agent. Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including antitumor and antimalarial properties.[1] The determination of the three-dimensional crystal structure of this compound is paramount, as it governs critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in drug development.[2][3] This guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of this compound. In the absence of a publicly available crystal structure, this document serves as a predictive and methodological whitepaper, detailing the established protocols to obtain and analyze the structure, and forecasting the anticipated molecular geometry and intermolecular interactions that dictate its solid-state architecture.
Introduction: The Significance of Structural Insight
The quinoline scaffold is a privileged structure in drug discovery.[1] The functionalization at the 2-position with a pyridine ring and at the 4-position with a carboxylic acid group creates a molecule with multiple hydrogen bonding sites and the potential for complex π-π stacking interactions.[4][5] Understanding the precise spatial arrangement of these functional groups is not merely an academic exercise. For drug development professionals, the crystal structure provides the definitive blueprint for:
-
Structure-Activity Relationship (SAR) Studies: Guiding the rational design of more potent and selective analogues.[6]
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), each of which can have dramatically different properties and are subject to patent protection.[7][8][9]
-
Formulation Development: Informing the choice of excipients and predicting the material's behavior during manufacturing processes like milling and compression.[10]
This guide is structured to provide both the practical steps for obtaining this critical data and the theoretical framework for interpreting it.
Synthesis and Crystallization: From Powder to Single Crystal
The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being the most prominent methods.[11][12] The Pfitzinger reaction, involving the condensation of isatin with a carbonyl compound, is a robust choice for this target molecule.[13][14]
Experimental Protocol: Synthesis via Pfitzinger Reaction
This protocol outlines the synthesis of this compound from isatin and 2-acetylpyridine.
Materials:
-
Isatin
-
2-Acetylpyridine
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Isatinic Acid Salt: In a round-bottom flask, dissolve a stoichiometric amount of isatin in a solution of aqueous potassium hydroxide with gentle heating to facilitate the ring-opening of isatin to its potassium salt.
-
Condensation: To the cooled solution, add a stoichiometric equivalent of 2-acetylpyridine.
-
Reflux: Heat the reaction mixture to reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15]
-
Precipitation: After cooling the mixture to room temperature, acidify it with dilute hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the crude product, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials. The solid can be further purified by recrystallization from a suitable solvent like ethanol or a dimethylformamide (DMF)/water mixture.
Protocol: Single Crystal Growth
Obtaining a high-quality single crystal is the most critical and often challenging step for X-ray diffraction analysis.[16] For a carboxylic acid like the title compound, slow evaporation from a suitable solvent system is a primary method.[17][18]
Recommended Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or DMF) to near saturation at room temperature. Loosely cover the container to allow the solvent to evaporate over several days to weeks.[19]
-
Solvent/Anti-Solvent Diffusion: Create a saturated solution of the compound in a good solvent (e.g., DMF). In a separate, larger container, place a volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane). Place the vial with the compound solution inside the larger container and seal it. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting the growth of well-ordered crystals.
Crystallographic Analysis: A Step-by-Step Guide
Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, the process of determining its atomic structure begins.[20]
Step 1: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The mounted crystal is cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[21][22]
Key Data Collection Parameters:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Detector Distance: Adjusted to capture the desired resolution limit.
-
Exposure Time: Optimized to achieve good signal-to-noise without overloading the detector.
-
Rotation Range: A full sphere of data is typically collected to ensure data completeness and redundancy.
Step 2: Structure Solution and Refinement
The collected diffraction data (a list of reflection indices h,k,l and their intensities) is used to solve and refine the crystal structure, often using software suites like SHELX.
-
Data Reduction and Space Group Determination: The raw diffraction images are processed to integrate the reflection intensities. The software analyzes the systematic absences in the data to determine the crystal's space group.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which an initial model of the molecule can be built.
-
Structure Refinement: A least-squares refinement process iteratively adjusts the atomic positions, occupancies, and displacement parameters (describing thermal motion) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[23] The quality of the final model is assessed using metrics like the R1 factor and the goodness-of-fit (GooF).
Anticipated Structural Features and Intermolecular Interactions
While the definitive structure awaits experimental determination, we can make expert predictions based on the known behavior of carboxylic acids and pyridine N-heterocycles.[5]
Molecular Conformation
The molecule possesses a key rotatable single bond between the quinoline and pyridine rings. The dihedral angle between these two aromatic systems will be a defining feature, influenced by steric hindrance and potential intramolecular interactions. It is likely that the molecule will adopt a largely planar conformation to maximize electronic conjugation, with a slight twist to alleviate steric clash between the proximal hydrogen atoms on the two rings.
Supramolecular Synthons: The Building Blocks of the Crystal
The crystal packing will be dominated by a network of hydrogen bonds and π-π stacking interactions.
-
Hydrogen Bonding: The most robust and predictable interaction is the carboxylic acid···pyridine supramolecular heterosynthon .[5][24] This involves a strong hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of a neighboring pyridine ring. It is highly probable that this interaction will lead to the formation of chains or ribbons of molecules throughout the crystal lattice. A secondary, weaker hydrogen bond may also form between the quinoline nitrogen and the carboxylic acid of another molecule, though this is less favored than the acid-pyridine interaction.
-
π-π Stacking: The planar quinoline and pyridine rings are ideal for π-π stacking interactions. We anticipate offset face-to-face stacking arrangements between the quinoline moieties of adjacent molecules, with centroid-to-centroid distances typically in the range of 3.4–3.8 Å.[4][25][26] These interactions provide significant cohesive energy and are crucial for stabilizing the overall crystal packing.
Data Presentation
Upon successful structure determination, the crystallographic data should be summarized in standardized tables for clarity and comparison.
Table 1: Crystal Data and Structure Refinement Parameters.
| Parameter | Value (Anticipated) |
|---|---|
| Empirical formula | C₁₅H₁₀N₂O₂ |
| Formula weight | 250.25 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | e.g., P2₁/c or P2₁2₁2₁ |
| Unit cell dimensions (Å, °) | a = ?, b = ?, c = ? |
| α = 90, β = ?, γ = 90 | |
| Volume (ų) | ? |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | ? |
| Absorption coefficient (mm⁻¹) | ? |
| F(000) | ? |
| Crystal size (mm³) | e.g., 0.30 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.0 to 28.0 |
| Reflections collected | ? |
| Independent reflections | ? [R(int) = ?] |
| Goodness-of-fit on F² | ~1.0 |
| Final R indices [I>2σ(I)] | R1 = ?, wR2 = ? |
| R indices (all data) | R1 = ?, wR2 = ? |
| Largest diff. peak/hole (e·Å⁻³)| < ±0.5 |
Table 2: Selected Predicted Bond Lengths and Angles.
| Bond/Angle | Expected Length (Å) / Angle (°) | Justification |
|---|---|---|
| C-O (carbonyl) | ~1.22 | Typical C=O double bond in a carboxylic acid. |
| C-O (hydroxyl) | ~1.31 | Typical C-O single bond in a carboxylic acid. |
| C-C (inter-ring) | ~1.48 | Standard sp²-sp² single bond. |
| Dihedral Angle | 10 - 30 | Balance between conjugation and steric hindrance. |
| O-C-O (acid) | ~123 | sp² hybridization of the carboxyl carbon. |
Conclusion and Future Outlook
The structural elucidation of this compound is a critical step towards harnessing its full potential in pharmaceutical and material sciences. This guide provides a robust, field-proven roadmap for its synthesis, crystallization, and detailed X-ray crystallographic analysis. The predictive insights into its intermolecular interactions—dominated by the persistent carboxylic acid-pyridine hydrogen bond and supportive π-π stacking—offer a solid foundation for understanding its solid-state behavior. The successful determination of this structure will not only complete the fundamental characterization of this important molecule but will also accelerate its journey from a laboratory curiosity to a potentially valuable therapeutic agent or functional material.
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The Quinoline-4-Carboxylic Acid Core: A Legacy of Discovery and a Future of Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold stands as a testament to the enduring power of heterocyclic chemistry in shaping modern medicine. From its serendipitous discovery in the byproducts of 19th-century industrial chemistry to its central role in the development of life-saving antibiotics and anticancer agents, this deceptively simple bicyclic structure has captivated chemists and pharmacologists for generations. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of quinoline-4-carboxylic acids, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the future of this remarkable pharmacophore.
From Coal Tar to Clinical Trials: A Historical Odyssey
The story of quinoline-4-carboxylic acids begins not in a pristine laboratory, but in the smoky heart of the Industrial Revolution. The initial isolation of quinoline from coal tar in the 1830s by German chemist Friedlieb Ferdinand Runge marked the dawn of a new era in heterocyclic chemistry.[1][2][3] This discovery opened the door to a deeper understanding of the chemical constituents of this complex industrial byproduct and laid the groundwork for the targeted synthesis of quinoline derivatives.
However, it was the deliberate pursuit of synthetic methodologies in the late 19th century that truly unlocked the potential of the quinoline core. The development of a series of now-famous named reactions provided chemists with the tools to construct the quinoline-4-carboxylic acid scaffold with increasing sophistication and control. These foundational methods, born out of the intellectual curiosity of pioneering chemists, remain relevant to this day, a testament to their robustness and versatility.
A pivotal moment in the history of this compound class came with the accidental discovery of nalidixic acid in the 1960s as a byproduct of chloroquine synthesis.[4] This discovery revealed the potent antibacterial activity of the quinolone-4-carboxylic acid core and sparked a revolution in the field of infectious disease. The subsequent development of fluoroquinolones, with their broad-spectrum activity and improved pharmacokinetic profiles, solidified the importance of this scaffold in the global fight against bacterial infections.[5]
The Chemist's Toolkit: Foundational Syntheses of the Quinoline-4-Carboxylic Acid Core
The enduring relevance of quinoline-4-carboxylic acids in drug discovery is, in large part, due to the accessibility of its synthesis. Several classical "named reactions" provide the foundation for the construction of this critical scaffold. Understanding the nuances of these reactions is essential for any researcher working in this field.
The Doebner Reaction: A Three-Component Symphony
The Doebner reaction, a one-pot, three-component synthesis, is a workhorse for the preparation of 2-substituted quinoline-4-carboxylic acids.[6] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Causality Behind Experimental Choices: The reaction is typically acid-catalyzed, with the initial formation of an imine from the aniline and aldehyde. The enol of pyruvic acid then adds to this imine, followed by cyclization and oxidation to yield the aromatic quinoline. The choice of acid catalyst and solvent can significantly impact the reaction's efficiency, particularly with electron-deficient anilines which are prone to lower yields.[7] Modern variations often employ Lewis acids to improve reaction times and yields.[6]
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction
This protocol provides a method for the synthesis of a foundational quinoline-4-carboxylic acid.
-
Materials:
-
Pyruvic acid (1.0 mmol, 88 mg)
-
Aniline (1.1 mmol, 102 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethanol (5 mL)
-
Iron(III) trifluoromethanesulfonate (15 mol%, 76 mg)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid, aniline, benzaldehyde, and ethanol.
-
Add the catalyst, iron(III) trifluoromethanesulfonate, to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
-
-
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The expected melting point for 2-phenylquinoline-4-carboxylic acid is approximately 217-219 °C.
The Pfitzinger Reaction: Building from Isatin
The Pfitzinger reaction offers an alternative and powerful route to substituted quinoline-4-carboxylic acids, starting from isatin or its derivatives. This method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8]
Causality Behind Experimental Choices: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration. The choice of base and the nature of the carbonyl compound are critical for the success of the reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline-4-carboxylic Acid via the Pfitzinger Reaction
This protocol details the synthesis of a simple, yet important, quinoline-4-carboxylic acid.
-
Materials:
-
Isatin (0.01 mol)
-
Potassium hydroxide (0.03 mol)
-
Ethanol (95%)
-
Acetone (0.015 mol)
-
Acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a basic solution.
-
Add isatin to the solution and stir until the ring has opened.
-
Gradually add acetone to the reaction mixture.
-
Reflux the mixture with continuous stirring for 24 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure 2-methylquinoline-4-carboxylic acid.
-
-
Self-Validation: The final product should be characterized by its melting point (approximately 248-250 °C with decomposition) and spectroscopic data.
The Gould-Jacobs Reaction: A Thermal Cyclization Approach
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[9] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[10]
Causality Behind Experimental Choices: The initial condensation is a nucleophilic substitution, while the key cyclization step is a 6-electron electrocyclization that requires significant thermal energy (typically >250 °C). The use of high-boiling solvents like diphenyl ether is common in traditional protocols, while modern adaptations often utilize microwave irradiation to achieve the necessary temperatures more efficiently and with shorter reaction times.[10]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This modern protocol highlights the efficiency of microwave synthesis.
-
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (6.0 mmol)
-
2.5 mL microwave vial
-
Ice-cold acetonitrile
-
-
Procedure:
-
In a 2.5 mL microwave vial, add aniline and diethyl ethoxymethylenemalonate.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250 °C and hold for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.
-
Filter the solid product and wash it with ice-cold acetonitrile.
-
Dry the resulting solid under vacuum.
-
-
Self-Validation: The product can be analyzed by HPLC-MS to determine purity and confirm its identity. Further hydrolysis and decarboxylation can be performed to yield 4-hydroxyquinoline.
The Combes and Camps Syntheses: Variations on a Theme
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[11] The Camps synthesis , on the other hand, involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[12]
Causality Behind Experimental Choices: In the Combes synthesis, the choice of acid catalyst is crucial for promoting the cyclization of the enamine intermediate.[13] The Camps synthesis can lead to a mixture of isomers, with the ratio depending on the reaction conditions and the structure of the starting material.[12]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline via the Combes Synthesis
This protocol outlines a classic Combes reaction.
-
Materials:
-
Aniline (0.1 mol)
-
Acetylacetone (0.11 mol)
-
Concentrated sulfuric acid
-
-
Procedure:
-
In a round-bottom flask, mix aniline and acetylacetone.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Heat the mixture to 110 °C for 3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a 10% sodium hydroxide solution to precipitate the crude product.
-
Filter the product, wash with water, and purify by recrystallization from ethanol.
-
-
Self-Validation: The product, 2,4-dimethylquinoline, can be identified by its characteristic melting point (approximately 63-65 °C) and spectroscopic data.
Experimental Protocol: Synthesis of 2-Hydroxy-4-methylquinoline and 4-Hydroxy-2-methylquinoline via the Camps Synthesis
This protocol illustrates the intramolecular cyclization of an o-acylaminoacetophenone.
-
Materials:
-
o-Aminoacetophenone
-
Acetic anhydride
-
Sodium hydroxide
-
Ethanol
-
-
Procedure:
-
Synthesize o-acetylaminoacetophenone by reacting o-aminoacetophenone with acetic anhydride.
-
Dissolve the o-acetylaminoacetophenone in alcoholic sodium hydroxide.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with acid to precipitate the mixture of hydroxyquinolines.
-
The isomeric products can be separated by fractional crystallization or chromatography.
-
-
Self-Validation: The two isomers, 2-hydroxy-4-methylquinoline and 4-hydroxy-2-methylquinoline, can be distinguished by their different melting points and spectroscopic characteristics.
Visualizing the Synthetic Pathways
The following diagrams, rendered in DOT language, illustrate the core mechanisms of these foundational syntheses.
Caption: Mechanism of the Doebner Reaction.
Caption: Mechanism of the Pfitzinger Reaction.
From Scaffold to Silver Bullet: The Rise of Quinolone Antibiotics
The discovery of the antibacterial properties of nalidixic acid, a naphthyridine derivative structurally related to quinolines, was a watershed moment.[4] It demonstrated that the quinolone-4-carboxylic acid core could be leveraged to create potent inhibitors of bacterial DNA replication. This led to the development of the fluoroquinolones, a class of antibiotics that have had a profound impact on the treatment of infectious diseases.
Mechanism of Action: A Molecular Wrench in the Works
Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[14] These enzymes are responsible for managing the complex topology of bacterial DNA during replication and transcription. Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-strand break and preventing the re-ligation of the DNA.[14] This leads to the accumulation of DNA damage and, ultimately, cell death.
Caption: Mechanism of Action of Quinolone Antibiotics.
Structure-Activity Relationships: A Tale of Continuous Improvement
The evolution of quinolone antibiotics is a masterclass in medicinal chemistry. Through systematic structural modifications, chemists have been able to enhance the potency, broaden the spectrum of activity, and improve the pharmacokinetic properties of these drugs.
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several key quinolones against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, illustrating the impact of structural modifications on antibacterial activity.
| Antibiotic | Generation | Key Structural Features | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Nalidixic Acid | 1st | Naphthyridine core | >32 | 4-16 |
| Ciprofloxacin | 2nd | Piperazine at C-7, Cyclopropyl at N-1 | 0.12-1 | ≤0.008-0.12 |
| Levofloxacin | 3rd | Fused oxazine ring, S-enantiomer | 0.12-1 | ≤0.015-0.25 |
| Moxifloxacin | 4th | Methoxy at C-8, Diazabicyclo at C-7 | 0.03-0.25 | 0.03-0.12 |
Data Interpretation: The addition of a fluorine atom at C-6 and a piperazine ring at C-7 (as in ciprofloxacin) dramatically increased potency against Gram-negative bacteria and conferred activity against Gram-positive organisms. Subsequent modifications, such as the introduction of a cyclopropyl group at N-1 and various substituents at C-7 and C-8, have further refined the antibacterial spectrum and potency, as seen with levofloxacin and moxifloxacin.[6][10][15][16][17][18][19]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol provides a standardized method for assessing the in vitro antibacterial activity of a compound.
-
Materials:
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., E. coli ATCC 25922)
-
Test compound (e.g., a synthesized quinoline-4-carboxylic acid)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in MHB across the wells of the microtiter plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a growth control well (bacteria in MHB without any compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth (i.e., the well remains clear).
-
-
Self-Validation: The MIC of the positive control antibiotic should fall within the expected range for the specific bacterial strain used. The sterility control should show no growth, and the growth control should be turbid.
The Future of Quinoline-4-Carboxylic Acids: Beyond Antibacterials
While the legacy of quinoline-4-carboxylic acids is firmly rooted in the fight against infectious diseases, the future of this versatile scaffold is far more diverse. Researchers are actively exploring its potential in a wide range of therapeutic areas, including:
-
Oncology: Novel quinoline-4-carboxylic acid derivatives are being investigated as potent inhibitors of various cancer-related targets, including histone deacetylases (HDACs) and receptor tyrosine kinases.
-
Antiviral Therapy: The quinoline core is being explored for the development of new antiviral agents, with some compounds showing promising activity against viruses such as HIV.
-
Neurodegenerative Diseases: The ability of certain quinoline derivatives to modulate neurotransmitter systems has sparked interest in their potential for treating neurodegenerative disorders.
The continued exploration of the vast chemical space around the quinoline-4-carboxylic acid core, coupled with a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative therapeutics for a wide range of human diseases.
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- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Friedlieb Ferdinand Runge. (n.d.). In Wikipedia.
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- Grover, T., Singh, N., & Vaja, M. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry, 27(16), 1381-1392.
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A Technical Guide to the Biological Activities of Pyridinyl-Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyridine and quinoline rings creates a class of heterocyclic compounds with a remarkable breadth of biological activities. This guide provides a technical overview of the significant potential of pyridinyl-quinoline derivatives in drug discovery, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We delve into the underlying mechanisms of action, present detailed protocols for core evaluation assays, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a foundational resource for researchers aiming to explore and harness the pharmacological promise of this versatile chemical scaffold.
Introduction: The Rationale for a Hybrid Scaffold
The quinoline ring system, a fusion of benzene and pyridine, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are the basis for numerous approved drugs, demonstrating a wide range of activities including antimalarial, antibacterial, and anticancer effects.[3][4] Similarly, the pyridine ring is a ubiquitous feature in many pharmaceuticals, contributing to favorable pharmacokinetic properties and target interactions.[5]
The strategic combination of these two pharmacophores into a single pyridinyl-quinoline molecule creates a hybrid structure with unique electronic and steric properties. This fusion can lead to novel modes of interaction with biological targets, enhanced potency, and potentially altered selectivity profiles compared to their individual components. Researchers have actively explored this chemical space, revealing a diverse array of biological activities that make these compounds compelling candidates for further drug development.[5][6]
This guide will systematically explore the major therapeutic areas where pyridinyl-quinoline compounds have shown significant promise.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridinyl-quinoline derivatives have emerged as a potent class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][7] Key mechanisms include the inhibition of critical cellular enzymes like protein kinases and the disruption of cytoskeletal components.[6][7]
Mechanism of Action: Kinase Inhibition
Many signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis are driven by protein kinases. The targeted inhibition of these enzymes is a cornerstone of modern oncology. Pyridinyl-quinoline scaffolds have proven to be effective frameworks for designing potent kinase inhibitors.
-
PIM Kinases: PIM kinases are a family of serine/threonine kinases that play a role in cell proliferation and apoptosis. Several new pyridine-quinoline hybrids have been synthesized and identified as potent inhibitors of PIM-1 and PIM-2 kinases.[6][8] Kinetic studies have shown that these compounds can act as competitive or mixed competitive/non-competitive inhibitors.[6] Their activity often leads to the induction of apoptosis and activation of caspases 3/7 in cancer cell lines.[8]
-
Other Kinases: The quinoline scaffold is also found in inhibitors of other critical cancer-related kinases such as PI3K, mTOR, EGFR, and VEGFR, highlighting the versatility of this structural motif in targeting oncogenic signaling pathways.[9][10]
The following diagram illustrates a simplified view of a pathway involving PIM-1 kinase, a frequent target of pyridinyl-quinoline compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Anti-inflammatory and Neuroprotective Activities
Beyond their cytotoxic and antimicrobial effects, pyridinyl-quinoline derivatives show potential in modulating inflammation and protecting neuronal cells, suggesting their applicability to a wider range of complex diseases.
Anti-inflammatory Activity
Chronic inflammation underlies many diseases, including arthritis and cardiovascular disorders. [2][11]The nuclear factor NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes like cytokines and chemokines. [12][13][14]Several quinoline derivatives have been shown to exert anti-inflammatory effects, potentially through the modulation of this and other pathways like cyclooxygenase (COX) inhibition. [4][15]The investigation into pyridinyl-quinolines as specific NF-κB inhibitors is a promising area of research. [16][17]
Neuroprotective Potential
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress and neuronal cell death. [1][18]Quinoline derivatives are being investigated as multifunctional agents for these conditions. [19][20]Their proposed neuroprotective mechanisms include:
-
Antioxidant Activity: Scavenging harmful reactive oxygen species. [1]* Enzyme Inhibition: Inhibiting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's and Parkinson's disease treatment, respectively. [1][18]* Metal Chelation: Sequestering excess metal ions that can contribute to oxidative stress and protein aggregation. [19]
Conclusion and Future Directions
The pyridinyl-quinoline scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The fusion of these two important heterocyclic systems has yielded compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The ability to modify the substitution patterns on both the pyridine and quinoline rings allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Elucidating detailed mechanisms of action for lead compounds.
-
Optimizing lead compounds to improve efficacy and reduce off-target effects and toxicity.
-
Exploring novel biological targets for this class of compounds.
-
Advancing promising candidates into preclinical in vivo models to evaluate their therapeutic potential in a more complex biological system. [21][22][23] The continued exploration of pyridinyl-quinoline chemistry holds significant promise for addressing unmet needs in oncology, infectious diseases, and neurodegenerative disorders.
References
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Introduction to quinoline derivatives in medicinal chemistry
An In-Depth Technical Guide to Quinoline Derivatives in Medicinal Chemistry
Abstract
The quinoline scaffold, a fused bicyclic aromatic heterocycle, represents one of medicinal chemistry's most prolific "privileged structures." Its unique physicochemical properties and versatile synthetic accessibility have enabled its incorporation into a vast array of therapeutic agents spanning multiple disease categories. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanism of action (MOA), structure-activity relationships (SAR), and therapeutic applications of quinoline derivatives. We will delve into the core principles that make this scaffold a cornerstone of modern drug discovery, examining its roles in antimalarial, anticancer, antibacterial, and antiviral therapies, supported by detailed mechanistic diagrams and experimental protocols.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, or 1-azanaphthalene, consists of a benzene ring fused to a pyridine ring.[1][2][3] This simple arrangement confers a unique set of properties that make it an exceptionally versatile scaffold for drug design. As a weak tertiary base, its nitrogen atom can be protonated, influencing solubility and the ability to interact with biological targets through hydrogen bonding.[1][2][3] The fused aromatic system allows for π-π stacking interactions with biomacromolecules like DNA and proteins, while the various positions on the ring system are amenable to substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][4] This inherent tunability has allowed quinoline derivatives to become foundational components in drugs targeting a wide spectrum of diseases.[2][5][6]
Caption: The numbered bicyclic structure of the quinoline scaffold.
Foundational Synthetic Strategies
The construction of the quinoline core is well-established, with several classic named reactions providing routes to diverse derivatives. The choice of synthesis is critical as it dictates the achievable substitution patterns, a key consideration in optimizing biological activity.
-
Skraup Synthesis: This is one of the oldest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8] The reaction proceeds through the in-situ formation of acrolein, which undergoes a Michael addition with aniline, followed by cyclization and oxidation.[3][7]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[3][7]
-
Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.[7][8]
-
Friedländer Synthesis: A highly versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under base or acid catalysis.[1][7] Its utility lies in its ability to form substituted quinolines in a single, convergent step.
-
Pfitzinger Reaction: This method utilizes isatin and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[7][8]
Caption: Key synthetic pathways to the quinoline scaffold.
Therapeutic Applications and Mechanisms of Action
The true power of the quinoline scaffold is demonstrated by its presence in numerous approved drugs across diverse therapeutic areas.
Antimalarial Agents
The quinoline scaffold is arguably most famous for its role in combating malaria.[2]
Key Drugs: Chloroquine, Quinine, Mefloquine, Amodiaquine.[2][9]
Mechanism of Action: During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole.[10][11] This process releases large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[10][12] Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic food vacuole.[9][13] There, they bind to heme, forming a complex that caps the growing hemozoin crystal.[11][14][15] This inhibition of heme detoxification leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell lysis.[11][12][16]
Caption: Chloroquine's mechanism of action in the malaria parasite.
Anticancer Agents
Quinoline derivatives are integral to several anticancer therapies, primarily acting as topoisomerase inhibitors.[17][18]
Key Drugs: Camptothecin, Topotecan, Irinotecan.
Mechanism of Action: Topoisomerase I (TOP1) is a nuclear enzyme crucial for relieving DNA torsional strain during replication and transcription.[19] It does this by creating a transient single-strand break in the DNA, allowing it to unwind, and then religating the break.[19][] Camptothecin and its analogues function by binding to the TOP1-DNA complex.[][21] This binding stabilizes the "cleavable complex" and prevents the DNA religation step.[19][22][23] When a DNA replication fork collides with this stabilized complex, it results in a permanent, lethal double-strand break, triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[19][22]
Caption: Camptothecin's mechanism of action via TOP1 inhibition.
Antibacterial Agents (Fluoroquinolones)
The fluoroquinolones are a major class of broad-spectrum synthetic antibiotics.
Key Drugs: Ciprofloxacin, Levofloxacin, Moxifloxacin.
Mechanism of Action: Fluoroquinolones directly inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[24][25]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication. Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[][27][28]
-
Topoisomerase IV: This enzyme is responsible for decatenating (separating) interlinked daughter chromosomes after replication. Its inhibition is the main mode of action against many Gram-positive bacteria.[24][27][28] By forming a complex with the enzyme and DNA, fluoroquinolones stabilize DNA breaks and block the movement of the replication fork, leading to rapid bactericidal effects.[27][28]
Caption: Fluoroquinolones' dual-targeting antibacterial mechanism.
Antiviral Agents
More recently, quinoline derivatives have been investigated and developed as antiviral agents, effective against a range of viruses including HIV, Hepatitis C, and coronaviruses.[29][30] For example, some quinoline compounds have shown activity against SARS-CoV-2 by inhibiting viral entry or key viral enzymes like the papain-like protease (PLpro).[31][32] Chloroquine also exhibits some antiviral effects by increasing the pH of endosomes, which can interfere with the replication cycle of certain viruses.[11][12]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of quinoline derivatives is highly dependent on the substitution pattern around the core scaffold. The 4-aminoquinolines used in antimalarial therapy provide a classic case study.
| Position/Feature | Modification/Requirement | Impact on Antimalarial Activity | Reference |
| C7 | An electron-withdrawing group (e.g., Chlorine) is essential. | Removal or replacement with an electron-donating group drastically reduces activity. | [33] |
| C4-Amino Group | Essential for activity. | The nitrogen atom is a key interaction point. | [33] |
| C4-Side Chain | A flexible diamino-alkane chain is optimal. | The length and basicity of the terminal amine are critical for accumulation in the food vacuole and efficacy. | [33] |
| Quinoline Ring | Substitution at C3 with a methyl group. | Can reduce toxicity, though may also slightly decrease activity compared to chloroquine. | [33] |
These relationships highlight the causality behind synthetic choices: chemists strategically place functional groups to maximize target engagement and optimize pharmacokinetic profiles while minimizing toxicity.[34][35]
Featured Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
This protocol describes a general, self-validating procedure for the synthesis of a 2,3-disubstituted quinoline, a common core in medicinal chemistry research.
Objective: To synthesize Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
Materials & Reagents:
-
2-Aminobenzophenone (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene (solvent)
-
Ethanol (recrystallization solvent)
-
Sodium sulfate (drying agent)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Standard laboratory glassware, including a round-bottom flask with a Dean-Stark apparatus and reflux condenser.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-aminobenzophenone (e.g., 1.97 g, 10 mmol), toluene (40 mL), ethyl acetoacetate (1.56 g, 12 mmol), and p-TSA (0.19 g, 1 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete when no more water is collected and the starting material spot is consumed (approx. 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Characterization: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Future Perspectives and Conclusion
The quinoline scaffold remains a cornerstone of medicinal chemistry due to its proven track record and chemical tractability.[1][4] Future research will likely focus on several key areas:
-
Novel Targets: Exploring quinoline derivatives against new and challenging biological targets.
-
Combating Resistance: Designing new analogues that can overcome established drug resistance mechanisms, particularly in infectious diseases and oncology.[36][37]
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with multi-target activity or improved properties.[35]
-
Targeted Delivery: Incorporating quinolines into drug delivery systems to enhance specificity and reduce off-target effects.[18]
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A Theoretical and Application-Focused Guide to 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: A Computational Chemistry Perspective
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the computational methodologies that are pivotal for elucidating its structural, electronic, and reactive properties. This document is intended for researchers, scientists, and drug development professionals, offering a robust foundation for in-silico analysis, from quantum mechanical calculations to molecular docking simulations. Our approach is grounded in established theoretical principles and aims to bridge the gap between computational prediction and experimental validation, thereby accelerating the discovery of novel therapeutic agents based on the quinoline scaffold.
Introduction: The Quinoline Scaffold and Its Therapeutic Promise
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have been extensively investigated for their therapeutic potential, exhibiting antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles.[1] The subject of this guide, this compound (CAS 57882-27-6), is a notable derivative that incorporates an additional nitrogen-containing heterocycle, the pyridine ring, which can significantly influence its coordination chemistry and biological interactions.[3][4][5]
Theoretical studies provide a powerful and cost-effective avenue to explore the chemical space of such molecules, predict their behavior, and guide synthetic efforts. By employing computational models, we can gain insights into molecular geometry, electronic structure, and potential interactions with biological targets, which are crucial for rational drug design.
Theoretical Methodologies: A Computational Toolkit
A multi-faceted computational approach is essential for a thorough understanding of this compound. This typically involves a combination of quantum mechanical and molecular mechanics methods.
Density Functional Theory (DFT): Unraveling Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6][7] It is a workhorse of computational chemistry for studying the properties of molecules, including optimized geometry, vibrational frequencies (IR spectra), and electronic properties such as HOMO-LUMO energy gaps.[6][8]
Workflow for DFT Analysis:
Caption: A typical workflow for DFT analysis of a molecule.
Experimental Protocol: DFT Calculation of this compound
-
Structure Preparation: An initial 3D structure of this compound is generated using a molecular builder. The structure is then pre-optimized using a faster, lower-level method (e.g., a molecular mechanics force field).
-
Geometry Optimization: A full geometry optimization is performed using a DFT method. A common and well-validated choice is the B3LYP functional with a 6-31G(d,p) basis set.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. This calculation also yields the theoretical vibrational (IR) spectrum.
-
Electronic Property Analysis: From the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.[6] The molecular electrostatic potential (MEP) map can also be generated to identify regions of electrophilic and nucleophilic attack.
Molecular Docking: Predicting Binding to Biological Targets
Given the potential of quinoline derivatives as anticancer and antimicrobial agents, molecular docking is a crucial tool to predict how this compound might interact with specific protein targets.[1][9][10] Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Workflow for Molecular Docking:
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol: Molecular Docking of this compound
-
Receptor Preparation: A crystal structure of a relevant biological target (e.g., a histone deacetylase for anticancer studies or a bacterial enzyme) is obtained from the Protein Data Bank (PDB).[11] Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The DFT-optimized structure of this compound is used. Appropriate protonation states at physiological pH are assigned, and partial charges are calculated.
-
Docking Simulation: A docking program such as AutoDock Vina is used to perform the simulation.[12] The search space (grid box) is defined to encompass the active site of the receptor. The program then generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting binding poses are visualized and analyzed. The pose with the best score is examined for key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the active site.
Predicted Properties and Potential Applications
Based on the theoretical methodologies described, we can predict several key properties of this compound and hypothesize its potential applications.
Structural and Electronic Properties (from DFT)
| Property | Predicted Value/Characteristic | Implication |
| Optimized Geometry | A relatively planar structure due to the fused aromatic rings. | Facilitates stacking interactions with biological macromolecules. |
| HOMO-LUMO Gap | Expected to be in a range that suggests good chemical reactivity and potential for biological activity.[6] | A smaller energy gap can correlate with higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxylic acid oxygen atoms and the nitrogen atoms of the pyridine and quinoline rings. | These regions are likely sites for hydrogen bonding with receptor active sites. |
| Simulated IR Spectrum | Characteristic peaks for C=O stretching of the carboxylic acid, C=N stretching of the quinoline and pyridine rings, and aromatic C-H stretching. | Can be used to validate the identity and purity of the synthesized compound.[5] |
Potential Biological Activity (from Molecular Docking)
Derivatives of quinoline-4-carboxylic acid have shown promise as anticancer agents by targeting enzymes like histone deacetylases (HDACs).[1][11] Molecular docking studies could reveal if this compound can fit into the active site of an HDAC isoform and form favorable interactions. The pyridine and quinoline nitrogens, along with the carboxylic acid group, could act as key hydrogen bond donors and acceptors.
Furthermore, the quinoline scaffold is known for its antimalarial and antibacterial properties.[2][9] Docking studies against relevant targets in Plasmodium falciparum or pathogenic bacteria could elucidate potential mechanisms of action and guide the development of new anti-infective agents.
Experimental Validation: Bridging Theory and Practice
The predictions from theoretical studies must be validated through experimental work.
-
Synthesis: The compound can be synthesized via established methods such as the Pfitzinger reaction, which involves the condensation of isatin with an appropriate acetylpyridine.[3][9][13]
-
Spectroscopic Characterization: The synthesized compound should be characterized using techniques like ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy to confirm its structure.[5][14] The experimental spectra can be compared with the theoretically predicted spectra from DFT calculations.
-
Biological Assays: The predicted biological activities should be tested through in-vitro assays. For example, the anticancer activity can be evaluated using cell viability assays (e.g., MTT assay) on various cancer cell lines.[1] Antibacterial activity can be assessed by determining the minimum inhibitory concentration (MIC) against different bacterial strains.
Conclusion
Theoretical studies, particularly DFT and molecular docking, offer a powerful and insightful approach to understanding the properties and potential applications of this compound. This in-depth technical guide has outlined the core computational methodologies, from elucidating electronic structure to predicting interactions with biological targets. By integrating these theoretical predictions with experimental validation, researchers can accelerate the rational design and development of novel therapeutic agents based on this promising quinoline scaffold. The synergistic interplay between computational and experimental chemistry is paramount in navigating the complexities of modern drug discovery.
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid via the Pfitzinger Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science as a chelating agent. The protocol leverages the classic Pfitzinger reaction, a robust and reliable method for constructing the quinoline-4-carboxylic acid scaffold.[1][2][3] We present a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, key optimization strategies, and troubleshooting advice derived from field-proven experience. This guide is designed to enable researchers to successfully synthesize and characterize the target molecule with a focus on safety, efficiency, and purity.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-HIV, antibacterial, and antimalarial properties.[4][5][6] The Pfitzinger reaction, first reported in the late 19th century, remains a cornerstone of synthetic chemistry for accessing quinoline-4-carboxylic acids (also known as cinchoninic acids).[2][4][7] The reaction typically involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[3][8]
The target molecule, this compound, is of particular interest as its structure incorporates a bidentate N,N-chelating motif, making it a valuable ligand for the development of metal complexes and functional materials.[9][10][11] This guide provides an optimized protocol for its synthesis from readily available starting materials: isatin and 2-acetylpyridine.
Reaction Mechanism and Rationale
The Pfitzinger reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Base-Catalyzed Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH). This irreversible step forms the potassium salt of isatinic acid, a keto-acid intermediate.[3][8]
-
Imine Formation: The aniline moiety of the opened intermediate condenses with the carbonyl group of 2-acetylpyridine to form a Schiff base, or imine.[3]
-
Tautomerization: The imine tautomerizes to the more stable enamine intermediate.[3] This step is crucial as it positions the nucleophilic enamine for the subsequent cyclization.
-
Intramolecular Cyclization & Dehydration: A final intramolecular cyclization, akin to a Claisen condensation, occurs between the enamine and the ketone of the isatinate backbone. The resulting intermediate then undergoes dehydration to yield the aromatic this compound product.
Below is a diagram illustrating the mechanistic pathway.
Caption: The mechanistic pathway of the Pfitzinger reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Isatin (C₈H₅NO₂) | ≥98% | Standard Supplier |
| 2-Acetylpyridine (C₇H₇NO) | ≥98% | Standard Supplier |
| Potassium Hydroxide (KOH) | Pellets, ≥85% | Standard Supplier |
| Ethanol (C₂H₅OH) | 95% or Absolute | Standard Supplier |
| Deionized Water (H₂O) | --- | In-house |
| Acetic Acid (CH₃COOH) | Glacial | Standard Supplier |
| Diethyl Ether ( (C₂H₅)₂O ) | ACS Grade | Standard Supplier |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Büchner funnel and vacuum filtration apparatus
-
pH paper or pH meter
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns. Its dissolution in ethanol is exothermic; add pellets slowly and allow the solution to cool.
-
2-Acetylpyridine: A combustible liquid and known skin irritant.[12][13] Keep away from open flames and ignition sources.[12] Avoid inhalation and skin contact.
-
Isatin: While not highly hazardous, avoid inhalation of dust and practice good laboratory hygiene.[14][15]
Step-by-Step Synthesis Procedure
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add potassium hydroxide (8.0 g, ~0.14 mol) to 95% ethanol (50 mL). Stir until the KOH pellets are fully dissolved. Note: This dissolution is exothermic.
-
Isatin Ring Opening: To the stirred ethanolic KOH solution, add isatin (5.0 g, 0.034 mol). The deep orange/red suspension will gradually turn into a pale-yellow solution over 30-45 minutes at room temperature as the isatin ring opens to form the potassium isatinate.[8][9] Expert Tip: Ensuring the complete ring-opening at this stage is crucial for minimizing side reactions and improving yield.[9]
-
Addition of Ketone: Once the isatinate solution is formed, add 2-acetylpyridine (4.12 g, 3.8 mL, 0.034 mol) dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 24 hours.[5][16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[17]
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting residue in deionized water (100 mL). The potassium salt of the product is water-soluble.
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 2-acetylpyridine and other neutral impurities.[5][6] Discard the organic layers.
-
Precipitation of Product: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding glacial acetic acid dropwise with stirring until the pH is approximately 4-5. A precipitate will form.[5][6][16]
-
Isolation and Drying: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[6] Wash the filter cake with cold deionized water (2 x 20 mL) and then dry under vacuum to yield the final product.
Caption: Experimental workflow for the Pfitzinger synthesis.
Data, Results, and Characterization
Expected Results
| Parameter | Value |
| Product | This compound |
| Molecular Formula | C₁₅H₁₀N₂O₂ |
| Molecular Weight | 250.25 g/mol [18][19] |
| Appearance | Off-white to pale-yellow solid[6] |
| Expected Yield | 55-70% (highly dependent on conditions) |
Product Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
¹H NMR (DMSO-d₆): Expect complex multiplets in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the quinoline and pyridine rings. A broad singlet corresponding to the carboxylic acid proton should appear far downfield (>13 ppm).
-
IR (KBr Pellet, cm⁻¹): Look for a broad absorption band around 3400 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and multiple peaks between 1600-1450 cm⁻¹ (C=C and C=N aromatic stretches).[20]
-
Mass Spectrometry (ESI-MS): The [M+H]⁺ ion should be observed at m/z 251.08.
-
Melting Point: The melting point should be determined and compared with literature values.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete ring-opening of isatin.- Impure reactants.- Insufficient reaction time. | - Ensure the isatin/KOH mixture becomes a pale-yellow solution before adding the ketone.[8][9]- Use high-purity starting materials.[17]- Extend the reflux time and monitor by TLC.[17] |
| Significant Tar/Resin Formation | - Self-condensation of reactants under strongly basic conditions.- Reaction temperature too high. | - Ensure dropwise addition of the 2-acetylpyridine to the cooled isatinate solution.[17]- Maintain a gentle, controlled reflux. |
| Product is Difficult to Purify | - Contamination with unreacted isatin.- Contamination with unreacted ketone. | - The acidic work-up should leave most unreacted isatin behind. Recrystallization from ethanol or an ethanol/water mixture can further purify the product.[6]- Ensure the diethyl ether wash during the work-up is performed thoroughly to remove the neutral ketone.[5][6] |
Conclusion
The Pfitzinger reaction provides an effective and straightforward pathway for the synthesis of this compound. By carefully controlling the initial ring-opening of isatin and following a meticulous work-up procedure, this valuable compound can be obtained in good yield and high purity. The protocol and insights provided in this application note serve as a reliable guide for researchers in synthetic and medicinal chemistry.
References
- The Pfitzinger Reaction. (Review). (n.d.). ResearchGate.
- The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide. (n.d.). Scribd.
- Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014). Bentham Science.
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate.
- Pfitzinger reaction. (n.d.). Wikipedia.
- Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press.
- Application of pfitzinger reaction in - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research.
- Safety Data Sheet: Isatin. (n.d.). Carl ROTH.
- The Pfitzinger Reaction. (2024). Sciencemadness Discussion Board.
- 2-ACETYLPYRIDINE - Sdfine. (n.d.). Sdfine.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
- Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. (2016). Asian Journal of Chemistry.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI.
- Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate.
- Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega.
- Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. (n.d.). PubMed.
- Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis. (n.d.). Scribd.
- (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. (2025). ResearchGate.
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Application Notes & Protocols: 2-Pyridin-2-yl-quinoline-4-carboxylic acid as a Versatile Fluorescent Probe
Introduction: The Promise of a Bifunctional Fluorophore
2-Pyridin-2-yl-quinoline-4-carboxylic acid is a compelling molecular scaffold for the development of fluorescent probes. Its structure inherently combines a quinoline moiety, a well-established fluorophore, with a pyridine ring, a known metal-coordinating group.[1][2] This strategic fusion creates a bidentate chelation site involving the nitrogen atoms of both the quinoline and pyridine rings, making it a prime candidate for sensing applications, particularly for the detection of transition metal ions.[1] The carboxylic acid group at the 4-position of the quinoline ring not only enhances water solubility but also provides an additional coordination site, potentially increasing the selectivity and stability of metal complexes.
Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that have found extensive use in the development of fluorescent molecular probes and chemosensors.[2][3] Their utility stems from their inherent fluorescence properties, which can be modulated by various analytes through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][4] The interaction with a target molecule, such as a metal ion, can lead to a significant, measurable change in fluorescence intensity or a shift in the emission wavelength, forming the basis of "turn-on," "turn-off," or ratiometric sensing.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this compound as a fluorescent probe. While specific, validated protocols for this exact molecule are emerging, the principles and methodologies outlined herein are derived from established practices for closely related quinoline-based sensors and provide a robust framework for its application.
Principle of Detection: A Mechanistic Overview
The fluorescence response of this compound upon interaction with an analyte, particularly metal ions, is governed by the alteration of its electronic properties. The primary sensing mechanism is anticipated to be Chelation-Enhanced Fluorescence (CHEF) or, in some cases, fluorescence quenching.
-
Chelation-Enhanced Fluorescence (CHEF): In its free form, the fluorescence of the probe may be partially suppressed due to the rotation of the pyridine ring relative to the quinoline core, which provides a non-radiative decay pathway for the excited state. Upon coordination with a metal ion, the molecule adopts a more rigid, planar conformation. This rigidity reduces the non-radiative decay, leading to a significant enhancement of the fluorescence emission—a "turn-on" response.
-
Fluorescence Quenching: Conversely, for paramagnetic metal ions such as Cu²⁺, a "turn-off" response is often observed.[3] This occurs because the unpaired electrons of the metal ion promote intersystem crossing to the triplet state or introduce other non-radiative decay pathways, effectively quenching the fluorescence of the probe.
The selectivity of the probe for a specific metal ion is determined by factors such as the size and charge of the ion, its coordination geometry preference, and the stability of the resulting complex with the probe.
Proposed Application: Detection of Divalent Metal Ions (e.g., Zn²⁺, Cu²⁺)
Based on the known coordination chemistry of quinoline and pyridine derivatives, this compound is a promising candidate for the detection of various divalent metal ions. For instance, zinc (Zn²⁺) is a diamagnetic ion that often induces a CHEF "turn-on" response with quinoline-based probes.[5][6] In contrast, copper (Cu²⁺) is a paramagnetic ion known to quench fluorescence.[3] The following protocols provide a generalized framework for evaluating the probe's response to these representative metal ions.
General Workflow for Metal Ion Sensing
The following diagram illustrates the general workflow for evaluating the performance of this compound as a fluorescent probe for metal ion detection.
Caption: General experimental workflow for metal ion sensing.
Detailed Experimental Protocol
This protocol outlines the steps for characterizing the fluorescent response of this compound to a target metal ion.
1. Materials and Equipment
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Deionized water
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
Stock solutions of metal ion salts (e.g., ZnCl₂, CuSO₄, FeCl₃, etc.)
-
Fluorometer
-
Quartz cuvettes
-
pH meter
2. Preparation of Solutions
-
Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 1 mM stock solution. Store in the dark at 4°C.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal ion salts in deionized water.
-
Working Buffer: Prepare the desired buffer solution (e.g., 10 mM HEPES) and adjust the pH to the desired value (e.g., 7.4 for physiological conditions).
3. Fluorescence Measurements
-
Working Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) by diluting the DMSO stock solution in the working buffer. Ensure the final concentration of DMSO is low (e.g., <1%) to avoid solvent effects.
-
Blank Measurement: Transfer the working probe solution to a quartz cuvette. Record the fluorescence emission spectrum by exciting at the probe's maximum absorption wavelength (λex). Note: The optimal excitation wavelength should be determined experimentally by first measuring the absorbance spectrum of the probe.
-
Fluorescence Titration:
-
To the cuvette containing the working probe solution, add incremental amounts of the target metal ion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes.
-
Record the fluorescence spectrum after each addition.
-
Continue this process until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To separate cuvettes containing the working probe solution, add a fixed concentration (e.g., 2-10 equivalents) of different metal ion stock solutions.
-
After incubation, record the fluorescence spectrum for each solution.
-
Compare the fluorescence response in the presence of the target ion to that of other potentially interfering ions.
-
4. Data Analysis
-
Titration Curve: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
-
Binding Constant (Ka): The binding constant can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.
Anticipated Results and Performance Characteristics
The following table summarizes the expected performance characteristics of this compound as a fluorescent probe, based on data from analogous quinoline-based sensors. These values should be determined experimentally.
| Parameter | Anticipated Value/Characteristic | Rationale/Reference |
| Excitation Wavelength (λex) | ~320-360 nm | Typical for quinoline-based fluorophores.[6] |
| Emission Wavelength (λem) | ~400-500 nm | Dependent on solvent and binding state.[6] |
| Response to Zn²⁺ | Fluorescence "turn-on" (enhancement) | CHEF mechanism is common for Zn²⁺ with quinoline probes.[5][6] |
| Response to Cu²⁺ | Fluorescence "turn-off" (quenching) | Paramagnetic quenching is a known mechanism for Cu²⁺.[3] |
| Limit of Detection (LOD) | Micromolar (µM) to Nanomolar (nM) range | Achievable with sensitive quinoline-based probes.[3][6] |
| Binding Stoichiometry | Likely 1:1 (Probe:Ion) | Common for bidentate chelation. |
| Optimal pH Range | Neutral (pH 6-8) | To ensure deprotonation of the carboxylic acid for coordination and avoid protonation of the nitrogen atoms.[9][10] |
Advanced Applications and Future Directions
The utility of this compound is not limited to the detection of metal ions in solution. Its inherent properties suggest potential for more advanced applications:
-
Bio-imaging: The quinoline scaffold is well-suited for bio-imaging due to its favorable photophysical properties.[2] The probe could potentially be used for imaging and tracking metal ions in living cells. Further derivatization to improve cell permeability and target specific organelles may be necessary.
-
pH Sensing: The nitrogen atoms in the quinoline and pyridine rings can be protonated at low pH, which would alter the electronic structure and, consequently, the fluorescence properties of the molecule. This suggests that the probe could also function as a pH sensor.[9][10]
-
Drug Development: Quinoline derivatives have a broad range of biological activities.[2][11] The interaction of this molecule with biological targets could be monitored through its fluorescence, making it a useful tool in drug discovery and development.
Conclusion
This compound represents a promising and versatile platform for the development of fluorescent probes. Its well-designed molecular structure, combining a robust fluorophore with a strong chelating unit, makes it particularly suitable for the detection of metal ions. The general protocols and principles outlined in this document provide a solid foundation for researchers to explore and validate its use in a wide range of applications, from environmental monitoring to cellular imaging. As with any novel probe, thorough experimental characterization and optimization are crucial to unlocking its full potential.
References
- Zhang, Y., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. Available at: https://www.researchgate.net/publication/311471343_Synthesis_Structure_Evaluation_Spectroscopic_and_Antibacterial_Investigation_of_Metal_Complexes_with_2-Pyridin-4-ylquinoline-4-carboxylic_Acid
- Ghosh, K., & Masanta, G. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry, 4, 49. Available at: https://www.beilstein-journals.org/bjoc/articles/4/49
- BenchChem (2025). Application Notes and Protocols for Pyridin-4-ol Based Fluorescent Probes in Ion Sensing. Available at: https://www.benchchem.com/application-notes/pyridin-4-ol-based-fluorescent-probes-ion-sensing
- Santa Cruz Biotechnology, Inc. This compound. Available at: https://www.scbt.com/p/2-pyridin-2-yl-quinoline-4-carboxylic-acid-57882-27-6
- Sigma-Aldrich. This compound. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0002
- PubMed. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Available at: https://pubmed.ncbi.nlm.nih.gov/27995963/
- ResearchGate. (2025). Deciphering the excited state behaviour of 2-pyridin-2-yl-quinoline based systems with fluorescence quenching response for the selective detection of cu(II) ions. Available at: https://www.researchgate.net/publication/382596956_Deciphering_the_excited_state_behaviour_of_2-pyridin-2-yl-quinoline_based_systems_with_fluorescence_quenching_response_for_the_selective_detection_of_cuII_ions
- SciSpace. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Available at: https://typeset.io/papers/quinoline-2-thiol-derivatives-as-fluorescent-sensors-for-2p7z19l1h2
- MDPI. (2022). Pyridine Derivatives as Fluorescent Sensors for Cations. Available at: https://www.mdpi.com/1424-8220/22/18/6959
- ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Available at: https://www.researchgate.net/figure/Fig-S2-The-1-H-NMR-of-2-methyl-quinoline-4-carboxylic-acid-hydrazide_fig2_281283623
- Chem-Impex International. 2-Pyridin-3-Yl-Quinoline-4-Carboxylic Acid. Available at: https://www.chemimpex.com/products/2-pyridin-3-yl-quinoline-4-carboxylic-acid
- PubMed Central (PMC). (2024). Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11213009/
- Life Academy of Applied Nano-Bio Science. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Available at: https://nanobioletters.com/papers/10.33263/LIANBS124.123
- MDPI. (2021). Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. Available at: https://www.mdpi.com/1422-0067/22/23/12798
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Application of 2-Substituted-Quinoline-4-Carboxylic Acids in Cancer Research: A Methodological Guide
A Note to the Researcher: This guide addresses the broader class of 2-substituted-quinoline-4-carboxylic acids in the context of cancer research. As of the latest literature review, specific, in-depth application data for 2-Pyridin-2-yl-quinoline-4-carboxylic acid in oncology is not extensively available in peer-reviewed publications. Therefore, this document provides a comprehensive framework based on the well-documented activities of structurally related quinoline-4-carboxylic acid derivatives. The principles, mechanisms, and protocols detailed herein are intended to serve as an authoritative guide for investigating novel compounds within this class, including this compound.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Oncology
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] In the field of oncology, derivatives of this structure have emerged as promising candidates for therapeutic development due to their ability to interact with various cellular targets crucial for cancer cell proliferation, survival, and epigenetic regulation.[1][3] The versatility of the quinoline ring system, particularly at the 2-position, allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity against cancer cells.[1][4]
Mechanisms of Action: Targeting Key Cancer Pathways
Research into 2-substituted-quinoline-4-carboxylic acid derivatives has revealed several key mechanisms through which these compounds exert their anticancer effects. These primarily revolve around the inhibition of critical enzymes involved in epigenetic regulation and cell signaling.
Histone Deacetylase (HDAC) Inhibition
A significant body of research has focused on 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and repression of tumor suppressor genes.[5] Overexpression of certain HDAC isoforms is a common feature in many cancers.
Derivatives of 2-substituted-quinoline-4-carboxylic acid have been designed to act as the "cap" group of HDAC inhibitors, which interacts with the protein surface at the rim of the active site. This, in conjunction with a zinc-binding group and a linker, allows for potent and often selective inhibition of specific HDAC isoforms, such as HDAC3.[5] Inhibition of HDACs leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.[5]
Caption: Mechanism of HDAC Inhibition by Quinoline Derivatives.
Sirtuin (SIRT) Inhibition
Closely related to HDACs, sirtuins are a class of NAD+-dependent deacetylases. SIRT3, in particular, is a mitochondrial sirtuin that plays a complex role in cancer metabolism. In some cancers, such as mixed-lineage leukemia, SIRT3 is overexpressed and acts as a tumor promoter. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as potent and selective inhibitors of SIRT3.[6][7] Inhibition of SIRT3 in these cancer cells was shown to induce G0/G1 phase cell cycle arrest and promote cellular differentiation, highlighting a therapeutic strategy distinct from the induction of apoptosis.[6]
Experimental Protocols
The following protocols provide a standardized framework for the in vitro evaluation of novel 2-substituted-quinoline-4-carboxylic acid derivatives in cancer research.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is fundamental for determining the dose-dependent effect of a test compound on cancer cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, K562 for leukemia)[5][8]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
2-substituted-quinoline-4-carboxylic acid derivative (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: General workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the test compound induces cell cycle arrest at a specific phase.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both control and compound-treated cells by trypsinization. Centrifuge at 300 x g for 5 minutes and wash the cell pellets with cold PBS.
-
Fixation: Resuspend the cell pellets in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on PI fluorescence intensity. Compare the percentage of cells in G0/G1, S, and G2/M phases between control and treated samples. An accumulation of cells in a particular phase indicates cell cycle arrest.[5]
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format for easy comparison of the potency of different derivatives or their effects on various cell lines.
Table 1: Antiproliferative Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| P6 | SIRT3 Inhibition | MLLr leukemic cell lines | 7.2 | [6] |
| D28 | HDAC3 Inhibition | K562 (Leukemia) | 24.45 | [5] |
| Quinoline-2-carboxylic acid | Not specified | HELA (Cervical) | Significant Cytotoxicity | [8] |
| Quinoline-4-carboxylic acid | Not specified | MCF7 (Breast) | Remarkable Growth Inhibition | [8] |
Conclusion and Future Directions
The 2-substituted-quinoline-4-carboxylic acid scaffold is a highly versatile and promising platform for the development of novel anticancer agents.[1] The established methodologies for evaluating cell viability, cell cycle progression, and specific enzyme inhibition provide a robust framework for investigating new derivatives. While the anticancer potential of the specific compound This compound is yet to be fully elucidated in the public domain, its structural similarity to known active compounds suggests that it may possess interesting biological activities. Future research should focus on its synthesis, in vitro screening against a panel of cancer cell lines, and elucidation of its specific molecular targets and mechanism of action. Such studies will be crucial in determining its potential as a lead compound for future cancer drug development.
References
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid.
- Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. PubMed. [Link]
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Zanco Journal of Pure and Applied Sciences. [Link]
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. PubMed. [Link]
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
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Application Notes and Protocols for 2-Pyridin-2-yl-quinoline-4-carboxylic Acid in Catalysis
Introduction: A Versatile Ligand Scaffold for Homogeneous Catalysis
2-Pyridin-2-yl-quinoline-4-carboxylic acid (pqca) is a robust bidentate N,N-ligand that has garnered significant interest in the field of coordination chemistry and homogeneous catalysis. Its rigid backbone, combining the quinoline and pyridine moieties, allows for the formation of stable chelate complexes with a variety of transition metals. The presence of the carboxylic acid group at the 4-position of the quinoline ring offers a versatile handle for tuning the electronic properties and solubility of the resulting metal complexes, or for anchoring them to solid supports. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its application as a ligand in ruthenium-catalyzed transfer hydrogenation reactions, a key transformation in organic synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Pfitzinger or Doebner condensation reaction. The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-acetylpyridine, under basic conditions.
Protocol 1: Synthesis via Pfitzinger Condensation
This protocol is adapted from established procedures for the synthesis of similar quinoline-4-carboxylic acids.
Materials:
-
Isatin
-
2-Acetylpyridine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) and 2-acetylpyridine (1.1 eq) in ethanol.
-
Slowly add a solution of potassium hydroxide (3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with 1 M HCl to a pH of approximately 4-5 to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Application in Ruthenium-Catalyzed Transfer Hydrogenation
Complexes of this compound and its derivatives have shown significant promise as catalysts in transfer hydrogenation reactions. Ruthenium(II)-arene complexes, in particular, are effective catalysts for the reduction of ketones to alcohols using a hydrogen donor like 2-propanol.
Synthesis of a Pre-catalyst: [Ru(η⁶-p-cymene)(L)Cl]⁺ (where L is a derivative of pqca)
While this compound itself can be used, often the ligand is decarboxylated in situ or prior to complexation to yield 2-(pyridin-2-yl)quinoline, which then coordinates to the metal center. The following is a general procedure for the synthesis of a representative ruthenium(II)-p-cymene complex.[1][2]
Materials:
-
[Ru(η⁶-p-cymene)(μ-Cl)Cl]₂
-
This compound (or its decarboxylated derivative)
-
Methanol or Dichloromethane
-
Ammonium hexafluorophosphate (NH₄PF₆) (for salt metathesis)
-
Standard inert atmosphere Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ (1.0 eq) and this compound (2.2 eq) in anhydrous methanol or dichloromethane.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
If a hexafluorophosphate salt is desired for improved crystallinity and stability, add a saturated solution of NH₄PF₆ in methanol to the reaction mixture.
-
A precipitate will form, which can be collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.
Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone
This protocol details a general procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol using a ruthenium complex derived from the 2-pyridin-2-yl-quinoline scaffold as a catalyst.[1][2]
Materials:
-
Ruthenium catalyst (e.g., [Ru(η⁶-p-cymene)(2-(pyridin-2-yl)quinoline)Cl]PF₆)
-
Acetophenone
-
2-Propanol (as both solvent and hydrogen source)
-
Potassium isopropoxide (KOiPr) or another suitable base
-
Inert atmosphere (argon or nitrogen)
-
Thermostated reaction vessel
-
Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for analysis
Experimental Setup:
Caption: Experimental workflow for transfer hydrogenation.
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., 0.005 mmol, 1 mol%).
-
Add acetophenone (0.5 mmol, 100 eq).
-
Add 2-propanol (5 mL).
-
Add potassium isopropoxide (0.05 mmol, 10 eq).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Upon completion, quench the reaction by cooling to room temperature and exposing it to air.
-
The product, 1-phenylethanol, can be isolated using standard workup and purification techniques such as column chromatography.
Data Summary
The catalytic performance of ruthenium complexes with ligands derived from the 2-pyridin-2-yl-quinoline scaffold is summarized in the table below. The data is based on the transfer hydrogenation of acetophenone.[1][2]
| Catalyst Complex | Substrate:Catalyst:Base Ratio | Temperature (°C) | Time (min) | Conversion (%) | TOF (h⁻¹) |
| [Ru(η⁶-p-cymene)(8-Mepq)Cl]PF₆ | 100:1:10 | 80 | 10 | >99 | 1600 |
| [Ru(η⁶-p-cymene)(4-Mepq)Cl]PF₆ | 100:1:10 | 80 | 10 | >99 | 1600 |
Note: 8-Mepq and 4-Mepq are methylated derivatives of the decarboxylated ligand.
Mechanistic Insights
The transfer hydrogenation is believed to proceed via an outer-sphere mechanism. The ruthenium complex reacts with the isopropoxide base to form a ruthenium-hydride species, which is the active catalyst. This hydride is then transferred to the ketone substrate, leading to the formation of the corresponding alcohol.
Caption: Simplified catalytic cycle for transfer hydrogenation.
The bidentate N,N-coordination of the 2-pyridin-2-yl-quinoline ligand provides a stable coordination environment for the ruthenium center, preventing catalyst decomposition and promoting high catalytic activity and turnover numbers.
Conclusion
This compound is a valuable and versatile ligand for the development of novel homogeneous catalysts. Its straightforward synthesis and the stability of its metal complexes make it an attractive scaffold for a wide range of catalytic transformations. The application of its ruthenium complexes in transfer hydrogenation demonstrates its potential for efficient and selective catalysis. This guide provides researchers with the necessary protocols and foundational knowledge to explore the catalytic applications of this promising ligand system further.
References
- Papathanasiou, M., et al. (2020).
- Papathanasiou, M., et al. (2020).
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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
Introduction and Scientific Rationale
The emergence of antimicrobial resistance is a paramount global health challenge, necessitating the discovery and development of novel therapeutic agents.[1] 2-Aryl-quinoline-4-carboxylic acids represent a promising class of heterocyclic compounds, with a structural motif that is foundational to many established antimicrobial agents.[2][3][4] Literature extensively documents the synthesis of these derivatives and their potential for broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3][5][6][7]
The core principle behind the antimicrobial action of many quinoline-based drugs is the inhibition of essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[8] Some derivatives may also exert their effects through mechanisms like metal chelation, disrupting vital metal-dependent enzymatic processes in bacteria.[9]
This guide provides a comprehensive framework of standardized, robust, and reproducible protocols for the initial screening and quantitative evaluation of 2-aryl-quinoline-4-carboxylic acid derivatives. The methodologies are grounded in the internationally recognized performance standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is reliable and comparable across different research settings.[10][11][12] Adherence to these protocols is crucial for accurately assessing the potential of these compounds as viable drug candidates.
Foundational Assays: From Primary Screening to Quantitative Analysis
A tiered approach is essential for efficiently evaluating a library of novel compounds. The workflow begins with a qualitative or semi-quantitative screening assay to identify "hit" compounds, followed by a quantitative determination of their potency.
-
Primary Screening (Qualitative): The Agar Diffusion method is a cost-effective, rapid, and visually intuitive technique for screening numerous compounds simultaneously.[13] It identifies derivatives that possess antimicrobial activity, which can then be prioritized for further analysis.
-
Potency Determination (Quantitative): The Broth Microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), the most critical parameter for quantifying the potency of an antimicrobial agent.[14] This assay provides a precise numerical value that is essential for structure-activity relationship (SAR) studies and for comparing the efficacy of different derivatives.
The logical progression from a broad screen to a precise quantitative assessment ensures that research efforts are focused on the most promising candidates.
Caption: Agar well diffusion assay workflow.
Protocol 2: Broth Microdilution for MIC Determination
Principle and Rationale
This method determines the Minimum Inhibitory Concentration (MIC) by exposing a standardized bacterial inoculum to a series of two-fold serial dilutions of the test compound in a liquid growth medium. [14]The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth after a defined incubation period. [14]This quantitative value is the global standard for assessing antimicrobial potency and is essential for drug development. The protocol described is based on CLSI guidelines. [15]
Detailed Step-by-Step Methodology
-
Preparation of Materials:
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compounds: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) at a concentration that is at least 10-20 times the highest desired final concentration.
-
Plates: Use sterile 96-well, U-bottom microtiter plates.
-
-
Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of the 96-well plate.
-
Add an additional 100 µL of the quinoline derivative stock solution (appropriately diluted to be twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. [14] * This process creates a gradient of decreasing compound concentrations across the plate.
-
Set aside wells for a growth control (media + inoculum, no compound) and a sterility control (media only). [14]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. The initial dilution is typically 1:100 or 1:200 depending on the starting suspension.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will now be 200 µL, and the compound concentrations will be halved to their final test concentrations.
-
Seal the plates (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [14]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity (cloudiness indicating growth) using a viewing apparatus or by comparing to the clear sterility control and turbid growth control.
-
The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth. [14]
-
Caption: Broth microdilution for MIC determination.
Data Presentation and Interpretation
Quantitative data from MIC assays should be organized into clear tables to facilitate comparison and SAR analysis. A lower MIC value indicates higher antimicrobial potency.
Table 1: Illustrative Antimicrobial Activity of Representative 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives (MIC in µg/mL)
| Compound ID | R-Group Modification | S. aureus (ATCC 25923) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| QA-01 | -H | 128 | >256 | >256 |
| QA-02 | -4-Fluoro | 64 | 128 | 256 |
| QA-03 | -4-Chloro | 32 | 64 | 128 |
| QA-04 | -4-Nitro | 16 | 32 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 1 |
Note: Data is hypothetical and for illustrative purposes only, synthesized from typical results seen in literature for this compound class. [2][6][14]
Advanced Methodologies: Beyond the MIC
Once promising compounds with low MIC values are identified, further assays can elucidate their mechanism and spectrum of activity.
-
Minimum Bactericidal Concentration (MBC): Determines the lowest concentration required to kill, rather than just inhibit, the bacteria. This is performed by sub-culturing from the clear wells of an MIC plate onto antibiotic-free agar.
-
Time-Kill Kinetic Assays: These studies measure the rate of bacterial killing over time at various concentrations of the test compound, providing dynamic insight into its bactericidal or bacteriostatic effects.
-
Anti-Biofilm Assays: Many infections involve biofilms, which are notoriously resistant to conventional antibiotics. Assays using crystal violet staining or other methods can determine a compound's ability to inhibit biofilm formation or eradicate established biofilms.
Conclusion
The protocols outlined in this guide provide a validated and standardized pathway for the initial antimicrobial evaluation of novel 2-aryl-quinoline-4-carboxylic acid derivatives. By beginning with a broad agar diffusion screen to identify active compounds and progressing to the gold-standard broth microdilution method for quantitative MIC determination, researchers can generate high-quality, reproducible data. This rigorous approach is fundamental to identifying promising new antimicrobial agents and advancing them through the drug discovery pipeline.
References
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- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home.
- Microbe Online. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
- Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
- U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
- Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1).
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection.
- ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
- Sharma, D., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus.
- Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis.
- ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
- Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- ResearchGate. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules.
- ResearchGate. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
- MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
- Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
- National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters.
- MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
- MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
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- 12. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nih.org.pk [nih.org.pk]
How to synthesize 2-Pyridin-2-yl-quinoline-4-carboxylic acid derivatives
An Application Guide for the Synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are foundational to a wide array of therapeutic agents, demonstrating activities including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2][3] Specifically, the this compound core is a subject of significant interest due to its potent metal-chelating capabilities and its role as a key building block for complex bioactive molecules and functional materials.[1][4][5][6]
This application note provides a detailed guide to the synthesis of this compound, focusing on established and reliable synthetic methodologies. We will delve into the mechanistic underpinnings of these reactions, present a detailed experimental protocol, offer expert insights for troubleshooting, and provide methods for the characterization of the final product.
Synthetic Strategies: Pathways to the Quinoline Core
The construction of the quinoline-4-carboxylic acid framework can be achieved through several classic named reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Two of the most effective and direct methods are the Pfitzinger Reaction and the Doebner Reaction.
The Pfitzinger Reaction
First reported by Wilhelm Pfitzinger, this reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, under basic conditions, to directly yield a quinoline-4-carboxylic acid.[7] For the synthesis of our target molecule, the reactants are isatin and 2-acetylpyridine.
Causality and Mechanism: The reaction is initiated by the base-catalyzed hydrolysis and opening of the isatin lactam ring to form an isatoate salt. This intermediate then undergoes an aldol-type condensation with the enolate of 2-acetylpyridine. The subsequent intramolecular cyclization (imine formation) followed by dehydration furnishes the aromatic quinoline ring system. This method is particularly powerful as it directly installs the carboxylic acid at the 4-position.[8]
The Doebner Reaction
The Doebner reaction is a versatile three-component synthesis that combines an aromatic amine, an aldehyde, and pyruvic acid.[9] In the context of our target compound, this would involve the reaction of an aniline with pyridine-2-carboxaldehyde and pyruvic acid.
Causality and Mechanism: The reaction is believed to proceed through the initial formation of an imine between the aniline and the aldehyde. This is followed by a condensation reaction with the enolate of pyruvic acid. Subsequent cyclization and oxidation lead to the formation of the desired quinoline-4-carboxylic acid derivative.[9][10] While highly convergent, yields can sometimes be compromised when using anilines bearing strong electron-withdrawing groups.[8][10]
For this guide, we will provide a detailed protocol based on the Pfitzinger reaction , as it is a well-documented and efficient route for this specific target.[11]
Visualizing the Pfitzinger Reaction Workflow
The following diagram outlines the overall transformation from starting materials to the final product via the Pfitzinger synthesis.
Caption: Workflow for the Pfitzinger synthesis of the target compound.
Detailed Experimental Protocol: Pfitzinger Synthesis
This protocol details the synthesis of this compound from isatin and 2-acetylpyridine.
Materials and Reagents:
-
Isatin (1.0 eq)
-
2-Acetylpyridine (1.1 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (95%)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In the 250 mL round-bottom flask, prepare a solution of potassium hydroxide (3.0 eq) in a mixture of 95% ethanol and deionized water (a 3:1 v/v ratio is a good starting point). Stir the mixture until the KOH has completely dissolved.
-
Addition of Isatin: To the basic solution, add isatin (1.0 eq) and stir the mixture at room temperature for 15-20 minutes. The solution should turn dark as the isatin ring opens.
-
Addition of Ketone: Add 2-acetylpyridine (1.1 eq) to the reaction mixture dropwise over 5 minutes.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using the heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]
-
Cooling and Filtration: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. If any solid material has formed, filter it off.
-
Precipitation of Product: Transfer the filtrate to a beaker and place it in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with constant stirring. Monitor the pH closely. The product will begin to precipitate as the solution becomes acidic (target pH ~4-5).
-
Isolation: Allow the mixture to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid generously with cold deionized water to remove any inorganic salts. Dry the product, either in a desiccator under vacuum or in a drying oven at a moderate temperature (60-80 °C).
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle them with extreme care in a well-ventilated fume hood.
-
Perform the reaction in a fume hood to avoid inhaling solvent vapors.
Mechanism Deep Dive: Pfitzinger Reaction
The following diagram illustrates the key mechanistic steps involved in the Pfitzinger condensation.
Caption: Key mechanistic steps of the Pfitzinger reaction.
Characterization of the Final Product
Confirming the structure and purity of the synthesized this compound is a critical final step. Standard analytical techniques should be employed.
| Property | Data |
| Appearance | Typically an off-white to yellow solid |
| Molecular Formula | C₁₅H₁₀N₂O₂[11][13][14] |
| Molecular Weight | 250.25 g/mol [11][13][14] |
| ¹H NMR | Expected aromatic protons in the δ 7.5-9.0 ppm range. |
| ¹³C NMR | Expected signals for carboxylic acid (~168 ppm), and aromatic carbons (~120-150 ppm).[15] |
| Mass Spectrometry (ESI) | Expected [M+H]⁺ at m/z 251.08 or [M-H]⁻ at m/z 249.07.[16] |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O[13] |
| InChIKey | IBXRRNLSWGROLA-UHFFFAOYSA-N[13] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient base to open the isatin ring.2. Reaction time too short.3. Over-acidification during workup, leading to product re-solubilization. | 1. Ensure at least 2-3 equivalents of a strong base like KOH are used.2. Extend the reflux time and monitor the reaction by TLC.3. Add acid slowly and monitor the pH carefully, stopping around pH 4-5. |
| Oily or Tarry Product | 1. Side reactions or polymerization, potentially from excessive heat.2. Impurities in starting materials. | 1. Ensure a gentle, controlled reflux; avoid aggressive heating.2. Use high-purity starting materials.3. Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification. |
| Product is Difficult to Filter | The precipitate is too fine or colloidal. | 1. Allow the precipitated mixture to stand in an ice bath for a longer period (1-2 hours) to encourage crystal growth.2. Add a small amount of a different solvent to try and improve crystal morphology. |
Expertise & Experience: The success of the Pfitzinger synthesis often hinges on the initial ring-opening of the isatin. Ensure the isatin is fully dissolved and the solution color changes in the basic medium before adding the ketone. This indicates the formation of the reactive isatoate, which is crucial for the subsequent condensation step.
Conclusion
The Pfitzinger reaction provides a robust and direct pathway for the synthesis of this compound and its derivatives. This application note has detailed a reliable protocol, explained the underlying chemical principles, and provided expert advice for overcoming common experimental challenges. The resulting quinoline-4-carboxylic acid scaffold is a highly valuable platform for the development of novel therapeutics and advanced materials, making its efficient synthesis a key capability for researchers in the field.[2][8][10]
References
- Wikipedia. Doebner–Miller reaction. [Link]
- PubMed.
- Wikipedia. Friedländer synthesis. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- SynArchive. Doebner-Miller Reaction. [Link]
- PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
- ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
- Slideshare.
- ACS Publications.
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
- NIH PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
- ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.
- Taylor & Francis Online. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
- PubMed.
- ResearchGate. Mechanism of Friedlander reaction. [Link]
- ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
- ACS Omega.
- ResearchGate. (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]
- PubMed. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]
- PubChem. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. [Link]
- PubChem. 2-(pyridin-2-yl)quinoline-4-carboxylic acid. [Link]
- NIH PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. mdpi.com [mdpi.com]
- 16. PubChemLite - 2-(pyridin-2-yl)quinoline-4-carboxylic acid (C15H10N2O2) [pubchemlite.lcsb.uni.lu]
Application Note: A Researcher's Guide to Fluorescence Spectroscopy of Quinoline Compounds
Introduction
Quinoline and its derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds, integral to the fields of medicinal chemistry, materials science, and bio-imaging.[1][2] Their rigid, aromatic structure often imparts intrinsic fluorescence, making them powerful tools for probing biological systems and developing novel sensor technologies.[3][4] Fluorescence spectroscopy, a highly sensitive and non-invasive analytical technique, is the primary method for characterizing and utilizing the unique photophysical properties of these molecules.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing robust fluorescence spectroscopy experiments involving quinoline compounds. Moving beyond a simple recitation of steps, this document elucidates the rationale behind key experimental decisions, ensuring both technical accuracy and the generation of reliable, reproducible data.
I. The Photophysical Heart of Quinolines: Understanding the "Why"
The fluorescence of a quinoline derivative is intrinsically linked to its electronic structure. The delocalized π-electron system of the quinoline ring readily absorbs ultraviolet (UV) or visible light, promoting electrons to higher energy singlet states (S1, S2, etc.). The subsequent relaxation of these electrons back to the ground state (S0) can occur through the emission of a photon, a process known as fluorescence. The energy difference between the excited and ground states dictates the wavelength of the emitted light, which is always of lower energy (longer wavelength) than the excitation light, a phenomenon known as the Stokes shift.
The local environment surrounding the quinoline molecule profoundly influences its fluorescence properties. Factors such as solvent polarity, pH, and the presence of interacting species can alter the energy levels of the excited state, leading to shifts in the emission spectrum and changes in fluorescence intensity.[6] For instance, the protonation of the quinoline nitrogen can significantly enhance fluorescence intensity.[7][8][9] This sensitivity to the microenvironment is precisely what makes quinoline derivatives such versatile fluorescent probes.
II. Navigating the Experimental Landscape: A Strategic Approach
A successful fluorescence spectroscopy experiment hinges on careful planning and optimization. The following sections detail the critical parameters and procedural considerations for the analysis of quinoline compounds.
A. Instrumentation and Core Parameters
A standard spectrofluorometer is the instrument of choice for these studies. The fundamental components include an excitation source (typically a Xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (usually a photomultiplier tube).
Table 1: Key Experimental Parameters and Considerations
| Parameter | Typical Range for Quinolines | Rationale and Expert Insights |
| Excitation Wavelength (λex) | 275 - 405 nm[10][11][12] | The λex should correspond to a maximum in the compound's absorption spectrum to ensure efficient excitation. A preliminary UV-Vis absorption spectrum is essential to determine the optimal λex. |
| Emission Wavelength (λem) | 380 - 550 nm[12][13][14] | The emission spectrum should be scanned over a broad range to capture the entire fluorescence profile and identify the wavelength of maximum emission. |
| Excitation & Emission Slit Widths | 2 - 10 nm | Slit widths control the spectral resolution and the amount of light reaching the detector. Narrower slits provide better resolution but lower signal intensity, while wider slits increase the signal but may lead to spectral distortion. A balance must be struck based on the sample's brightness and the desired level of spectral detail. |
| Integration Time | 0.1 - 1.0 seconds | This parameter determines the duration over which the fluorescence signal is collected. Longer integration times improve the signal-to-noise ratio but also increase the risk of photobleaching. |
| Scan Speed | 100 - 600 nm/min | The scan speed should be slow enough to accurately capture the spectral features without unduly prolonging the experiment and increasing the risk of photobleaching. |
B. The Art of Sample Preparation: Ensuring Data Integrity
Proper sample preparation is paramount to obtaining high-quality fluorescence data. The following protocol outlines the key steps for preparing quinoline compound solutions.
Protocol 1: Preparation of Quinoline Compound Solutions for Fluorescence Spectroscopy
Objective: To prepare quinoline compound solutions of known concentrations in an appropriate solvent system for fluorescence analysis.
Materials:
-
Quinoline compound of interest
-
High-purity solvents (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Microbalance
-
Vortex mixer and/or sonicator
Procedure:
-
Solvent Selection: The choice of solvent is critical as it can significantly impact the fluorescence properties of quinoline derivatives.[15][16] Non-polar solvents may lead to different fluorescence behavior compared to polar solvents.[17] Common solvents include methanol, ethanol, acetonitrile, and aqueous buffers.[15][16] The solvent should be transparent in the excitation and emission wavelength ranges of the quinoline compound.
-
Stock Solution Preparation: a. Accurately weigh a precise amount of the quinoline compound using a microbalance. b. Dissolve the compound in a small volume of a suitable organic solvent (e.g., DMSO) before diluting with the final experimental solvent, as some quinoline derivatives may have limited solubility in aqueous buffers.[18][19] c. Quantitatively transfer the dissolved compound to a volumetric flask and bring it to the final volume with the chosen solvent to create a concentrated stock solution (e.g., 1-10 mM). d. Ensure complete dissolution by vortexing or brief sonication.
-
Working Solution Preparation: a. Prepare a series of working solutions by serial dilution of the stock solution into the final experimental solvent. b. The final concentration of the quinoline compound should be optimized to avoid inner filter effects. A good starting point is a concentration that yields an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length cuvette.[20][21]
-
Blank Preparation: Prepare a blank sample containing only the solvent used to dissolve the quinoline compound. This will be used for background subtraction.
C. The Spectroscopic Workflow: From Sample to Spectrum
The following diagram and protocol detail the systematic workflow for acquiring high-quality fluorescence spectra of quinoline compounds.
Caption: Mechanisms of fluorescence quenching affecting quinoline compounds.
IV. Conclusion: From Data to Discovery
Fluorescence spectroscopy is an indispensable tool for unlocking the scientific potential of quinoline compounds. By understanding the fundamental principles of fluorescence, carefully optimizing experimental parameters, and being vigilant for potential artifacts, researchers can generate high-quality, reliable data. This guide provides a robust framework to empower scientists in their pursuit of new discoveries, from elucidating fundamental biological processes to developing the next generation of advanced materials and therapeutics.
V. References
Sources
- 1. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applica… [ouci.dntb.gov.ua]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 8. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Fluorescence enhancement of quinolines by protonation | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off' fluorescence approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent benzimidazo[1,2- a ]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02268E [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. srs.tcu.edu [srs.tcu.edu]
- 21. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Throughput Screening for Dihydroorotate Dehydrogenase (DHODH) Inhibitors using Quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated therapeutic target for a range of diseases, including autoimmune disorders, cancer, and viral infections.[1][2][3] This application note provides a comprehensive guide to the principles and execution of a robust in vitro assay for identifying and characterizing DHODH inhibitors, with a specific focus on the quinoline acid class of compounds. We present a detailed, step-by-step protocol for a spectrophotometric assay, discuss critical experimental parameters, and offer insights into data analysis and interpretation. Furthermore, we include a protocol for a cell-based secondary assay to validate the findings from the primary enzymatic screen.
Introduction: DHODH as a Pivotal Therapeutic Target
The enzyme dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines.[4][5] Specifically, it mediates the oxidation of dihydroorotate to orotate, utilizing ubiquinone as an electron acceptor.[6] This pathway is essential for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[6] Consequently, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on the de novo pyrimidine pathway, making DHODH an attractive target for therapeutic intervention.[3][6]
Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest, primarily at the S-phase, and subsequent inhibition of cell proliferation.[2] Several DHODH inhibitors have been developed, with leflunomide and its active metabolite teriflunomide being approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[3][7] The quinoline carboxylic acid scaffold has emerged as a promising pharmacophore for potent and selective DHODH inhibition.[8][9][10] This guide will focus on the use of quinoline acids in a DHODH inhibition assay.
The DHODH Catalytic Reaction and Inhibition
The enzymatic reaction catalyzed by DHODH is a key control point in pyrimidine synthesis. The mechanism involves the transfer of electrons from dihydroorotate to a flavin mononucleotide (FMN) cofactor within the enzyme, which are then passed to ubiquinone (Coenzyme Q10) in the mitochondrial respiratory chain.[4][5]
Caption: The DHODH-catalyzed oxidation of dihydroorotate to orotate.
Principle of the Spectrophotometric Inhibition Assay
The most common method for measuring DHODH activity in a high-throughput format is a spectrophotometric assay that utilizes an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[11][12] In this assay, the reduction of DCIP by DHODH is coupled to the oxidation of dihydroorotate. The oxidized form of DCIP is blue, while its reduced form is colorless. The rate of DHODH activity is therefore directly proportional to the rate of decrease in absorbance of DCIP at 600-650 nm.[11]
Experimental Protocols
Protocol 1: DHODH Enzymatic Inhibition Assay
This protocol details the steps for determining the in vitro inhibitory activity of quinoline acids against recombinant human DHODH.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
Quinoline acid test compounds
-
Positive control inhibitor (e.g., Brequinar)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Prepare serial dilutions of the quinoline acid test compounds and the positive control (Brequinar) in DMSO. A typical starting concentration is 10 mM.
-
-
Assay Setup:
-
Add 2 µL of the compound dilutions (or DMSO for the vehicle control) to the wells of a 96-well plate.
-
Prepare a working solution of DHODH enzyme in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.[12]
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. The final concentrations in the 200 µL reaction volume should be approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10.[11][12]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[12]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve using a non-linear regression model.
| Parameter | Typical Concentration Range | Purpose |
| Recombinant human DHODH | 1-10 nM | The enzyme catalyst. |
| Dihydroorotic acid (DHO) | 200-500 µM | The substrate for DHODH. |
| DCIP | 120-200 µM | The artificial electron acceptor; its reduction is measured spectrophotometrically. |
| Coenzyme Q10 (CoQ10) | 50-100 µM | A cofactor that facilitates electron transfer. |
| Quinoline Acid Inhibitor | Varies (nM to µM range) | The test compound to be evaluated for its inhibitory potential. |
| Brequinar (Positive Control) | Varies (nM range) | A known potent DHODH inhibitor used to validate the assay.[12] |
Protocol 2: Cell Proliferation Assay (Uridine Rescue)
This secondary assay confirms that the growth-inhibitory effects of the quinoline acids are due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
A rapidly proliferating cell line (e.g., HL-60, A549)
-
Complete cell culture medium
-
Quinoline acid test compounds
-
Uridine stock solution (e.g., 100 mM in sterile water)
-
Cell viability reagent (e.g., CCK-8, MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound and Uridine Treatment:
-
Prepare serial dilutions of the quinoline acid test compounds in cell culture medium.
-
Prepare an identical set of dilutions in medium supplemented with uridine (final concentration of 50-100 µM).[12]
-
Add 100 µL of the compound dilutions (with and without uridine) to the respective wells. Include a vehicle control (medium with DMSO).
-
-
Incubation and Viability Measurement:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[12]
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against the inhibitor concentration for both the uridine-treated and untreated conditions.
-
If the quinoline acid is a specific DHODH inhibitor, the addition of uridine should rescue the cells from the growth-inhibitory effects of the compound.[2][13]
Caption: A typical experimental workflow for evaluating DHODH inhibitors.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The inclusion of a potent, well-characterized DHODH inhibitor like Brequinar as a positive control in the enzymatic assay ensures that the assay is performing as expected. The uridine rescue experiment in the cell-based assay is a critical step to confirm the mechanism of action of the test compounds. A true DHODH inhibitor's effect will be significantly diminished in the presence of exogenous uridine, which bypasses the need for the de novo synthesis pathway.[2][13]
Conclusion
This application note provides a robust and reliable framework for the identification and characterization of quinoline acid-based DHODH inhibitors. The detailed protocols for both the primary enzymatic assay and the secondary cell-based assay, along with the rationale behind the experimental design, will enable researchers to confidently screen compound libraries and advance the development of novel DHODH-targeted therapeutics.
References
- Wikipedia.
- Sykes, M. L., et al. (2016). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 20(12), 1445-1457. [Link]
- Singh, S., et al. (2017). Dihydroorotate dehydrogenase: A drug target for the development of antimalarials. European Journal of Medicinal Chemistry, 125, 640-651. [Link]
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Application Notes & Protocols: Elucidating the Three-Dimensional Architecture of Pyridinyl-Quinoline Compounds via Single-Crystal X-ray Crystallography
Introduction: The Imperative for Structural Precision in Drug Discovery
Pyridinyl-quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Their biological activity is intrinsically linked to their precise three-dimensional geometry, which dictates how they interact with target macromolecules. Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid, providing unparalleled insight into bond lengths, bond angles, and conformational details.[1][2][3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the procedure for the X-ray crystallographic analysis of pyridinyl-quinoline compounds, from crystal genesis to the final, validated structural model. The narrative emphasizes not just the procedural steps, but the underlying rationale, ensuring a robust and reproducible workflow.
Part 1: The Foundation - Achieving Diffraction-Quality Crystals
The most critical and often most challenging step in any crystallographic study is obtaining a high-quality single crystal.[1][4][5] For pyridinyl-quinoline compounds, which are typically small, organic molecules, a variety of crystallization techniques can be employed.[1][5] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular, well-defined shape, and be free from significant internal defects like cracks or twinning.[1][5]
Causality in Solvent and Method Selection
The choice of solvent is paramount. Pyridinyl-quinoline scaffolds, possessing both aromatic rings and nitrogen heteroatoms, exhibit moderate polarity. Solvents should be selected to provide moderate solubility; if the compound is too soluble, nucleation is inhibited, leading to small or no crystals, while very low solubility hinders the transport of molecules to the growing crystal face.[6] Purity of the compound is non-negotiable, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
Common Crystallization Techniques for Pyridinyl-Quinoline Compounds:
-
Slow Evaporation: This is the simplest and most common method. A near-saturated solution of the compound is prepared, filtered to remove any particulate matter, and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[6][7] The slow reduction in solvent volume gradually increases the solute concentration, leading to controlled crystal growth.
-
Vapor Diffusion (Liquid-Liquid or Gas-Liquid): In this technique, a concentrated solution of the compound in a relatively non-volatile solvent is allowed to equilibrate with a vapor phase containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method offers excellent control over the rate of crystallization.
-
Thermal Control (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably.[8] As the temperature decreases, the solubility of the compound drops, leading to nucleation and crystal growth. This method is particularly effective for compounds that show a significant change in solubility with temperature.
Protocol 1: Crystallization by Slow Evaporation
-
Preparation: Ensure the pyridinyl-quinoline compound is of the highest possible purity. Use high-purity grade solvents.
-
Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent. Gentle warming may be used to increase solubility, but the solution should be allowed to return to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free crystallization vessel (e.g., a small glass vial or test tube). This removes nucleation sites that would lead to a profusion of small crystals.[6]
-
Incubation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes. This restricts the rate of evaporation.
-
Patience: Place the vessel in a vibration-free environment (e.g., a dedicated cupboard or a temperature-controlled incubator) and allow it to stand undisturbed. Monitor periodically over several days to weeks for crystal growth.[6]
Part 2: From Crystal to Diffractometer - Mounting and Preparation
Once suitable crystals are obtained, a single, high-quality specimen must be selected and mounted for data collection.
Protocol 2: Crystal Selection and Mounting
-
Selection: Place a small sample of the crystals from the mother liquor onto a glass microscope slide with a drop of inert, viscous oil (e.g., paratone-N or cryo-oil).[9]
-
Inspection: Under a polarizing microscope, select a crystal that is clear, has well-defined faces, and extinguishes light sharply when the polarizers are rotated. This indicates a single, untwinned crystal. The ideal size is typically between 0.1 and 0.3 mm.[2]
-
Mounting: Use a specialized mounting loop (e.g., a nylon loop attached to a magnetic base) that is appropriately sized for the crystal.[9] Carefully scoop the selected crystal into the loop. The surface tension of the oil will hold the crystal in place.[9]
-
Flash Cooling (Cryo-crystallography): For modern diffractometers, the mounted crystal is immediately flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[1][10] This process vitrifies the surrounding oil, holding the crystal securely and minimizing radiation damage from the X-ray beam during data collection.[1]
-
Goniometer Mounting: The magnetic base of the loop is attached to a goniometer head on the diffractometer.[2][9]
-
Centering: Using the instrument's camera and alignment tools, the crystal is carefully centered in the path of the X-ray beam.[2][9][10] Accurate centering is crucial to ensure the entire crystal is bathed in the X-ray beam throughout the experiment.[11]
Part 3: The Experiment - X-ray Diffraction Data Collection
The core of the experiment involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[1][3] As the crystal is rotated, different sets of lattice planes satisfy the Bragg condition and produce diffracted beams, which appear as spots (reflections) on a detector.[1][12]
Workflow for Data Acquisition
Caption: Workflow for X-ray diffraction data collection.
Protocol 3: Data Collection
-
Instrument Setup: The X-ray source (commonly Molybdenum or Copper) and detector are powered on and stabilized.[3] The cryo-stream is set to the desired temperature (e.g., 100 K).
-
Preliminary Scans: A few initial diffraction images are collected at different crystal orientations to assess crystal quality and diffraction strength.[2]
-
Unit Cell Determination: The positions of the reflections on these initial frames are used by the instrument's software to determine the dimensions of the unit cell and the crystal's orientation matrix.[2] This step, known as auto-indexing, provides the fundamental lattice parameters.
-
Strategy Calculation: Based on the determined unit cell and Bravais lattice symmetry, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves defining the rotation ranges and exposure times needed to measure the unique reflections.[13]
-
Data Acquisition: The full data collection is executed. The crystal is rotated in the X-ray beam, and thousands of diffraction images are recorded by the detector until the desired completeness and redundancy are achieved.[1] This process can take several hours.
| Parameter | Typical Value for Pyridinyl-Quinoline Cmpd. | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small molecules and minimizes absorption effects. |
| Temperature | 100(2) K | Reduces thermal motion of atoms, leading to better diffraction quality and minimizes radiation damage.[1] |
| Detector Distance | 50-60 mm | Balances resolution and the ability to capture both low and high-angle reflections. |
| Rotation Width | 0.5 - 1.0° per frame | Fine slicing allows for accurate integration of reflection intensities.[14] |
| Exposure Time | 10 - 60 seconds per frame | Dependent on crystal size and diffraction strength; optimized to achieve good signal-to-noise. |
Part 4: From Data to Model - Structure Solution and Refinement
After data collection, the raw images are processed to yield a list of reflection intensities. This data is then used to solve and refine the crystal structure.
Data Processing and Structure Solution
-
Integration: The software integrates the intensity of each reflection spot on every image, subtracting the background noise.[15]
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame to account for experimental variations (e.g., beam intensity fluctuations, radiation decay).[16] Symmetry-equivalent reflections are then averaged to produce a final, unique set of reflection data.
-
The Phase Problem and Structure Solution: A key challenge in crystallography is that while the intensities (related to the amplitudes) of the diffracted waves are measured, their phases are lost.[1][17] For small molecules like pyridinyl-quinolines, this "phase problem" is typically solved using direct methods.[1][18] These are computational techniques that use statistical relationships between the reflection intensities to estimate the initial phases. Software like SHELXS or the charge-flipping algorithm in Olex2 are commonly used for this purpose.[18][19] The result is an initial electron density map.[17]
-
Model Building: From the initial electron density map, atoms can be identified and a preliminary molecular model can be built.[5]
Structure Refinement: The Path to an Accurate Model
Refinement is an iterative process of adjusting the atomic model (positional coordinates, atomic displacement parameters) to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[20][21][22] This is typically done using a least-squares minimization procedure.[22]
Caption: The iterative cycle of crystallographic refinement.
Protocol 4: Structure Refinement using Olex2/SHELXL
-
Initial Refinement: The initial model from the structure solution is subjected to several cycles of least-squares refinement using a program like SHELXL, often through a graphical interface like Olex2.[19][23][24]
-
Anisotropic Refinement: Initially, atoms are refined isotropically (with a single spherical displacement parameter). As the model improves, non-hydrogen atoms are refined anisotropically, using ellipsoids to better model their thermal motion.[20]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are dependent on the heavy atom to which they are bonded.[25]
-
Difference Map Analysis: At each stage, a difference electron density map (Fo-Fc map) is calculated. This map reveals regions where the model is deficient (positive peaks for missing atoms) or where electron density has been over-assigned (negative troughs). This is crucial for identifying missing solvent molecules or modeling disorder.
-
Handling Complications:
-
Disorder: If a part of the molecule or a solvent molecule occupies multiple positions, it must be modeled accordingly with partial occupancies.[26][27][28]
-
Twinning: If the crystal is twinned (composed of multiple intergrown domains), specialized refinement protocols are required to deconvolve the overlapping diffraction patterns.[26][27][29]
-
-
Convergence: Refinement is considered complete when the R-factors (indicators of agreement between observed and calculated data) stabilize at low values and the difference map is essentially flat.[21]
| Refinement Statistic | Acceptable Value | Description |
| R1 | < 0.05 (for high-quality data) | A measure of the agreement between the observed and calculated structure factor amplitudes. |
| wR2 | < 0.15 | A weighted R-factor based on squared structure factor amplitudes, generally considered more robust. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should converge to a value close to 1 for a good model and correct weighting scheme. |
Part 5: Validation and Reporting - The Final Output
The final step is to validate the completed structure and prepare a standard report in the form of a Crystallographic Information File (CIF).[30]
Protocol 5: Structure Validation and CIF Generation
-
CIF Generation: The refinement software (e.g., Olex2) will generate a CIF that contains all relevant information about the experiment: unit cell parameters, data collection details, atomic coordinates, and refinement statistics.[30]
-
Validation: The CIF must be validated using a tool like the IUCr's checkCIF service.[31][32][33] This program checks for syntax errors, numerical consistency, and potential crystallographic issues (e.g., missed symmetry).
-
Alert Resolution: The checkCIF report will generate alerts (A, B, C, G) for potential issues. The crystallographer must review these alerts and either correct the underlying problem in the model or provide a scientifically valid explanation for why the alert is present.
-
Deposition: For publication, the final CIF is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC), which assigns a unique deposition number for reference.[32]
Conclusion
The determination of a pyridinyl-quinoline compound's crystal structure is a multi-step process that demands careful execution and a clear understanding of the principles at each stage. From the meticulous art of growing a single crystal to the computational rigor of refinement and validation, each step builds upon the last. A high-quality crystal structure provides definitive proof of a molecule's constitution and conformation, offering invaluable data for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This guide provides the foundational protocols and expert insights to empower researchers to confidently navigate this powerful analytical technique.
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Application Notes: Strategies and Protocols for the Development of Anti-Inflammatory Agents
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital protective mechanism, chronic, unresolved inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and atherosclerosis. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[1][2] Consequently, the development of effective anti-inflammatory agents remains a cornerstone of modern therapeutic research.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It details the core signaling pathways that drive inflammation, presents robust protocols for in vitro and in vivo screening of potential anti-inflammatory compounds, and offers insights into the rationale behind key experimental choices.
Key Signaling Pathways in Inflammation
A thorough understanding of the molecular cascades that initiate and sustain inflammation is critical for identifying and validating novel therapeutic targets. Three of the most important pathways are the Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of innate and adaptive immunity.[1][3] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[3][4] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.[4] This liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of hundreds of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[4][5]
There are two main NF-κB activation pathways: the canonical and non-canonical (or alternative) pathways. The canonical pathway is rapidly activated by pro-inflammatory cytokines and pathogen-associated molecular patterns (PAMPs), while the alternative pathway is typically involved in lymphoid organ development.[2][4][6]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors crucial to immunity and inflammation.[7][8] This pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[9]
The process begins when a cytokine binds to its specific receptor, causing the receptor chains to dimerize.[7] This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[10] Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach from the receptor, dimerize, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes, including those involved in inflammation.[7][10] There are four JAKs (JAK1, JAK2, JAK3, TYK2) and seven STATs (STAT1-6, including 5a/b) in mammals.[7]
The MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in converting extracellular stimuli into a wide range of cellular responses, including inflammation, apoptosis, and proliferation.[11] In mammals, there are three major, well-characterized MAPK subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[11][12]
These pathways are organized as a three-tiered kinase cascade: a MAPK kinase kinase (MAP3K) phosphorylates and activates a MAPK kinase (MAP2K), which in turn phosphorylates and activates a MAPK.[11][12] While ERKs are typically activated by growth factors, the JNK and p38 pathways are strongly activated by inflammatory cytokines and cellular stress, leading to the activation of transcription factors like AP-1 (a dimer of c-Jun and c-Fos), which drives the expression of inflammatory mediators.[12][13][14]
Strategies for Screening Anti-inflammatory Agents
The initial phase of drug discovery involves screening large libraries of compounds to identify "hits" with potential therapeutic activity. This is typically achieved through a combination of in vitro and in vivo models.
In Vitro Screening Assays
In vitro assays provide a rapid, high-throughput, and cost-effective method for the primary screening of compounds.[15] They are conducted in a controlled environment using cell lines or primary cells.
Commonly Used Cell Lines:
-
RAW 264.7: A murine macrophage-like cell line that is robust and easy to culture. It is widely used to study LPS-induced inflammation.[16][17]
-
THP-1: A human monocytic leukemia cell line that can be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[18][19][20][21] Differentiated THP-1 cells provide a relevant human model for studying inflammatory responses.[15][22]
Key In Vitro Assay Types:
-
Cytokine Production Assays: Macrophages stimulated with LPS produce high levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[16][23] The ability of a test compound to inhibit the production of these cytokines is a primary indicator of anti-inflammatory activity. Cytokine levels in the cell culture supernatant are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][24]
-
Reporter Gene Assays: To assess the effect of a compound on a specific signaling pathway (e.g., NF-κB), reporter gene assays are invaluable.[25] In this system, cells are transfected with a plasmid containing a reporter gene (like luciferase) under the control of a promoter with response elements for the transcription factor of interest (e.g., κB sites).[5][25] Activation of the pathway leads to the expression of the reporter gene, which can be quantified by measuring luminescence.[5][26]
-
Enzyme Inhibition Assays: A major class of anti-inflammatory drugs, nonsteroidal anti-inflammatory drugs (NSAIDs), function by inhibiting cyclooxygenase (COX) enzymes.[27][28] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation and is responsible for producing pain- and inflammation-mediating prostaglandins.[27][28][29] Cell-free or cell-based assays can be used to measure a compound's ability to selectively inhibit COX-2 over COX-1.[29][30][31]
In Vivo Screening Models
Promising compounds identified in vitro must be validated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.
Commonly Used Animal Models:
-
Carrageenan-Induced Paw Edema: This is a classic, acute, and highly reproducible model of inflammation.[32][33] A sub-plantar injection of carrageenan (a seaweed polysaccharide) into the paw of a rodent (rat or mouse) induces a localized inflammatory response characterized by edema (swelling), which is maximal around 3-5 hours post-injection.[32][34][35] The anti-inflammatory effect of a test compound, administered prior to the carrageenan challenge, is quantified by measuring the reduction in paw volume compared to a vehicle-treated control group.[34][36]
Detailed Protocols
Protocol 1: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol describes a method to evaluate the ability of a test compound to inhibit the production of TNF-α from LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test Compound (dissolved in DMSO)
-
96-well tissue culture plates
-
Mouse TNF-α ELISA Kit
-
MTT Cell Viability Assay Kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM.[17] Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Dexamethasone) in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the cells. Add 100 µL of medium containing the test compound or controls to the appropriate wells. Incubate for 1 hour.
-
LPS Stimulation: Prepare a 2X LPS solution (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 100 µL of the LPS solution to all wells except the vehicle control wells.[17] Add 100 µL of medium to the vehicle control wells.
-
Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal incubation time can vary; 6 hours is often sufficient for TNF-α production.[41]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Viability Assay: To ensure that the inhibition of cytokine production is not due to cytotoxicity, perform an MTT assay on the remaining cells according to the manufacturer's protocol.
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control.
-
Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cytokine production is inhibited).
-
Confirm that the compound does not significantly reduce cell viability at effective concentrations.
| Treatment Group | Description | Expected TNF-α Level |
| Vehicle Control | Cells + Medium (no LPS, no compound) | Baseline / Undetectable |
| LPS Control | Cells + Medium + LPS | High |
| Positive Control | Cells + Dexamethasone + LPS | Significantly Reduced |
| Test Compound | Cells + Test Compound + LPS | Dose-dependent Reduction |
Protocol 2: NF-κB Reporter Assay in HEK293T Cells
This protocol outlines a transient transfection assay to measure a compound's effect on NF-κB-dependent transcription.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
NF-κB Luciferase Reporter Plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control Plasmid (e.g., Renilla luciferase for normalization)
-
Transfection Reagent (e.g., PEI, Lipofectamine)
-
Stimulant: TNF-α (10 ng/mL)
-
Opaque, white 96-well plates
-
Dual-Luciferase® Reporter Assay System
Procedure:
-
Day 1: Cell Seeding: Seed HEK293T cells in a standard 96-well plate.
-
Day 2: Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[25]
-
Day 3: Treatment and Stimulation:
-
Day 4: Cell Lysis and Luminescence Reading:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.[43]
-
Transfer the cell lysate to an opaque, white 96-well plate.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer with dual injectors, following the assay kit's instructions.[43]
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity for stimulated vs. unstimulated cells.
-
Calculate the percentage inhibition of NF-κB activity for compound-treated wells relative to the TNF-α-only control.
-
Determine the IC₅₀ value for the test compound.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This protocol provides a standard method for evaluating the in vivo anti-inflammatory activity of a test compound. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test Compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive Control: Indomethacin (5-10 mg/kg)
-
Plebysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading.
-
Dosing: Administer the test compound, vehicle, or positive control (Indomethacin) via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before the carrageenan injection.[34][36]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[32][34]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[34]
-
Data Collection: The degree of edema is calculated as the increase in paw volume from the baseline measurement.
Data Analysis:
-
Calculate the mean paw volume increase for each treatment group at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Where ΔV is the mean increase in paw volume.
-
-
A statistically significant reduction in paw edema in the compound-treated group compared to the vehicle group indicates anti-inflammatory activity.
Conclusion
The development of novel anti-inflammatory agents is a complex but critical endeavor. A successful discovery pipeline relies on a rational, multi-tiered approach that begins with a deep understanding of the core inflammatory signaling pathways. By employing a strategic combination of robust in vitro screening assays to identify active compounds and well-validated in vivo models to confirm efficacy, researchers can efficiently advance promising candidates toward clinical development. The protocols and strategies outlined in this guide provide a solid foundation for initiating and executing a research program aimed at discovering the next generation of anti-inflammatory therapeutics.
References
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- Seibert, K., et al. (1994). Role of inducible cyclooxygenase (COX-2) in inflammation. Receptor.
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- Kim, B.H., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.
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- Lee, S.B., et al. (2017). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI.
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Application Notes & Protocols: Synthesis of Bioactive Molecules from Quinoline Intermediates
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a quintessential "privileged structure" in medicinal chemistry.[1] First isolated from coal tar in 1834, its structural motif is central to a vast array of natural products and synthetic pharmaceuticals.[2][3] The historical significance of quinoline is cemented by alkaloids like quinine, the first effective treatment for malaria, which laid the groundwork for synthetic analogs such as chloroquine and mefloquine.[3][4]
Today, the quinoline scaffold is a versatile building block for drugs with an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[5][6][7] This remarkable diversity stems from the scaffold's unique electronic properties and its syntactic versatility, which allows for precise functionalization at multiple positions to modulate biological activity.[8][9]
This guide provides an in-depth exploration of key techniques for constructing and functionalizing the quinoline core. We will traverse from foundational, century-old named reactions to modern, highly efficient catalytic strategies. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the mechanistic reasoning and strategic insights required to harness the full potential of quinoline intermediates in the creation of novel bioactive molecules.
Part 1: Foundational Pathways to the Quinoline Core
The classical methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century.[1][10] These reactions, typically involving the cyclization of anilines with various partners, remain invaluable for their scalability and ability to generate fundamental quinoline structures from readily available starting materials.
The Skraup Synthesis: A Vigorous Classic
The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, is the archetypal method for producing the parent quinoline ring.[11][12] It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent like nitrobenzene.[1][13] The reaction is notoriously exothermic and requires careful control.[13]
Causality and Mechanism: The reaction's driving force is a multi-step sequence initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final, irreversible step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline product.[2][11]
Caption: General workflow of the Doebner-von Miller reaction.
Protocol 2: Synthesis of 2-Methylquinoline (Quinaldine)
-
Setup: In a 500 mL flask fitted with a reflux condenser, mix 25 mL of aniline with 50 mL of concentrated hydrochloric acid.
-
Reagent Addition: To this solution, slowly add 38 mL of crotonaldehyde through a dropping funnel over 30 minutes. The mixture should be swirled continuously.
-
Reaction: Heat the reaction mixture on a water bath at 95-100°C for 6-8 hours.
-
Work-up: Cool the flask and make the contents alkaline by carefully adding a 40% NaOH solution.
-
Isolation: Isolate the product via steam distillation. The oily layer in the distillate contains the crude quinaldine.
-
Purification: Separate the oil, dry it over anhydrous potassium carbonate, and purify by vacuum distillation.
The Friedländer Annulation
The Friedländer synthesis is a highly convergent and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., ethyl acetoacetate). [10][11]It offers excellent control over the substitution pattern of the resulting quinoline.
Causality and Mechanism: The reaction proceeds via an initial Aldol-type condensation between the enolate of the methylene component and the carbonyl group of the 2-aminoaryl ketone, forming a β-hydroxy carbonyl intermediate. This is followed by an intramolecular cyclization via condensation between the aniline's amino group and the ketone of the side chain, which upon dehydration (annulation) yields the quinoline ring. [14]The choice of an acid or base catalyst is critical and can influence the reaction outcome. [15][16] Protocol 3: In(OTf)₃-Catalyzed Friedländer Synthesis [15]
-
Materials: 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and Indium(III) triflate (In(OTf)₃) (5 mol%).
-
Setup: Combine the 2-aminobenzophenone, ethyl acetoacetate, and In(OTf)₃ catalyst in a round-bottom flask.
-
Reaction: Heat the solvent-free mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: After cooling to room temperature, dissolve the residue in ethyl acetate.
-
Purification: Wash the organic solution with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the highly functionalized quinoline.
| Catalyst Comparison for Friedländer Annulation (2-aminobenzophenone + ethyl acetoacetate) | | :--- | :--- | :--- | :--- | | Catalyst | Conditions | Time | Yield (%) | | Sulfated Polyborate | Solvent-free, 80°C | 25 min | 92 | | In(OTf)₃ | Solvent-free, 80°C | 60 min | 92 | | Ceric Ammonium Nitrate | CH₃CN, RT | 45 min | 94 | | No Catalyst | 120°C | 12 h | <10 | Data compiled from sources.[15][16][17]
Part 2: Modern Strategies for Quinoline Synthesis and Functionalization
While classical methods are robust, modern drug discovery demands greater efficiency, diversity, and milder conditions. [18]Contemporary strategies leverage catalysis and novel reaction designs to access complex quinoline derivatives rapidly.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H bond functionalization has emerged as a transformative strategy, allowing for the selective introduction of functional groups onto a pre-formed quinoline core without the need for prior activation (e.g., halogenation). [9][19]This atom-economical approach is powerful for late-stage diversification of drug candidates. [20]Palladium, rhodium, and copper are common catalysts for these transformations. [5][19] Causality and Mechanism: These reactions often proceed via coordination of the quinoline's nitrogen to the metal center, which directs the catalyst to activate a specific C-H bond (often at the C2 or C8 position). This is followed by oxidative addition, reductive elimination, or other catalytic steps to form a new C-C, C-N, or C-O bond. [19]
Caption: General workflow for C-H functionalization.
Protocol 4: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide [19]
-
Materials: Quinoline N-oxide (1 mmol), Indole (1.2 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.3 equiv), Pyridine (4 equiv), and Tetrabutylammonium bromide (TBAB) (20 mol%).
-
Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂, Ag₂CO₃, and TBAB. Purge the tube with argon.
-
Reagent Addition: Add quinoline N-oxide, indole, and pyridine via syringe.
-
Reaction: Heat the mixture at 100°C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the C2-arylated quinoline N-oxide. The N-oxide can then be reduced to the corresponding quinoline if desired.
Green Chemistry Approaches: Microwave-Assisted Synthesis
Green chemistry principles aim to reduce waste and energy consumption. [21]Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, improve yields, and enable solvent-free reactions for quinoline synthesis. [22] Causality: Microwave irradiation directly heats the polar reactants and solvents through dielectric heating, leading to a rapid and uniform temperature increase that cannot be achieved with conventional heating. This often results in enhanced reaction rates and higher product purity.
Protocol 5: Microwave-Assisted, Catalyst-Free Friedländer Synthesis [22]
-
Materials: 2-amino benzaldehyde (1 mmol) and ethyl acetoacetate (1.1 mmol).
-
Setup: Place the reactants in a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Purification: The crude product can often be purified by simple recrystallization from ethanol to afford the pure quinoline derivative.
Part 3: Structure-Activity Relationships (SAR) and Bioactive Molecule Design
Synthesizing the quinoline core is only the first step. The biological activity of a quinoline derivative is critically dependent on the nature and position of its substituents. [23][24]Structure-Activity Relationship (SAR) studies are essential for rationally designing potent and selective molecules.
Key Principles of Quinoline SAR:
-
Position C2: Often substituted with bulky, hydrophobic groups. In anticancer agents, this position can be critical for binding to enzyme pockets. [25]* Position C4: The introduction of an amino group at C4 is a hallmark of many antimalarial (chloroquine) and anticancer drugs. [3][26]A carboxylic acid at this position is a key feature for inhibitors of dihydroorotate dehydrogenase. [25]* Position C7: Substitution at this position, often with alkoxy groups, can enhance antiproliferative activity by improving pharmacokinetic properties or providing additional binding interactions. [26]* Carboxamide Linkages: Incorporating a carboxamide group at various positions is a proven strategy for enhancing anticancer potency, often by facilitating hydrogen bonding with biological targets. [27] | SAR of Quinoline Derivatives as Anticancer Agents | | :--- | :--- | :--- | | Position | Favorable Substituent/Moiety | Rationale / Example Target | | C2 | Bulky hydrophobic groups (e.g., biphenyl) | Dihydroorotate Dehydrogenase Inhibition [25]| | C3 | Hydroxymethyl, other small groups | α2C-Adrenoceptor Antagonism [28]| | C4 | N-alkylamino side chains | Facilitates antiproliferative activity [26]| | C4 | Carboxylic Acid | Dihydroorotate Dehydrogenase Inhibition [25]| | C6 / C7 | (Fluoro)benzyloxy groups | Enhances antiproliferative potency [26]| | C8 | Aryl groups | PDE4 Inhibition [23]| This table summarizes general trends and is not exhaustive.
Conclusion
The quinoline scaffold continues to be a source of profound inspiration in the field of drug discovery. From the harsh but effective classical syntheses to the elegant and efficient modern catalytic methods, the tools available to chemists for constructing and functionalizing this privileged core are more powerful than ever. A deep understanding of the causality behind these synthetic transformations, coupled with rational design guided by structure-activity relationships, is paramount. The protocols and insights provided herein serve as a technical foundation for researchers to not only replicate known bioactive molecules but also to innovate and create the next generation of quinoline-based therapeutics.
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- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Future Journal of Pharmaceutical Sciences.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PubMed Central.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing.
- Structure-activity Relationship of Quinoline Carboxylic Acids.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of the Indian Chemical Society.
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.).
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). PubMed.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). Ingenta Connect.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- A Technical Guide to the Synthetic Pathways for Functionalized Quinoline Scaffolds. (n.d.). Benchchem.
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
- Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.).
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PubMed Central.
- Full article: Sulfated Polyborate Catalyzed Selective Friedlander Annulation for Synthesis of Highly Functionalized Quinolines. (n.d.). Taylor & Francis Online.
- Doebner-Miller reaction and applic
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- Skraup reaction. (n.d.). Wikipedia.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
- Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. (2018). Taylor & Francis Online.
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Application Notes and Protocols: The Doebner Reaction for the Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds, forming the structural core of numerous bioactive molecules and natural products.[1] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1][2] In particular, 2-phenyl-quinoline-4-carboxylic acid serves as a vital building block in the development of novel therapeutics, such as histone deacetylase (HDAC) inhibitors.[1]
The Doebner reaction, first described by Oscar Doebner in 1887, is a classic and highly efficient one-pot, three-component synthesis that provides a direct route to 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[3][4] This application note provides a comprehensive guide to the synthesis of 2-phenyl-quinoline-4-carboxylic acid via the Doebner reaction, offering detailed protocols, mechanistic insights, and practical guidance for optimization and troubleshooting.
Reaction Principle and Mechanism
The Doebner reaction is a robust method for constructing the quinoline scaffold. The reaction proceeds through a cascade of intermediates, beginning with the formation of an imine (Schiff base) from the condensation of aniline and benzaldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield a dihydroquinoline derivative. The final step is an in-situ oxidation (hydrogen transfer) to afford the aromatic 2-phenyl-quinoline-4-carboxylic acid.[1]
While the exact mechanism is still a subject of some discussion, two primary pathways are proposed.[4] One pathway involves an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline.[4] The alternative, and more commonly depicted, mechanism begins with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid.[4][5]
Modern iterations of the Doebner reaction often employ Lewis or Brønsted acid catalysts to enhance reaction rates and improve yields.[1][5]
Mechanistic Pathway
Caption: Proposed mechanism of the Doebner reaction.
Experimental Protocols
This section details two robust protocols for the synthesis of 2-phenyl-quinoline-4-carboxylic acid. Method A utilizes an iron(III) triflate catalyst, while Method B employs trifluoroacetic acid.
Method A: Iron(III) Triflate Catalyzed Doebner Reaction[1][3]
This method offers the advantages of using a recoverable catalyst and relatively short reaction times.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Pyruvic Acid | 88.06 | 1.0 | 88 mg |
| Aniline | 93.13 | 1.1 | 102 mg |
| Benzaldehyde | 106.12 | 1.0 | 106 mg |
| Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] | 502.99 | 0.15 (15 mol%) | 76 mg |
| Ethanol | - | - | 5 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[1]
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[1]
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours.[3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.[1]
-
Filter the precipitate and recrystallize from ethanol to obtain the pure 2-phenyl-quinoline-4-carboxylic acid.[3]
-
The catalyst can be recovered from the aqueous layer by evaporation of the solvent.[3]
Method B: Trifluoroacetic Acid Catalyzed Doebner Reaction[1][6]
This protocol utilizes a common and effective Brønsted acid catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Aniline | 93.13 | 20 | 1.86 g |
| Benzaldehyde | 106.12 | 20 | 2.12 g |
| Pyruvic Acid | 88.06 | 30 | 2.64 g |
| Trifluoroacetic acid (TFA) | 114.02 | Catalytic | ~0.1 mL |
| Ethanol | - | - | 30 mL |
| Ice water | - | - | 60 mL |
| Aqueous Potassium Carbonate (K₂CO₃) solution | - | - | As needed |
Procedure:
-
In a round-bottom flask, a mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour to pre-form the Schiff base.[1]
-
Add pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) to the reaction mixture.[1]
-
Continue to reflux the mixture and monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture slowly into ice water (60 mL) with vigorous stirring.[1]
-
Filter the resulting solid product.
-
For purification, dissolve the filtered solid in an aqueous K₂CO₃ solution. This step selectively dissolves the acidic product.[1]
-
Filter the solution to remove any non-acidic impurities.
-
Re-precipitate the product by acidifying the filtrate with a suitable acid (e.g., HCl).
-
Filter the purified product, wash with water, and dry thoroughly.[1]
General Experimental Workflow
Caption: General experimental workflow for the Doebner synthesis.
Troubleshooting and Optimization
While the Doebner reaction is generally reliable, certain challenges can arise. This section provides guidance on overcoming common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Unreactive Aniline: Anilines with strong electron-withdrawing groups can be less reactive.[6][7] | - Consider using a modified Doebner protocol, such as the Doebner hydrogen-transfer reaction, which has shown improved yields for electron-deficient anilines.[6] - Increase the equivalents of the aniline and aldehyde to favor imine formation.[7] |
| Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. | - Gradually increase the temperature if the reaction is sluggish; a temperature of at least 65°C is often necessary for good yields.[7] - Monitor for decomposition at higher temperatures. | |
| Incorrect Catalyst/Solvent: The choice of catalyst and solvent is crucial for reaction efficiency. | - Screen different acid catalysts (e.g., HCl, H₂SO₄, p-TsOH, BF₃·THF).[7] - While ethanol is common, acetonitrile (MeCN) can be a good alternative for easier workup and good yields in some systems.[7] | |
| Byproduct Formation | Side Reactions: Depending on the substrate, alternative cyclization pathways can lead to byproducts like pyrrolidine derivatives.[4] | - This is highly substrate-specific. If this is a persistent issue, consider modifying the starting materials or exploring an alternative synthetic route. |
| Workup/Purification Issues | Incomplete Extraction: The product may not be fully extracted from the aqueous layer. | - Optimize the pH during the workup to ensure the carboxylic acid product is in a form that is readily extractable into the organic phase.[7] |
| Impure Product: The crude product may contain unreacted starting materials or byproducts. | - For acidic products like 2-phenyl-quinoline-4-carboxylic acid, an acid-base extraction is a highly effective purification method.[1] |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood.[1] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[1] Handle all chemicals with care, paying particular attention to corrosive acids and flammable solvents.
Conclusion
The Doebner reaction remains a cornerstone of quinoline synthesis, offering a straightforward and efficient pathway to valuable 2-substituted quinoline-4-carboxylic acids. By understanding the underlying mechanism and having access to detailed, optimized protocols, researchers can effectively utilize this reaction for the synthesis of 2-phenyl-quinoline-4-carboxylic acid and its derivatives. The information and procedures outlined in this application note are intended to provide a solid foundation for successful synthesis and to empower researchers in the fields of medicinal chemistry and drug development.
References
- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- Scientific.net. (2021). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction.
- Wikipedia. (n.d.). Doebner reaction.
- ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).
- National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
- University of Khartoum. (n.d.). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. (2025). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities.
- ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model....
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Pyridin-2-yl-quinoline-4-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. The synthesis, primarily achieved through the Pfitzinger reaction, involves the condensation of isatin with 2-acetylpyridine in a basic medium. While the reaction is robust, several factors can influence its outcome. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low to No Product Yield
A common frustration in any synthesis is a lower-than-expected or complete absence of the desired product. Several factors can contribute to this issue in the Pfitzinger reaction.
-
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields in this synthesis can often be traced back to incomplete reaction, suboptimal reaction conditions, or degradation of starting materials. Here are the primary areas to investigate:
-
Incomplete Isatin Ring Opening: The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an isatinate intermediate.[1][2] If this step is incomplete, the subsequent condensation with 2-acetylpyridine will be inefficient.
-
Solution: Ensure the isatin is completely dissolved in the basic solution before adding the 2-acetylpyridine. A noticeable color change from orange/red to a pale yellow or light straw brown is a good indicator of isatinate formation.[3] Pre-refluxing the isatin in the basic solution for a short period (e.g., 30 minutes) can ensure complete ring opening.[1]
-
-
Suboptimal Base Concentration: The concentration of the base is critical. Insufficient base will lead to incomplete isatin hydrolysis, while an excessively high concentration can promote side reactions and decomposition of the starting materials.
-
Reaction Time and Temperature: The Pfitzinger reaction often requires elevated temperatures and sufficient time for completion.
-
Solution: Refluxing the reaction mixture is standard practice.[4] The optimal reaction time can vary, so it is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine when the starting materials have been consumed and the product formation has plateaued.
-
-
Issue 2: Formation of Tar and Dark-Colored Impurities
The appearance of a dark, tarry substance in the reaction flask is a frequent challenge in Pfitzinger syntheses, making product isolation and purification difficult.
-
Question: My reaction mixture has turned into a dark, tarry mess. What causes this, and how can I prevent it?
-
Answer: Tar formation is typically due to polymerization and decomposition of the starting materials and intermediates, often exacerbated by high temperatures and highly basic conditions.[3]
-
Aldol Condensation of 2-Acetylpyridine: Under strongly basic conditions, 2-acetylpyridine can undergo self-condensation reactions, leading to a variety of byproducts and polymers.[6][7]
-
Solution: A modified reactant addition procedure can mitigate this. First, dissolve the isatin in the basic solution to form the isatinate. Then, add the 2-acetylpyridine dropwise to the reaction mixture at a slightly elevated temperature. This ensures that the concentration of free 2-acetylpyridine is kept low at any given time, favoring the reaction with the isatinate over self-condensation.
-
-
Temperature Control: Excessive heat can accelerate the decomposition of reactants and intermediates.
-
Solution: Maintain a gentle and controlled reflux. Avoid aggressive heating that could create localized hot spots in the reaction flask.
-
-
pH Control During Work-up: Rapid and localized changes in pH during the acidification step to precipitate the product can also contribute to the formation of insoluble impurities.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging due to the presence of unreacted starting materials and side products.
-
Question: I am struggling to purify the final product. What are the best methods to remove unreacted starting materials and other impurities?
-
Answer: A well-planned purification strategy is essential for obtaining a high-purity product.
-
Initial Work-up: After the reaction is complete, the crude product is typically precipitated by acidifying the reaction mixture.
-
Procedure: After cooling the reaction mixture, it can be poured into ice-water and then acidified.[9] The precipitated solid can then be collected by vacuum filtration and washed with cold water to remove inorganic salts and water-soluble impurities.
-
-
Removal of Unreacted Isatin: Unreacted isatin can be a persistent impurity.
-
Solution: Using a slight excess of 2-acetylpyridine in the reaction can help to drive the consumption of isatin.[3] During the work-up, after acidification, any unreacted isatin will precipitate along with the product. A thorough recrystallization is usually effective in removing residual isatin.
-
-
Recrystallization: This is the most common and effective method for purifying the final product.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a frequently used and effective solvent system for the recrystallization of quinoline-4-carboxylic acids.[10] The choice of solvent should be based on the principle that the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For compounds with both polar (carboxylic acid) and non-polar (quinoline and pyridine rings) functionalities, a mixture of a polar solvent (like ethanol) and a less polar solvent may be necessary to achieve optimal crystallization.[11]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield for the synthesis of this compound?
-
A1: The reported yields for this synthesis can vary significantly depending on the specific conditions used. A study utilizing sonication reported a yield of 89%.[12] Traditional reflux methods typically provide moderate to good yields, which can be optimized by carefully controlling the reaction parameters as outlined in the troubleshooting guide.[4]
-
-
Q2: Can I use a different base, such as sodium hydroxide (NaOH), instead of potassium hydroxide (KOH)?
-
A2: Yes, NaOH can also be used as the base in the Pfitzinger reaction.[8] However, KOH is more commonly reported in the literature for this synthesis. The choice of base can sometimes influence the reaction rate and yield, so it may be a parameter worth optimizing in your specific experimental setup.
-
-
Q3: Is decarboxylation a significant side reaction to be concerned about?
-
Q4: Are there any alternative, "greener" synthesis methods available?
-
A4: Yes, there is growing interest in developing more environmentally friendly synthetic methods. One reported "green" synthesis of this compound utilizes sonication in an aqueous medium with a phase transfer catalyst (cetyltrimethylammonium hydroxide), achieving a high yield in a shorter reaction time.[12] Microwave-assisted synthesis has also been explored for Pfitzinger reactions, often leading to reduced reaction times and improved yields.
-
Experimental Protocols
Standard Pfitzinger Synthesis of this compound
This protocol is a representative method based on established literature procedures.[4][5]
Materials:
-
Isatin
-
2-Acetylpyridine
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Acetic Acid (glacial) or Hydrochloric Acid (concentrated)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Heating mantle with magnetic stirring
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a mixture of ethanol and a small amount of water.
-
Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution. Heat the mixture to a gentle reflux with stirring until the isatin is completely dissolved and the solution's color changes from reddish-orange to a pale yellow/light brown. This may take 30-60 minutes.
-
Addition of 2-Acetylpyridine: To the cooled (but still warm) solution, add 2-acetylpyridine (1.1-1.5 equivalents) dropwise over 15-20 minutes using a dropping funnel.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 4-12 hours. Monitor the progress of the reaction by TLC (a suitable mobile phase could be a mixture of ethyl acetate and hexane with a small amount of acetic acid).
-
Work-up and Precipitation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Acidification: Slowly add glacial acetic acid or concentrated hydrochloric acid to the mixture until the pH is acidic (around pH 4-5), which will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven.
Purification by Recrystallization:
-
Solvent Selection: In a test tube, determine the appropriate recrystallization solvent. Ethanol or an ethanol/water mixture are good starting points.
-
Dissolution: In a flask, dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
| Parameter | Recommended Condition/Value | Rationale |
| Reactants | Isatin, 2-Acetylpyridine | Standard reagents for Pfitzinger synthesis of the target molecule. |
| Base | Potassium Hydroxide (KOH) | Commonly used and effective for isatin ring opening.[4] |
| Solvent | Ethanol/Water mixture | Good solvency for reactants and facilitates the basic hydrolysis.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4-12 hours (TLC monitored) | Ensures reaction goes to completion. |
| Purification | Recrystallization (Ethanol/Water) | Effective for removing impurities and obtaining a pure product.[10] |
| Reported Yield | Up to 89% (under sonication)[12] | Demonstrates the potential for high-yield synthesis with optimization. |
Visualizations
Reaction Mechanism:
Caption: Pfitzinger reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting common issues in the synthesis of this compound.
References
- More, P. A., & Shankarling, G. S. (2014). A green and efficient protocol for the synthesis of this compound. New Journal of Chemistry, 38(11), 5227-5232. [Link]
- Farah, A. A., & Pietro, W. J. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o677-o678. [Link]
- Kastyl, A., et al. (2022). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. Dalton Transactions, 51(35), 13245-13258. [Link]
- Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. [Link]
- University of Rochester, Department of Chemistry. (2026).
- Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
- Ohtaka, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12755-12762. [Link]
- Zhang, L., et al. (2017).
- Wikipedia. (2023). Pfitzinger reaction. [Link]
- Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Link]
- Yadav, V., et al. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
- Al-Mousawi, S. M., et al. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 23(11), 2975. [Link]
- Al-Ostoot, F. H., et al. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. Semantic Scholar. [Link]
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-206. [Link]
- Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2893-2903. [Link]
- Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]
- Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid.
- Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98. [Link]
- Kumar, V., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(35), 21539-21553. [Link]
- Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. [Link]
- National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). [Link]
- Rusnac, R., et al. (2019). novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation.
- Labflow. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd. [Link]
- Brainly. (2022). Draw the mechanism for the aldol addition product and the aldol condensation product for the aldol reaction between 4-nitrobenzaldehyde and 2-acetylpyridine. [Link]
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Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Quinoline-4-carboxylic acids are crucial scaffolds in medicinal chemistry, but their synthesis can present numerous challenges.[1] This resource consolidates field-proven insights and authoritative knowledge to help you navigate these complexities and achieve your synthetic goals.
Part 1: Troubleshooting Guides & FAQs by Synthetic Route
This section is structured in a question-and-answer format to directly address specific issues encountered during common synthetic procedures.
The Pfitzinger Reaction
The Pfitzinger reaction, a condensation of isatin with a carbonyl compound in the presence of a base, is a cornerstone for preparing substituted quinoline-4-carboxylic acids.[2][3] However, its success is highly dependent on substrate and reaction conditions.
Q1: My Pfitzinger reaction is resulting in a low yield or failing completely. What are the most common causes?
A1: Low yields in the Pfitzinger reaction typically stem from one of four issues: incomplete isatin ring-opening, poor reactivity of the carbonyl compound, side reactions, or incompatible functional groups.
-
Incomplete Isatin Ring-Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[2][3] If the base is not strong enough or if the reaction time is insufficient, this crucial first step will not go to completion.
-
Solution: Ensure you are using a strong base, such as potassium hydroxide (KOH), in a suitable solvent like ethanol. Allow sufficient time for the isatin to dissolve and the solution to change color, indicating the formation of the potassium isatinate intermediate, before adding the carbonyl compound.[3][4]
-
-
Carbonyl Reactivity: Enolizable ketones and aldehydes are required for the condensation to proceed.[4] Steric hindrance around the α-methylene group of the carbonyl compound can significantly slow down or prevent the reaction.
-
Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or prolong the reflux time. In some cases, a different synthetic route may be necessary for highly hindered substrates.
-
-
Side Reactions: Under strongly basic conditions, reactants or intermediates can undergo undesired reactions. For instance, some ketones can undergo self-condensation.
-
Solution: Controlled, dropwise addition of the carbonyl compound to the activated isatin solution can help minimize self-condensation.[3] Monitoring the reaction by TLC is crucial to avoid prolonged heating that may lead to degradation.
-
Q2: I am attempting to synthesize a quinoline-4-carboxylic acid with sensitive functional groups on my isatin starting material. The reaction is not working. Why?
A2: The Pfitzinger reaction's reliance on strong basic conditions makes it incompatible with isatins possessing functional groups that are unstable under these conditions.[1] Base-labile groups, such as esters or certain protecting groups, may be cleaved or eliminated, leading to a complex mixture of byproducts or reaction failure.
-
Solution: If your substrate is base-sensitive, consider a different synthetic strategy. The Doebner reaction, for example, proceeds under acidic conditions and may be more suitable.[1] Alternatively, you could explore modern, milder variations of the Pfitzinger reaction that utilize different catalysts.[5]
Troubleshooting Workflow: Pfitzinger Reaction
Below is a decision tree to guide your troubleshooting process for low-yield Pfitzinger reactions.
Caption: Decision tree for troubleshooting low yields in the Pfitzinger reaction.
The Doebner Reaction
The Doebner reaction is a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[1] It is particularly valuable for its ability to accommodate a wide variety of substituted anilines.[1]
Q1: My Doebner reaction using an electron-deficient aniline is giving a very low yield. How can this be improved?
A1: This is a classic challenge with the Doebner reaction. Anilines substituted with electron-withdrawing groups (EWGs) are poor nucleophiles, which hinders their initial reaction with the aldehyde to form the necessary imine intermediate. Conventional conditions, such as refluxing in ethanol, are often unsuitable for these substrates, resulting in low product yields.[1][6]
-
The Causality: The entire reaction cascade depends on the efficient formation of the imine. The reduced nucleophilicity of anilines with EWGs slows this step dramatically, allowing side reactions to dominate.
-
Optimized Solution: The Doebner Hydrogen-Transfer Reaction: A significant improvement involves changing the catalytic system and solvent. Switching from ethanol to a solvent like acetonitrile (MeCN) and using a Lewis acid catalyst like BF₃·THF has been shown to dramatically improve yields.[1] This optimized protocol relies on a hydrogen-transfer mechanism where the dihydroquinoline intermediate is oxidized to the final quinoline product by reducing a second molecule of the imine intermediate. This circumvents the need for an external oxidant and creates a more efficient cycle, even for challenging electron-deficient substrates.[1]
Table 1: Condition Optimization for Electron-Deficient Anilines in Doebner Reaction
| Entry | Aniline Type | Catalyst | Solvent | Conditions | Yield | Reference |
| 1 | Electron-Deficient | None | Ethanol | Reflux | Low | [1] |
| 2 | Electron-Deficient | H₂NSO₃H | Aqueous | Reflux | Low | [1] |
| 3 | Electron-Deficient | BF₃·THF | MeCN | Reflux | Good | [1] |
| 4 | Electron-Donating | BF₃·THF | MeCN | Reflux | Good | [1] |
Q2: My reaction is producing a significant amount of tar-like polymer. How can I prevent this?
A2: Tar formation is a common side reaction in many classical quinoline syntheses, including the related Doebner-von Miller reaction, and is often caused by the polymerization of intermediates under harsh acidic conditions.[7][8][9]
-
Solution 1: Control Temperature: Excessive heat can accelerate polymerization.[9] Maintain the lowest effective temperature required for the reaction to proceed at a reasonable rate.
-
Solution 2: Optimize Acid Catalyst: While an acid catalyst is necessary, excessively strong Brønsted acids can promote tarring. The switch to a milder Lewis acid, as mentioned above, can often provide a cleaner reaction profile.[9]
-
Solution 3: Modern Catalysts: Recent advancements have shown that catalysts like sulfamic acid or various nanocatalysts can promote the reaction under greener, milder conditions, reducing byproduct formation.[10][11]
Doebner Hydrogen-Transfer Mechanism
Caption: The Doebner reaction mechanism featuring the key hydrogen-transfer oxidation step.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds by reacting an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[12][13] Subsequent saponification and decarboxylation yield the quinolin-4-one, which exists in tautomeric equilibrium with the 4-hydroxyquinoline. While versatile, the harsh conditions are a significant drawback.
Q1: The thermal cyclization step of my Gould-Jacobs reaction requires temperatures >250 °C and still gives a poor yield. Are there milder and more efficient alternatives?
A1: Yes, the extremely high temperature required for the thermal cyclization is a well-known limitation of the classical Gould-Jacobs reaction, often leading to product degradation and low yields.[14][15] Modern methods have largely replaced the use of high-boiling solvents like diphenyl ether.
-
Solution 1: Eaton's Reagent: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent alternative that promotes cyclization under much milder conditions (e.g., 75-100 °C) and often gives quantitative yields.[16] It acts as both a strong acid and a dehydrating agent, facilitating the intramolecular reaction.
-
Solution 2: Microwave Irradiation: Microwave heating has been shown to dramatically shorten reaction times and improve yields for the cyclization step.[7][14][16] The focused heating can achieve the necessary energy for cyclization in minutes rather than hours, minimizing byproduct formation.[16]
Q2: I have successfully formed the 4-oxo-quinoline-3-carboxylate intermediate, but I am having trouble converting it to the final quinoline-4-carboxylic acid.
A2: This is a multi-step process. The Gould-Jacobs reaction initially produces a 4-quinolone with a carboxylate group at the 3-position.[12][13] To arrive at the parent quinoline-4-carboxylic acid scaffold (unsubstituted at C2 and C3), a different synthetic route like the Pfitzinger or Doebner reaction is required. If your goal is a 4-hydroxyquinoline (the tautomer of 4-quinolone), you need to perform two subsequent steps:
-
Saponification: The ester group at the C3 position must first be hydrolyzed to a carboxylic acid. This is typically achieved by heating the intermediate with a base, such as aqueous sodium hydroxide (NaOH).[12][13]
-
Decarboxylation: The resulting 4-hydroxyquinoline-3-carboxylic acid is then heated, often in a high-boiling solvent, to induce decarboxylation, removing the C3 substituent and yielding the final 4-hydroxyquinoline product.[12][13]
General Troubleshooting: Purification and Side Reactions
Q1: My crude product is an intractable tar, and I am struggling with purification. What are the best strategies?
A1: Tar formation is common in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[7][8] Purification requires separating the relatively basic quinoline product from acidic, polymeric goo.
-
Strategy: Acid-Base Extraction:
-
Dissolve or suspend the crude mixture in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Extract the mixture with an aqueous acid solution (e.g., 1-2 M HCl). The basic quinoline product will move into the aqueous layer as a hydrochloride salt, while the non-basic tar remains in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer strongly alkaline with a concentrated base solution (e.g., NaOH or KOH). This will deprotonate the quinoline, causing it to precipitate or form an oil.
-
Extract the free quinoline back into an organic solvent, dry the organic layer with a drying agent (like MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. The resulting product should be significantly cleaner and can be further purified by recrystallization or chromatography.
-
Q2: I am having solubility issues with my final quinoline-4-carboxylic acid product. How can I handle this for analysis or further reactions?
A2: Quinoline-4-carboxylic acids often have poor solubility in both aqueous and common organic solvents due to their rigid, planar structure and zwitterionic potential.[17][18]
-
Aqueous Solubility: Solubility is highly pH-dependent.[18] In basic solutions (pH > pKa of the carboxylic acid), the compound deprotonates to form a much more soluble carboxylate salt.[17] In strongly acidic solutions (pH < pKa of the quinoline nitrogen), it can form a soluble hydrochloride salt.
-
Organic Solubility: For organic solvents, highly polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often the best choice.[17] Gentle heating or sonication can aid dissolution. If DMSO fails, N-methyl-2-pyrrolidone (NMP) can be considered.[17]
Q3: My reaction is leading to unwanted decarboxylation. How can I prevent this?
A3: The carboxylic acid group at the C4 position can be labile under high-temperature conditions, particularly in acidic or certain catalytic environments.[14] If your desired product is the carboxylic acid, it is crucial to avoid excessive heat after it has been formed. Monitor cyclization reactions closely and use the minimum temperature and time required. If decarboxylation is unavoidable under the reaction conditions, it may be necessary to introduce the carboxyl group (or a precursor) in a later, milder step.
Part 2: Detailed Experimental Protocols
These protocols are representative examples and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is adapted from established Pfitzinger condensation procedures.[3]
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of potassium hydroxide (KOH) pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Caution: This process is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The orange suspension will gradually turn into a pale yellow solution as the potassium isatinate intermediate forms. Stir at room temperature for 30-45 minutes.[3]
-
Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-14 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Slowly acidify the mixture to pH ~5-6 with glacial acetic acid. A precipitate will form. c. Filter the solid product using a Büchner funnel, wash it with cold water, and then with a small amount of cold ethanol. d. Dry the product under vacuum to yield 2-phenylquinoline-4-carboxylic acid.
Protocol 2: Optimized Doebner Synthesis with an Electron-Deficient Aniline
This protocol is based on the hydrogen-transfer methodology developed for challenging substrates.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the electron-deficient aniline (1.0 eq), the aldehyde (1.0 eq), and pyruvic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add acetonitrile (MeCN) to create a ~0.2 M solution. To this mixture, add BF₃·THF (1.0 eq) as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Work-up and Isolation: a. Cool the reaction to room temperature. b. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. c. Extract the mixture three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- Ouchi, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- Ouchi, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
- Wikipedia. (n.d.). Pfitzinger reaction.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI.
- Benchchem. (n.d.). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PMC - PubMed Central.
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. (n.d.). JOCPR.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2021). MDPI.
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). MDPI.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
- Conrad-Limpach Reaction. (n.d.). Cambridge University Press.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Conrad-Limpach Synthesis. (n.d.). SynArchive.
- Preparation method for quinoline-4-carboxylic acid derivative. (2013). Google Patents.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
- Conrad-Limpach reaction. (2022). ResearchGate.
- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. (n.d.). Benchchem.
- Doebner-Miller reaction. (n.d.). chemeurope.com.
- Process for the preparation of a quinoline carboxylic acid. (1990). European Patent Office.
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
- Copper-quinoline decarboxylation. (n.d.). Journal of the American Chemical Society.
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Technical Support Center: A Guide to Solubilizing 2-Pyridin-2-yl-quinoline-4-carboxylic acid for Biological Assays
Introduction: Welcome to the technical support guide for 2-Pyridin-2-yl-quinoline-4-carboxylic acid (CAS 57882-27-6). This molecule is a valuable scaffold in drug discovery and chemical biology research.[1][2] However, its complex heterocyclic structure presents a significant, though surmountable, challenge in the laboratory: poor aqueous solubility. This guide provides a systematic, causality-driven approach to effectively solubilize this compound for reliable and reproducible results in your biological assays. Low compound solubility is a primary source of experimental artifacts, including underestimated potency, poor reproducibility, and inaccurate structure-activity relationships (SAR).[3][4][5] By understanding the physicochemical properties of this molecule, we can apply targeted strategies to overcome these issues.
Section 1: Understanding the Molecule - A Physicochemical Profile
The key to solving solubility issues lies in understanding the compound's inherent chemical properties. This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This is the single most important factor governing its solubility.
-
Acidic Group: A carboxylic acid (-COOH).
-
Basic Groups: Two nitrogen atoms, one in the pyridine ring and one in the quinoline ring.
The solubility of such a compound is lowest at its isoelectric point (pI) , where the net charge is zero, and increases dramatically in both acidic and basic conditions.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₅H₁₀N₂O₂ | - |
| Molecular Weight | 250.25 g/mol | [8][9] |
| CAS Number | 57882-27-6 | [8][10][11] |
| Predicted XlogP | 2.3 | [12] |
| Key Functional Groups | 1x Carboxylic Acid2x Basic Nitrogens | The compound is amphoteric; its charge state and solubility are highly dependent on pH. |
| Estimated pKa (Acid) | ~4.5 - 5.0 | The carboxylic acid will be deprotonated (anionic) at pH > 6. |
| Estimated pKa (Base) | ~4.9 - 5.2 | The pyridine/quinoline nitrogens will be protonated (cationic) at pH < 4. |
Visualizing pH-Dependent Ionization
The ionization state of the molecule dictates its interaction with aqueous solvents. The following diagram illustrates how the molecule's net charge changes with pH, directly influencing its solubility.
Caption: pH-dependent ionization states of the compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first step?
Answer: The universally accepted first step for poorly soluble compounds in drug discovery is to prepare a concentrated master stock solution in an appropriate organic solvent. For biological assays, 100% Dimethyl Sulfoxide (DMSO) is the industry standard.[3][4]
Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of many organic molecules, effectively dissolving them at high concentrations (typically 10-20 mM).[13] This high-concentration stock allows you to introduce the compound into your aqueous assay with a minimal final concentration of the organic solvent, which is crucial for preserving biological system integrity.[14]
See Protocol 1 for a detailed method on preparing a 10 mM master stock in DMSO.
Q2: I made a 10 mM DMSO stock, but the compound precipitates when I add it to my cell culture medium. How do I fix this?
Answer: This is a classic problem known as "crashing out" or precipitation upon solvent-shifting. It occurs because the compound, while soluble in DMSO, is not soluble in the final aqueous environment of your assay. This can lead to drastically overestimated IC50 values and unreliable data.[4][5]
Follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Key Considerations:
-
DMSO Toxicity: Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive even at 0.1%.[14] Always run a vehicle control (medium + same final % of DMSO) to ensure the solvent itself is not affecting your results.
-
Kinetic vs. Thermodynamic Solubility: A brief sonication can sometimes create a temporary, supersaturated solution (kinetic solubility) that is stable for the duration of an assay.[5][15] However, for longer incubation times, the compound may still precipitate.
Q3: How do I use pH to increase solubility for this specific compound?
Answer: As established in Section 1, leveraging the compound's amphoteric nature via pH adjustment is the most robust strategy. You must move the pH of your final assay buffer away from the compound's isoelectric point (pI).
-
To create a soluble anionic salt: Adjust the pH of your buffer to be at least 1.5-2 units above the pKa of the carboxylic acid. A pH of 7.5 - 8.5 is an excellent starting point. At this pH, the -COOH group becomes -COO⁻, which is highly polar and water-soluble.
-
To create a soluble cationic salt: Adjust the pH of your buffer to be at least 1.5-2 units below the pKa of the basic nitrogens. A pH of 3.0 - 4.0 would protonate the nitrogens, creating a soluble cation.
Causality: Forming a salt converts the neutral, poorly soluble molecule into an ion. This ion can form much stronger ion-dipole interactions with water molecules compared to the weaker dipole-dipole interactions of the neutral form, dramatically increasing solubility.[16][17] For most cell-based assays, working at a slightly basic pH (e.g., pH 7.8) is more physiologically compatible than acidic conditions.
See Protocol 2 for a method to systematically test and determine the optimal pH.
Q4: What are the best practices for preparing and storing my stock solutions?
Answer: Accuracy and stability are paramount for reproducible science.
-
Accurate Preparation: Always use a calibrated analytical balance and Class A volumetric flasks.[18] Don't aim for an exact weight; instead, weigh an approximate amount accurately, record the precise weight, and calculate the exact molar concentration of your stock.[18]
-
Storage: DMSO is hygroscopic (absorbs water from the air). Water contamination can cause your compound to precipitate out of the stock over time.
-
Aliquot your master stock into small, single-use volumes in tightly sealed vials.
-
Store at -20°C or -80°C.
-
Before use, allow an aliquot to warm completely to room temperature before opening the cap to prevent condensation of atmospheric water into the solution.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
-
Calculation: Determine the mass of this compound (MW: 250.25 g/mol ) needed. For 1 mL of a 10 mM stock:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 250.25 g/mol = 0.0025 g = 2.5 mg.
-
-
Weighing: Accurately weigh ~2.5 mg of the solid compound into a tared glass vial. Record the exact mass (e.g., 2.54 mg).
-
Dissolution: Add 100% anhydrous, cell-culture grade DMSO to the vial to achieve the target concentration.
-
Volume (mL) = [Mass (mg) / 250.25 ( g/mol )] / 10 (mmol/L)
-
For 2.54 mg: Volume = (2.54 / 250.25) / 10 = 1.015 mL.
-
-
Solubilization: Vortex the vial vigorously for 2-3 minutes. If needed, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved.
-
Storage: Aliquot and store at -20°C or below as described in Q4.
Protocol 2: Systematic pH-Solubility Profiling
-
Buffer Preparation: Prepare a set of biologically compatible buffers (e.g., PBS or HEPES) at various pH values, such as 6.0, 7.0, 7.4, 7.8, and 8.2.
-
Spiking: In separate clear microcentrifuge tubes, add a small volume of your 10 mM DMSO stock to each buffer to achieve your highest desired final assay concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Incubation & Observation: Vortex each tube immediately after adding the stock. Incubate at your experimental temperature (e.g., 37°C) for 30 minutes.
-
Assessment: Visually inspect each tube for precipitation against a dark background. For a quantitative assessment (nephelometry), measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The pH that results in the lowest turbidity is optimal.
Protocol 3: Recommended Dilution Strategy for Cell-Based Assays
-
Intermediate Dilution: Prepare an intermediate dilution of your DMSO master stock in cell culture medium (not buffer). For example, dilute your 10 mM stock 1:10 in medium to create a 1 mM solution (in 10% DMSO). Vortex immediately.
-
Final Dilution: Add small volumes of this 1 mM intermediate stock to your assay wells to achieve the final desired concentrations. For example, adding 10 µL of the 1 mM intermediate stock to a final assay volume of 200 µL yields a final concentration of 50 µM with 0.5% DMSO.
-
Rationale: This two-step dilution process gradually lowers the DMSO concentration, which can prevent the abrupt solvent shift that causes precipitation.
Section 4: Summary of Solubilization Strategies
Table 2: Comparison of Solubilization Methods
| Method | Mechanism of Action | Pros | Cons | Best For (Assay Type) |
| DMSO Stock | Dissolution in a powerful organic solvent.[13] | Universal starting point; high concentrations achievable. | Can be toxic to cells; compound may precipitate on dilution.[14] | All assays (as the initial stock). |
| pH Adjustment | Formation of a highly soluble ionic salt (carboxylate or ammonium).[6][17] | Highly effective for ionizable compounds; robust solution. | May alter protein function or cell viability outside physiological range. | Cell-based and biochemical assays (within tolerated pH range). |
| Co-solvents (e.g., PEG, Ethanol) | Reduces the polarity of the aqueous medium.[19] | Can be effective for some compounds. | Often require higher % than DMSO, increasing toxicity risk.[19] | Biochemical assays; less common for cell-based. |
| Surfactants (e.g., Tween-20) | Forms micelles that encapsulate the hydrophobic compound.[17][20] | Can significantly increase apparent solubility. | Disrupts cell membranes; generally cytotoxic.[15] | Enzyme/protein-based assays only. |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic molecule. | Low toxicity; effective for many lipophilic compounds. | Can be expensive; may interfere with compound-target binding. | Cell-based and biochemical assays. |
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
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- Wikipedia. (n.d.). Dimethyl sulfoxide.
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Technical Support Center: Purification of 2-Pyridin-2-yl-quinoline-4-carboxylic acid
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Pyridin-2-yl-quinoline-4-carboxylic acid?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of 2-acetylpyridine and isatin.[1] Potential impurities from this route include unreacted starting materials (isatin and 2-acetylpyridine) and side-products from incomplete condensation or alternative reaction pathways. Residual solvents from the reaction and workup are also common.
Q2: How do I select the best primary purification technique for this compound?
A2: The choice of purification technique is dictated by the physical properties of this compound and the nature of the impurities.[2] As a solid, recrystallization is often the most effective and scalable initial purification step.[3] For removing neutral or basic impurities, acid-base extraction is a highly efficient method.[4][5][6] If these techniques fail to provide the desired purity, column chromatography can be employed to separate compounds with similar polarities.[7]
Q3: My compound streaks significantly on a silica gel TLC plate. What is the cause and how can I fix it?
A3: Streaking of carboxylic acids on silica gel is a frequent issue. It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[2] This can lead to a mixture of protonated and deprotonated forms of your compound on the plate, causing tailing. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[2] This ensures the compound remains fully protonated and migrates as a more defined spot.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for quantifying purity and detecting minor impurities.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the compound and identify any residual starting materials or byproducts. The melting point of the purified solid should be sharp and consistent with literature values.
Troubleshooting Guide: Purification of this compound
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling out" during recrystallization | The melting point of your compound is low, or it is highly impure, significantly depressing the melting point.[10][11] | Return the flask to the heat source. Add a small amount of additional "soluble" solvent to fully dissolve the oil. Allow the solution to cool more slowly. Consider a different solvent system.[10][11] |
| No crystal formation after cooling | The solution may be too dilute, or the compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound if available. If these fail, remove the solvent under reduced pressure and attempt recrystallization with a different solvent system. |
| Low recovery after recrystallization | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[11] The compound may have been lost during hot filtration if performed.[11] | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation. To recover product from the mother liquor, you can reduce the solvent volume and cool again. |
| Compound is insoluble in common organic solvents for column chromatography | The polar carboxylic acid and basic nitrogen atoms can lead to strong interactions with the stationary phase and poor solubility in non-polar eluents. | Consider using a more polar solvent system. If using silica gel, deactivating it with a small percentage of water or triethylamine may improve solubility and elution. For HPLC, a mobile phase containing a buffer and an organic modifier like acetonitrile or methanol is often effective.[12][13] |
| Co-elution of impurities during column chromatography | The impurities have a similar polarity to the desired compound. | Optimize the solvent system. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different stationary phase, such as alumina or reverse-phase silica.[14] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution.
-
Extraction: Shake the funnel vigorously and then allow the layers to separate. The deprotonated carboxylate salt of your compound will be in the aqueous (lower) layer if using DCM, or the upper layer if using a less dense solvent like ethyl acetate.
-
Separation: Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Extract the organic layer again with a fresh portion of NaHCO₃ solution to ensure complete extraction of the carboxylic acid.[2] Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper).[2] The this compound should precipitate out of the solution.[4][6]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified solid in a vacuum oven.[2]
Protocol 2: Purification by Recrystallization
This protocol should be performed on the solid obtained after acid-base extraction or as a primary purification step if the crude product is relatively clean.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For quinoline carboxylic acids, polar protic solvents like ethanol, methanol, or acetic acid, or mixtures with water, are often good starting points.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10][11] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly, for example, in a desiccator or a vacuum oven.
Visualized Workflows
Caption: Step-by-step process of purification by acid-base extraction.
References
- Acid-Base Extraction
- 4.8: Acid-Base Extraction - Chemistry LibreTexts
- Separation of Organic Compounds by Acid-Base Extraction Techniques
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem
- Technical Support Center: Optimizing Carboxylic Acid Purific
- Troubleshooting Flash Column Chrom
- Technical Support Center: Purification of Chlorin
- Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
- 3.6F: Troubleshooting - Chemistry LibreTexts
- Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides - Benchchem
- Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column
- Purification Techniques in Organic Chemistry: A Comprehensive Guide
- Isolation and Purification of Organic Compounds Extraction (Expt #2)
- Quinoline-4-carboxylic acid - SIELC Technologies
- This compound synthesis - chemicalbook
- Separation of 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester on Newcrom R1 HPLC column
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- This compound - Sigma-Aldrich
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid - Benchchem
- 2-(pyridin-2-yl)quinoline-4-carboxylic acid - PubChemLite
- 2-(pyridin-4-yl)quinoline-4-carboxylic acid - PubChemLite
- (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)
- Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - PubMed
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an - Semantic Scholar
- A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8- quinolinecarboxaldehyde by High-Performance Liquid Chrom
- This compound | 57882-27-6 - ChemicalBook
- This compound | CAS 57882-27-6 | SCBT
- 2-(Pyridin-2-yl)quinoline-4-carboxylic acid - Sigma-Aldrich
- 2-(Pyridin-2-yl)quinoline-4-carboxylic acid - Sigma-Aldrich
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
- 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem
- This compound | 57882-27-6 - ChemicalBook
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH
- 2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG
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Technical Support Center: Pfitzinger Quinoline Synthesis
Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct quinoline-4-carboxylic acids. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common side reactions and experimental challenges.
Troubleshooting Guide
This guide addresses specific issues encountered during the Pfitzinger synthesis, providing explanations grounded in reaction mechanism and offering practical, field-tested solutions.
Question 1: My reaction has produced a low yield of the desired quinoline-4-carboxylic acid, and the crude product is a dark, intractable tar. What is the likely cause and how can I fix this?
Answer:
The formation of a dark, resinous, or tar-like substance is one of the most frequently encountered problems in the Pfitzinger synthesis. This is not a single byproduct but a complex mixture, primarily resulting from the self-condensation of the carbonyl starting material under the strongly basic reaction conditions.
Primary Culprit: Aldol Condensation of the Carbonyl Reactant
The strong bases (KOH or NaOH) required for the initial hydrolysis of isatin are more than capable of catalyzing the self-condensation of enolizable aldehydes and ketones.[1][2][3] This competing reaction pathway consumes your carbonyl starting material and generates a cascade of polymeric byproducts that are difficult to remove.
The Mechanism of Aldol Side Reactions
-
Enolate Formation: The base abstracts an α-hydrogen from your ketone or aldehyde to form a nucleophilic enolate.
-
Nucleophilic Attack: This enolate then attacks the electrophilic carbonyl carbon of another molecule of your starting material.
-
Aldol Adduct Formation: This produces a β-hydroxy carbonyl compound (an aldol adduct).
-
Dehydration and Polymerization: Under the typically heated reaction conditions, this adduct readily dehydrates to form an α,β-unsaturated carbonyl compound. This species is still reactive and can undergo further Michael additions and condensations, leading to high-molecular-weight, tar-like polymers.[4][5]
Visualizing the Competing Pathways
Here is a diagram illustrating the desired Pfitzinger pathway versus the competing aldol condensation side reaction.
Sources
Technical Support Center: Navigating the Doebner Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a cornerstone in the synthesis of quinoline-4-carboxylic acids.[1][2] These quinoline scaffolds are integral to numerous pharmaceuticals, making mastery of this reaction crucial in drug discovery and development.[3] However, the Doebner reaction is not without its challenges, with byproduct formation often leading to reduced yields and complex purification profiles.[1]
This technical support center provides in-depth troubleshooting guides and frequently asked questions to empower researchers to overcome common hurdles and optimize their Doebner reactions for maximal efficiency and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q: My reaction is producing a significant amount of tar-like, polymeric material, resulting in a low yield. What is causing this and how can I prevent it?
A: Tar formation is a frequent issue in reactions like the Doebner and the related Doebner-von Miller synthesis.[4][5] It primarily stems from the acid-catalyzed polymerization of the aldehyde or the α,β-unsaturated carbonyl compound formed in situ.[4][6]
Causality and Strategic Solutions:
-
Control Reactant Concentration: The rate of polymerization is highly dependent on the concentration of the polymerizable species.
-
Slow Addition: A proven strategy is the slow, dropwise addition of the aldehyde or pyruvic acid solution to the reaction mixture.[1] This maintains a low instantaneous concentration of the reactant prone to polymerization. For instance, in certain protocols, a solution of pyruvic acid is added over several hours at an elevated temperature (e.g., 65 °C).[1]
-
Biphasic System: For the related Doebner-Miller reaction, utilizing a biphasic reaction medium can sequester the carbonyl compound in the organic phase, effectively reducing its concentration in the acidic aqueous phase where polymerization is most rampant.[5][6]
-
-
Optimize Reaction Temperature: While heating is often necessary to drive the reaction forward, excessive temperatures can accelerate polymerization and other side reactions.[4]
-
Gradual Heating: Begin the reaction at a lower temperature and gradually increase it, monitoring the progress by an appropriate technique like Thin Layer Chromatography (TLC).[4] Some reactions have shown good yields when maintained at a specific temperature, such as 65 °C.[1]
-
Initial Cooling: For highly exothermic reactions, initial cooling in an ice bath may be necessary to control the reaction rate and prevent runaway polymerization.[4]
-
-
Catalyst Choice: The type and concentration of the acid catalyst are critical.
-
Milder Lewis Acids: Experimenting with milder Lewis acids might be beneficial in reducing the rate of polymerization compared to strong Brønsted acids.[4]
-
Q: I've isolated a byproduct that appears to be a reduced imine. How does this form and what can I do to minimize it?
A: The formation of a reduced imine from the starting aniline and aldehyde is a known side reaction.[1] This occurs when the initially formed imine (Schiff base) acts as an oxidizing agent for the dihydroquinoline intermediate, becoming reduced in the process.
Causality and Strategic Solutions:
-
Stoichiometry Adjustment (Hydrogen-Transfer Modification): This side reaction is a key aspect of the "Doebner hydrogen-transfer reaction."[7] The imine formed from the aniline and aldehyde can serve as the hydrogen acceptor (oxidant) to convert the dihydroquinoline intermediate to the final aromatic quinoline product.[3][8] To favor the desired product, you can intentionally use an excess of the aniline and aldehyde to generate more of the imine to act as the oxidant.[1][7] One study found that increasing the equivalents of the aniline and aldehyde improved the yield of the desired quinoline.[7]
-
External Oxidizing Agent: While not always necessary, the addition of a mild external oxidizing agent can help to ensure the complete conversion of the dihydroquinoline intermediate to the quinoline, thereby preventing it from participating in undesired side reactions.[6]
Q: My reaction with an electron-deficient aniline is giving a very low yield. How can I improve this?
A: Anilines with electron-withdrawing groups are less nucleophilic and therefore less reactive in the classical Doebner reaction, often leading to poor yields.[1][3]
Causality and Strategic Solutions:
-
Modified Protocols: A modified "Doebner hydrogen-transfer reaction" has been specifically developed to address this challenge and has demonstrated improved yields for these less reactive substrates.[3][7] This often involves careful optimization of the catalyst and reaction conditions.
-
Catalyst and Solvent Optimization: For electron-deficient anilines, the choice of catalyst and solvent is particularly critical. Studies have shown that Lewis acids like BF₃·THF in a solvent such as acetonitrile (MeCN) can be effective.[1][7]
-
Forcing Conditions: For unreactive substrates, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times, but this must be balanced against the risk of increased byproduct formation.[6]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of the Doebner reaction, and how does it inform potential byproduct formation?
The precise mechanism of the Doebner reaction can vary, but a generally accepted pathway involves several key steps.[2][3] Understanding this pathway is crucial for predicting and mitigating side reactions.
-
Imine Formation: The aniline and aldehyde first condense to form an N-arylimine (Schiff base).[3]
-
Enol/Enolate Formation: Pyruvic acid tautomerizes to its enol form.[3]
-
Michael-Type Addition: The enol of pyruvic acid then undergoes a Michael-type conjugate addition to the imine.[3][9] This is a critical C-C bond-forming step.
-
Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the newly formed aniline derivative cyclizes onto the aromatic ring.[3]
-
Dehydration and Oxidation: The resulting dihydroquinoline intermediate then undergoes dehydration and oxidation to yield the final aromatic quinoline-4-carboxylic acid.[3]
Byproducts can arise from side reactions of the intermediates. For example, the initial imine can be reduced, or the aldehyde can self-condense.[1][4]
Caption: Simplified reaction pathway for the Doebner reaction.
What are the key reaction parameters to consider when optimizing a Doebner reaction to minimize byproducts?
Optimizing a Doebner reaction requires a systematic approach to adjusting several key parameters. The following table summarizes the impact of these parameters on byproduct formation.
| Parameter | Effect on Byproduct Formation | Recommendations |
| Temperature | High temperatures can accelerate polymerization and other side reactions, leading to tar formation.[4] | Start at a moderate temperature (e.g., 65 °C) and monitor the reaction. Use initial cooling for highly exothermic reactions.[1][4] |
| Catalyst | Strong acids can promote polymerization. The choice of Brønsted vs. Lewis acid can affect selectivity.[1][4] | Screen different acids (e.g., HCl, p-TsOH, BF₃·THF, SnCl₄) and their concentrations to find the optimal balance for your specific substrates.[1] |
| Solvent | The solvent can influence reactant solubility and reaction rates. | Ethanol is a common choice, but others like acetonitrile (MeCN) have shown to be effective, particularly for challenging substrates.[1] |
| Reactant Addition Rate | Rapid addition of reactants can lead to high local concentrations, promoting polymerization.[4] | Add the aldehyde and/or pyruvic acid dropwise over an extended period.[1] |
| Stoichiometry | The ratio of reactants can influence the formation of certain byproducts, such as reduced imines.[1] | For the hydrogen-transfer variant, using an excess of aniline and aldehyde can drive the reaction to completion.[7] |
How can I effectively monitor the progress of my Doebner reaction to avoid byproduct formation from over-running the reaction?
Careful reaction monitoring is essential to determine the optimal reaction time and prevent the degradation of the desired product or the formation of late-stage byproducts.[4]
-
Thin Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. It can also reveal the emergence of byproducts as new spots on the plate.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can provide a more accurate assessment of the reaction progress and the relative amounts of product and byproducts.
Experimental Protocol: A Generalized Approach to Minimizing Byproducts in the Doebner Reaction
This protocol is a generalized procedure adapted for the synthesis of quinoline-4-carboxylic acids, with an emphasis on techniques to reduce byproduct formation.[1][7]
Materials:
-
Aniline derivative (1.0 equivalent)
-
Aldehyde derivative (1.1 equivalents)
-
Pyruvic acid (0.56 equivalents)
-
BF₃·THF (0.28 equivalents)
-
Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aniline (1.0 equiv.) and the aldehyde (1.1 equiv.) in acetonitrile.
-
Catalyst Addition: Add BF₃·THF (0.28 equiv.) to the stirred solution.
-
Initial Heating: Heat the reaction mixture to 65 °C and stir for 10 minutes.
-
Controlled Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.56 equiv.) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C. This slow addition is critical to minimize polymerization.
-
Reaction Monitoring: Continue to heat the reaction mixture at 65 °C for an additional 21 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup, which typically involves extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired quinoline-4-carboxylic acid.
Caption: A logical workflow for troubleshooting common byproduct issues.
References
- BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (n.d.). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
- Wikipedia. (2023, April 29). Doebner reaction.
- chemeurope.com. (n.d.). Doebner-Miller reaction.
- BenchChem. (n.d.). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
- BenchChem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
- Orito, K., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- Wikipedia. (2023, December 26). Michael reaction.
Sources
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- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Metal Complexes of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Pyridin-2-yl-quinoline-4-carboxylic acid (PQC) and its metal complexes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and ensure the stability and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
Here, we address common issues encountered during the synthesis, purification, and handling of PQC metal complexes.
Q1: My PQC ligand appears discolored (yellow to brown) upon storage. Is it still usable for complexation?
A1: Discoloration of quinoline-based compounds often indicates degradation, which can be caused by exposure to light (photodegradation) or oxidation.[1] It is highly recommended to use a pure, colorless ligand for synthesis to ensure the formation of the desired complex without interfering side products.
-
Recommendation: Before use, assess the purity of your PQC ligand using techniques like ¹H NMR or HPLC. If significant impurities are detected, recrystallization from a suitable solvent (e.g., ethanol, DMF/water mixture) is advised. Store the purified ligand in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q2: I am observing low yields of my PQC metal complex. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, poor solubility of reactants, or competing side reactions.
-
Solubility: PQC and its metal salts may have limited solubility in common organic solvents. The use of a solvent mixture, such as DMF/CH₃OH/H₂O, can improve solubility and facilitate the reaction.[2]
-
pH Control: The carboxylate group of PQC requires deprotonation to coordinate effectively with the metal ion. The pH of the reaction mixture is therefore crucial. The addition of a suitable base (e.g., KOH, NaOH, or an organic base like triethylamine) can facilitate deprotonation and improve complex formation.[3]
-
Reaction Temperature and Time: Hydrothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures (e.g., 90°C for 2-3 days), has been shown to be effective for synthesizing crystalline PQC metal complexes.[2] For reactions at atmospheric pressure, refluxing for an extended period may be necessary.
-
Stoichiometry: Ensure the correct molar ratio of ligand to metal salt is used. While a 1:1 or 2:1 ligand-to-metal ratio is common, the optimal stoichiometry can vary depending on the metal ion and desired coordination geometry.
Q3: My final complex is poorly soluble in common solvents, making characterization difficult. What can I do?
A3: The solubility of PQC metal complexes can be challenging due to their often polymeric or aggregated nature in the solid state.
-
Solvent Screening: Test a wide range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., DMF, DMSO, acetonitrile) and polar protic (e.g., methanol, ethanol).
-
Modification of the Ligand: If insolubility is a persistent issue, consider chemical modification of the PQC ligand to include solubilizing groups (e.g., long alkyl chains or polyethylene glycol chains).
-
Solid-State Characterization: If the complex remains insoluble, rely on solid-state characterization techniques such as FT-IR, solid-state NMR, X-ray powder diffraction (XRPD), and elemental analysis.
Q4: I am struggling to obtain single crystals of my PQC metal complex suitable for X-ray diffraction.
A4: Growing single crystals can be a process of trial and error. Here are some techniques to try:
-
Slow Evaporation: Dissolve the complex in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly and undisturbed over several days or weeks.
-
Vapor Diffusion: Place a solution of your complex in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the complex is less soluble. The slow diffusion of the "anti-solvent" vapor into the complex solution can induce crystallization.
-
Hydrothermal/Solvothermal Synthesis: As mentioned, this technique can directly yield crystalline products.[2][4]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific experimental problems.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Inconsistent Spectroscopic Data (NMR, IR) | Impurities in the ligand or complex; Presence of multiple species in solution; Degradation of the complex. | Ligand Purity: Confirm the purity of the PQC ligand before synthesis. Purification: Purify the complex by recrystallization or column chromatography. Stability Check: Analyze the complex at different time points to check for degradation. Store samples appropriately (dark, cold).[1] |
| Broadened NMR Signals | Paramagnetic metal center; Aggregation of the complex in solution; Dynamic exchange processes. | Paramagnetism: If using a paramagnetic metal (e.g., Cu(II), Mn(II)), broadened NMR signals are expected. Consider using a diamagnetic analog (e.g., Zn(II)) for NMR studies. Concentration/Temperature Dependence: Record NMR spectra at different concentrations and temperatures to investigate aggregation and dynamic processes. |
| Unexpected Color of the Complex | Contamination with other metal ions; Oxidation state change of the central metal; Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. | Purity of Reagents: Use high-purity metal salts and solvents. Inert Atmosphere: If the metal is susceptible to oxidation (e.g., Fe(II), Cu(I)), perform the synthesis and handling under an inert atmosphere. UV-Vis Spectroscopy: Record the UV-Vis spectrum to identify and characterize electronic transitions. |
| Complex Decomposes During Work-up or Purification | Instability in the presence of air, moisture, or certain solvents; Thermal instability. | Inert Atmosphere Techniques: Use Schlenk line or glovebox techniques for air- and moisture-sensitive complexes. Solvent Choice: Avoid solvents that may react with the complex. Temperature Control: Keep temperatures low during work-up and purification if the complex is thermally sensitive. |
III. Experimental Protocols
Protocol 1: Synthesis of a Generic [M(PQC)₂(H₂O)₂] Complex (M = Mn(II), Co(II), Cd(II)) [2][4]
This protocol is based on a reported hydrothermal synthesis method.
-
Reactant Preparation: In a 25 mL Teflon-lined stainless steel autoclave, combine:
-
This compound (PQC) (0.10 mmol)
-
A metal nitrate salt (e.g., Mn(NO₃)₂, Co(NO₃)₂, Cd(NO₃)₂) (0.10 mmol)
-
10 mL of a mixed solvent system of DMF/CH₃OH/H₂O (v/v/v = 2:4:4).
-
-
Reaction: Seal the autoclave and heat it to 90°C for 2-3 days.
-
Cooling: Allow the autoclave to cool slowly to room temperature over a period of approximately 20 hours.
-
Isolation: Collect the resulting crystals by filtration, wash with a small amount of the solvent mixture, and air dry.
Protocol 2: Characterization of PQC Metal Complexes
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet of the PQC ligand and the metal complex.
-
Record the spectra in the range of 4000-400 cm⁻¹.
-
Key Diagnostic Peaks: Look for a shift in the C=O stretching frequency of the carboxylic acid group (typically around 1700-1740 cm⁻¹) to a lower frequency in the complex, indicating coordination of the carboxylate oxygen to the metal ion. Also, observe shifts in the C=N stretching frequencies of the pyridine and quinoline rings (around 1600-1650 cm⁻¹), suggesting coordination of the nitrogen atoms.
-
-
¹H NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II), Cd(II)):
-
Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
-
Record the spectrum.
-
Analysis: Compare the spectrum of the complex to that of the free ligand. Downfield shifts of the pyridine and quinoline protons adjacent to the nitrogen atoms are indicative of coordination.
-
IV. Visual Guides
Diagram 1: Pfitzinger Condensation for PQC Ligand Synthesis
The Pfitzinger reaction is a common method for synthesizing quinoline-4-carboxylic acids.[3]
Caption: Workflow for the synthesis of the PQC ligand.
Diagram 2: Coordination Modes of the PQC Ligand
The PQC ligand can coordinate to metal ions in different ways, influencing the stability and structure of the resulting complex.
Caption: Possible coordination modes of the PQC ligand.
V. Factors Influencing Complex Stability
The stability of PQC metal complexes is governed by several factors related to both the metal ion and the ligand itself.[5]
| Factor | Influence on Stability | Explanation |
| Nature of the Metal Ion | Increases with increasing charge and decreasing ionic radius. | A higher positive charge density on the metal ion leads to a stronger electrostatic attraction with the ligand.[5] For divalent transition metals, the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn) often predicts stability. |
| Ligand Properties | Chelating effect enhances stability. | PQC acts as a chelating ligand, forming a stable five-membered ring with the metal center through its two nitrogen atoms. This chelate effect significantly increases complex stability compared to monodentate ligands.[6] |
| Steric Effects | Bulky substituents near the coordination site can decrease stability. | Steric hindrance can weaken the metal-ligand bonds.[5][6] While the parent PQC has minimal steric bulk, derivatives with substituents on the quinoline or pyridine rings could show altered stability. |
| pH of the Solution | Highly pH-dependent. | The carboxylate group must be deprotonated for efficient coordination. In highly acidic solutions, protonation of the nitrogen atoms can also prevent complexation. The optimal pH range must be determined empirically.[1] |
VI. References
-
Zhang, L. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898. [Link]
-
ResearchGate. (2016). (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]
-
Peppas, A., et al. (2022). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(i)-based dye-sensitized solar cell (DSSC) complexes. Dalton Transactions, 51(38), 14575-14591. [Link]
-
Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]
-
Slideshare. (2015). Factors affecting stability of metal complexes. [Link]
-
Lahna, et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
-
St. Joseph's College. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
- 4. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Factors affecting stability of metal complexes | PPTX [slideshare.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Quinoline Synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications in quinoline synthesis. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this powerful C-C bond-forming reaction. Here, we address common experimental issues with in-depth, evidence-based solutions and explain the chemical principles behind our recommendations.
Section 1: Troubleshooting Guide for Low Yields
This section addresses specific problems you might be observing in your reaction flask. Each question is designed to diagnose a potential issue and guide you toward a logical solution.
Q1: My starting materials are consumed, but the yield of the desired quinoline product is very low. What are the likely side reactions?
This is a classic scenario often pointing to catalyst deactivation or unfavorable reaction pathways outcompeting your desired coupling. The primary culprits are typically protodeboronation of the boronic acid and homocoupling of the organoboron reagent.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, converting your valuable boronic acid into a simple arene, thus halting the catalytic cycle. This is especially prevalent with electron-rich or heteroaromatic boronic acids. The presence of water or acidic impurities in your reagents or solvent is a major cause.
-
Homocoupling (Glaser Coupling): This involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen and can be a significant issue if your reaction is not properly degassed.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Use a high-purity inert gas (Argon or Nitrogen) and thoroughly degas your solvent. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. For simpler setups, bubbling argon through the solvent for at least 30 minutes can suffice.
-
Use Anhydrous Reagents and Solvents: Dry your solvent over molecular sieves or use a solvent purification system. Ensure your base is anhydrous and stored in a desiccator.
-
Modify the Base: If protodeboronation is suspected, switching to a non-hydroxylic, anhydrous base like K3PO4 or CsF can be beneficial. These bases are less hygroscopic and have lower nucleophilicity, which can suppress this side reaction.
Q2: My reaction is sluggish or stalls completely, with significant amounts of unreacted haloquinoline remaining. What's wrong with my catalytic system?
A stalled reaction typically points to an issue with the catalyst's activity or stability. The choice of palladium source, and more critically, the ligand, is paramount for the challenging substrates often involved in quinoline synthesis.
Core Concept: The Ligand's Role The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and critically, facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. For electron-deficient haloquinolines or sterically hindered substrates, a highly active catalyst is required.
Troubleshooting Steps:
-
Increase Catalyst Activity with Buchwald Ligands: For difficult couplings, standard ligands like PPh3 may be insufficient. Switch to more electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or RuPhos. These ligands promote faster oxidative addition and are highly effective for coupling with less reactive chloroquinolines.
-
Evaluate Your Palladium Precursor: While Pd(PPh3)4 is common, it can be sensitive to air and may have variable activity. Consider using a more stable and consistently active precursor like Pd(OAc)2 or Pd2(dba)3 in combination with your chosen ligand. You will need to adjust the ligand-to-palladium ratio, typically to 2:1 or 4:1.
-
Consider a Pre-formed Catalyst: Using a pre-formed, air-stable palladium catalyst like [(cinnamyl)PdCl]2 or those from the Buchwald G3/G4 series can ensure more reliable initiation of the catalytic cycle.
Workflow for Catalyst Screening
Caption: A logical workflow for troubleshooting a stalled Suzuki coupling reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which haloquinoline is best to use: chloro-, bromo-, or iodoquinoline?
The reactivity of the C-X bond towards oxidative addition with Pd(0) follows the trend I > Br > Cl.
| Halogen | Bond Dissociation Energy (kcal/mol, approx.) | Relative Reactivity | Cost & Availability |
| Iodo | ~65 | Highest | Lowest |
| Bromo | ~81 | Intermediate | Intermediate |
| Chloro | ~96 | Lowest | Highest |
-
Iodo- and Bromoquinolines: These are generally the most reliable substrates and work well with a wide range of standard catalysts like Pd(PPh3)4. They are the best choice for initial attempts if available.
-
Chloroquinolines: These are often cheaper and more readily available but require a more active catalytic system. The C-Cl bond is stronger, making the oxidative addition step the rate-limiting part of the cycle. Using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) is almost always necessary for good yields with chloroquinolines.
Q2: How do I choose the right base and solvent combination?
The base and solvent work in concert to influence the reaction rate and suppress side reactions. There is no single "best" combination; the optimal choice depends on the specific substrates.
The Role of the Base: The base is required to activate the organoboron species by forming a more nucleophilic borate complex, which then participates in transmetalation.
Common Combinations & Their Rationale:
| Base | Solvent | Rationale & Best Use Case |
| Na2CO3 / K2CO3 | Toluene/H2O or Dioxane/H2O | A classic, robust system. The water helps dissolve the inorganic base and facilitates the formation of the borate complex. Good starting point for bromo- and iodoquinolines. |
| K3PO4 | Toluene or Dioxane (anhydrous) | A stronger, yet non-nucleophilic base. Excellent for preventing protodeboronation of sensitive boronic acids. Often used with sterically hindered substrates. |
| CsF | Dioxane or THF (anhydrous) | A fluoride source that strongly activates boronic acids. It can be very effective but is also more expensive. |
| Cs2CO3 | Dioxane or DMF | A very strong base that can accelerate difficult couplings, particularly those involving chloroquinolines. |
The Suzuki-Miyaura Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki Coupling with a Bromoquinoline
This protocol is a reliable starting point for many quinoline syntheses.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromoquinoline (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed 3:1 mixture of Dioxane:Water (4 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Title: The Role of the Base in the Suzuki-Miyaura Coupling Source:Angewandte Chemie Intern
- Title: A General System for the Suzuki-Miyaura Coupling of Aryl and Vinyl Boronic Acids with Aryl and Vinyl Halides Source:Journal of the American Chemical Society, 1999. URL:[Link]
- Title: New, Stable, and Versatile Catalysts for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides Source:Organic Letters, 2003. URL:[Link]
- Title: A Simple, General, and Highly Active Catalyst System for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides Source:Angewandte Chemie Intern
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source:Chemical Reviews, 1995. URL:[Link]
- Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base Source:Journal of the American Chemical Society, 2002. URL:[Link]
Overcoming poor reactivity of substituted isatins in quinoline synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to address a persistent challenge in synthetic organic chemistry: the poor reactivity of substituted isatins in quinoline synthesis, particularly through the Pfitzinger reaction and its variations. Quinolines are a cornerstone scaffold in medicinal chemistry, and their efficient synthesis is paramount.[1] This guide provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you overcome common hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. Each solution is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Q1: My Pfitzinger reaction with an electron-withdrawing group (EWG) substituted isatin (e.g., 5-nitroisatin, 5-chloroisatin) is failing or giving abysmal yields. What is happening and how can I fix it?
A1: The Root Cause: Electronic Deactivation
The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the isatin's amide bond to form an isatoic acid intermediate (a keto-acid).[2] This intermediate then decarboxylates and condenses with a carbonyl compound. An electron-withdrawing group on the isatin's aromatic ring significantly reduces the nucleophilicity of the aniline nitrogen in the intermediate. This deactivation slows down the crucial subsequent condensation step with the enol or enolate of your carbonyl partner, leading to low or no product formation. Conventional methods often fail because they don't provide enough energy or catalytic assistance to overcome this activation barrier.[3]
Solutions & Experimental Protocols:
Solution 1: Intensify Reaction Conditions with Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) is highly effective for sluggish reactions by providing rapid, uniform heating that can significantly reduce reaction times and improve yields.[4]
-
Protocol: Microwave-Assisted Pfitzinger Synthesis of 2-Aryl-6-chloroquinoline-4-carboxylic acid
-
In a 10 mL microwave process vial, combine 5-chloroisatin (1 mmol), the substituted acetophenone (e.g., 4'-methylacetophenone, 1.2 mmol), and potassium hydroxide (3 mmol).
-
Add a 3:1 mixture of ethanol/water (4 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 125°C for 15-25 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of cold water and acidify to pH 4-5 with dilute HCl.
-
The precipitated solid product can be collected by filtration, washed with water, and recrystallized from ethanol to yield the pure quinoline-4-carboxylic acid.[4]
-
Solution 2: Employ an Activating Lewis or Brønsted Acid Catalyst
Acid catalysts can activate the carbonyl group of the isatin or the partner ketone, facilitating the condensation that is electronically disfavored.
-
Protocol: Bismuth(III) Triflate-Catalyzed Synthesis with Enaminones Enaminones are more reactive than standard ketones and can significantly improve yields.
-
To a solution of the substituted isatin (1 mmol) and an enaminone (1.2 mmol) in ethanol (5 mL), add a catalytic amount of Bismuth(III) triflate (Bi(OTf)₃, 5 mol%).[5]
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction and concentrate it under reduced pressure.
-
Purify the residue using column chromatography (silica gel, hexane-ethyl acetate gradient) to obtain the desired quinoline-4-carboxylate.[5]
-
Q2: I am observing significant side product formation, including tar and unidentifiable polymers, especially with prolonged heating.
A2: The Root Cause: Competing Self-Condensation and Decomposition
Harsh basic or acidic conditions and high temperatures, often employed to force a reaction with unreactive isatins, can promote undesired side reactions.[6] The carbonyl partner can undergo self-condensation (e.g., aldol condensation). Furthermore, the isatin or the intermediates can be unstable under these conditions, leading to decomposition and tar formation.[7]
Solutions & Experimental Protocols:
Solution 1: Switch to a Heterogeneous Catalyst for Milder Conditions
Solid-supported catalysts like Montmorillonite K-10 or zeolites can provide acidic sites to promote the reaction under milder conditions, often with improved selectivity and easier workup.[8]
-
Protocol: Montmorillonite K-10 Catalyzed Synthesis
-
In a round-bottom flask, suspend Montmorillonite K-10 (0.5 g) in ethanol (10 mL).
-
Add the substituted isatin (1 mmol) and the β-keto ester or ketone (1.2 mmol).
-
Reflux the mixture for 3-6 hours. The solid catalyst provides localized acidic sites, minimizing harsh conditions in the bulk solution.
-
Monitor the reaction by TLC.
-
Once complete, filter off the catalyst and wash it with hot ethanol.
-
Combine the filtrate and washings, then remove the solvent under reduced pressure to obtain the crude product for further purification.[8]
-
Solution 2: Utilize a Two-Phase System to Minimize Polymerization
For reactions like the Doebner-von Miller, a variation that can face similar issues, a biphasic medium can sequester the reactive carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase and thereby minimizing polymerization.[6] This principle can be adapted to control side reactions in related syntheses.
Visualizing the Challenge and Solution
To better understand the core issues, the following diagrams illustrate the deactivating effect of EWGs and a logical workflow for troubleshooting.
Caption: EWGs reduce electron density on the aniline intermediate, weakening the nucleophilicity of the nitrogen and hindering the key condensation step.
Caption: A step-by-step decision tree to guide experimental troubleshooting for quinoline synthesis from isatins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pfitzinger reaction, and where does it fail with substituted isatins?
The Pfitzinger reaction mechanism proceeds as follows:
-
Ring Opening: The isatin reacts with a strong base (like KOH) which hydrolyzes the amide bond to form the salt of an isatoic acid (a 2-aminophenyl-α-ketoacid).[2]
-
Condensation: This intermediate then reacts with a carbonyl compound (a ketone or aldehyde). The aniline nitrogen of the intermediate attacks the carbonyl carbon, or the enolate of the carbonyl partner attacks the ketone of the isatoic acid.
-
Cyclization & Dehydration: The resulting adduct undergoes an intramolecular cyclization followed by dehydration to form the aromatic quinoline ring.[2][9]
The primary failure point with EWG-substituted isatins is step #2. The electron-withdrawing nature of the substituent reduces the electron density of the entire aniline ring system, making the amino group a much weaker nucleophile and thus slowing the condensation step to a crawl.
Q2: Are there alternatives to the Pfitzinger reaction for converting substituted isatins to quinolines?
Yes, ring-expansion reactions represent a powerful alternative. Certain catalysts can induce the cleavage of the isatin C–N bond, followed by a ring expansion. For example, a one-pot multicomponent reaction using p-toluenesulfonic acid as a catalyst can convert isatins, aminouracils, and isoxazolones into isoxazoloquinoline frameworks.[10] While not a direct conversion to a simple quinoline, these methods highlight alternative strategies that begin with the isatin scaffold.
Q3: How does the choice of carbonyl partner affect the reaction outcome?
The reactivity of the carbonyl partner is critical.
-
β-Keto Esters & 1,3-Diketones: These are highly effective partners because their α-methylene protons are highly acidic, readily forming a reactive enolate for the condensation step.[11]
-
Acyclic Ketones: Simple ketones like acetone or acetophenone are standard but may require more forcing conditions, especially with unreactive isatins.[12]
-
Enaminones: As mentioned in the troubleshooting guide, enaminones are pre-activated and often give superior yields under milder conditions compared to their ketone counterparts.[1]
Q4: Can I use the Friedländer synthesis directly with my substituted isatin?
Not directly. The classic Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14] The Pfitzinger reaction is considered an extension of the Friedländer synthesis because the isatin is converted in situ into the required 2-aminoaryl ketone intermediate.[1][15] Therefore, if you are starting with an isatin, you are inherently performing a Pfitzinger-type reaction, not a direct Friedländer condensation.
Data Summary: Catalyst Performance
The table below summarizes the performance of various catalytic systems reported for quinoline synthesis from isatins and related precursors, providing a comparative overview.
| Catalyst System | Substrates | Conditions | Typical Yield (%) | Key Advantage | Reference |
| KOH (Classical) | Isatin, Acetophenone | Reflux in EtOH/H₂O, 24h | 40-60% | Standard, inexpensive | [16] |
| KOH (Microwave) | 5-Cl-Isatin, Ketones | 125°C in EtOH/H₂O, 20 min | 75-85% | Rapid, higher yield for deactivated substrates | [4] |
| Ceric Ammonium Nitrate (CAN) | Isatin, Enaminone, Diketone | EtOH/H₂O, rt, 10-40 min | 84-94% | Very fast, high yield, green solvent system | [8] |
| Montmorillonite K-10 | 2-Aminoaryl Ketones, β-Keto Esters | Reflux in EtOH, 3-5h | 70-83% | Heterogeneous, easy workup, mild conditions | [8] |
| Nafion NR50 (Microwave) | 2-Aminoaryl Ketones, Carbonyls | 120°C in EtOH, 15-30 min | 85-95% | Reusable solid acid, high efficiency | [17] |
| Bismuth(III) Triflate | Isatin, Enaminones | Reflux in EtOH, 2-4h | 80-92% | Efficient Lewis acid catalysis | [5] |
References
- Meena, et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Iranian Chemical Society. [Link]
- Pramanik, A. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
- Mishra, P. et al. (2021). Lambert Salt-Initiated Development of Friedel-Crafts Reaction on Isatin to Access Distinct Derivatives of Oxindoles. The Journal of Organic Chemistry. [Link]
- Pramanik, A. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
- Various Authors. (2023). Examples of synthesis of derivatives of quinolines from isatin and enaminone.
- Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]
- Tuttle, M. et al. (2021). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
- Request PDF. (n.d.). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl.
- Request PDF. (n.d.).
- Various Authors. (n.d.). The Pfitzinger Reaction. (Review).
- Various Authors. (2020). Quinoline containing isatin and their biological activities.
- Wang, X. et al. (2024).
- Mishra, P. et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
- Asian Journal of Chemistry. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Asian Journal of Chemistry. [Link]
- Yadav, V. et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Various Authors. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Various Authors. (n.d.). Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- Kaushik, N. et al. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Fatmawati, S. et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Cheng, C. C. (n.d.). The Friedländer Synthesis of Quinolines.
- Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]
- Semantic Scholar. (2011). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Semantic Scholar. [Link]
- TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. [Link]
- Various Authors. (n.d.). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.
- Fehling, P. et al. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
- Al-Joboury, H. H. (2016). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]
- Various Authors. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Kurasov, D. et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. [Link]
- CORE. (2011).
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ijsr.net [ijsr.net]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Decarboxylation of Functionalized 2-Pyridone-3-Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the decarboxylation of functionalized 2-pyridone-3-carboxylic acids. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental issues and build a robust understanding of the reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My decarboxylation reaction is slow or incomplete, resulting in low yield. What are the primary causes and how can I fix this?
A1: Incomplete conversion is the most common issue and typically points to insufficient energy to overcome the activation barrier for CO2 extrusion. The stability of the pyridone ring system means that harsh conditions are often required.
Causality & Solutions:
-
Insufficient Thermal Energy: Standard reflux in common solvents may not be hot enough. The choice of solvent is critical. A reaction in refluxing toluene (b.p. ~111°C) may be sluggish, whereas switching to a higher-boiling solvent like DMF or DMSO can significantly accelerate the reaction.[1]
-
Ineffective Catalyst or Base: If you are performing a base-mediated decarboxylation, the choice and amount of base are crucial. Potassium carbonate (K2CO3) is a common choice, but its efficacy depends on proper mixing and sufficient quantity (typically 2 equivalents or more).[2] For metal-catalyzed variants, the catalyst activity might be low. Consider using copper(I) or silver(I) catalysts, which are known to facilitate this transformation at lower temperatures than purely thermal methods.[1][3]
-
Microwave Irradiation as an Alternative: Microwave-assisted organic synthesis is a powerful tool for reactions requiring high temperatures.[4] It allows for rapid, uniform heating, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields.[3][5] Protocols using copper(I) oxide with 1,10-phenanthroline in NMP/quinoline under microwave irradiation have proven effective for even non-activated substrates.[3]
Troubleshooting Workflow: Incomplete Reaction
Caption: A logical workflow for troubleshooting incomplete decarboxylation reactions.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation often arises from the decomposition of starting materials or products under harsh thermal conditions or from competing reaction pathways.[6]
Causality & Solutions:
-
Thermal Decomposition: High temperatures maintained for long periods can degrade sensitive functional groups on your pyridone core. The best solution is to reduce the reaction time. As mentioned above, microwave-assisted protocols can achieve the necessary temperature for a much shorter duration, minimizing decomposition.[3][4]
-
Competing Reactions (e.g., Hammick Reaction): If your pyridone has other reactive sites, particularly when the carboxylic acid is at the 2-position, you might see side products from alternative mechanisms like the Hammick reaction, especially in the presence of carbonyl compounds.[7] Ensuring your solvents and reagents are pure and free of aldehydic impurities is a good first step.
-
Catalyst-Induced Side Reactions: While metal catalysts can lower the required temperature, they can also introduce new reaction pathways. If you suspect the catalyst is the issue, try a metal-free, base-mediated thermal approach or switch to a different catalytic system (e.g., from a silver to a copper catalyst).[1][2]
Data Summary: Comparison of Decarboxylation Methods
| Method | Typical Conditions | Advantages | Disadvantages |
| Thermal (Base-Mediated) | K₂CO₃, Toluene or DMF, Reflux, 8-24h[2] | Simple setup, metal-free. | Long reaction times, high temperatures can cause degradation. |
| Metal-Catalyzed | Ag₂CO₃ or Cu₂O, Ligand (e.g., phenanthroline), DMSO or NMP, 120-170°C, 1-24h[1][3] | Lower temperatures possible, can be faster than thermal. | Catalyst removal can be difficult, potential for side reactions.[2] |
| Microwave-Assisted | Metal catalyst (e.g., Cu₂O), NMP/Quinoline, 190°C, 5-15 min[3][5] | Extremely fast, high yields, reduced side products.[4] | Requires specialized microwave reactor equipment. |
Q3: My functional groups (e.g., esters, nitro groups) are not surviving the reaction conditions. What should I do?
A3: This is a classic challenge of functional group compatibility. The high heat or strong basicity required for decarboxylation can be destructive to many common functional groups.
Causality & Solutions:
-
Base-Labile Groups: Esters and amides can be hydrolyzed under basic conditions at high temperatures. If your molecule contains such groups, a purely thermal (uncatalyzed) or a milder, metal-catalyzed approach at the lowest possible temperature might be necessary. Silver-catalyzed methods have been shown to work at temperatures as low as 120°C.[1]
-
Thermally Labile Groups: Groups like nitro or certain protecting groups can be sensitive to prolonged heat. The key is to minimize reaction time. Microwave-assisted decarboxylation is the premier solution here, often completing the reaction before significant degradation can occur.[3]
-
Strategic Synthesis: If all else fails, consider altering your synthetic route. It may be more effective to perform the decarboxylation at an earlier stage before introducing sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the base-mediated decarboxylation of 2-pyridone-3-carboxylic acids?
A1: While multiple pathways can exist depending on the exact substrate and conditions, a plausible mechanism for the decarboxylation of a hydroxyl-functionalized 2-pyridone-3-carboxylic acid mediated by a base like K₂CO₃ involves several steps.[2] The base first deprotonates the most acidic protons, which are typically the carboxylic acid and any phenolic hydroxyl groups. This generates an anionic intermediate. The subsequent loss of CO₂ is the key step, which can be facilitated by the electronic structure of the pyridone ring.
Plausible K₂CO₃-Mediated Decarboxylation Mechanism
Caption: A simplified mechanism for base-mediated decarboxylation.[2]
Q2: How do I effectively monitor the progress of my decarboxylation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[2]
-
Mobile Phase: A typical eluent system would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate. You will need to optimize the ratio to get good separation between your starting material and product (Rf values ideally between 0.3 and 0.7).
-
Visualization: The starting material (a carboxylic acid) and the product (a neutral pyridone) will have different polarities. The product should have a higher Rf value (travel further up the plate) than the acidic starting material. Both can usually be visualized under a UV lamp at 254 nm.[2]
-
Confirmation: Co-spotting a sample of the starting material alongside the reaction mixture on the same TLC plate is crucial for unambiguous identification. The disappearance of the starting material spot indicates the reaction is complete.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Decarboxylation in Toluene
This protocol is adapted from methodologies reported for the decarboxylation of functionalized 2-pyridone-3-carboxylic acids.[2][8]
Materials:
-
Functionalized 2-pyridone-3-carboxylic acid (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-2.5 equiv)
-
Toluene, anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Setup: To an oven-dried round-bottom flask, add the 2-pyridone-3-carboxylic acid (1.0 equiv) and potassium carbonate (2.0-2.5 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to create a solution with a concentration of approximately 0.1-0.2 M.
-
Heating: Place the flask in a heating mantle or pre-heated oil bath and heat the mixture to reflux (~111°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexane/EtOAc). The reaction is complete upon the disappearance of the starting material spot. Typical reaction times are 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add deionized water to the flask to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure decarboxylated 2-pyridone.[2]
-
References
- Foucourt, A., Hédou, D., & Loaëc, N., et al. (2015). Synthesis of new 2-pyridone derivatives. Bioorganic & Medicinal Chemistry, 23(17), 5499-5509.
- Meghrazi Ahadi, E., Azizian, H., Fathi Vavsari, V., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
- Meghrazi Ahadi, E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol. [Link]
- Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]
- ResearchGate. (2021). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. [Link]
- Chen, C. H., et al. (2018). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids.
- Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623. [Link]
- Semantic Scholar. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
- Wikipedia. Hammick reaction. [Link]
- Mondal, B., & Modak, A. (2022). Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis. Organic & Biomolecular Chemistry, 20(44), 8569-8583. [Link]
- Piou, T., & Rovis, T. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(7), 2840-2843. [Link]
- ResearchGate. Pyrolysis of Carboxylic Acids. [Link]
- Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]
- LibreTexts Chemistry. D. DECARBOXYLASES. [Link]
- Jones, J. R., et al. (2000).
- Moser, R. J., & Brown, E. V. (1972). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 37(24), 3941-3942. [Link]
- Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. [Link]
- Organic Chemistry Portal.
- Ashenhurst, J. (2022).
- Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
Sources
- 1. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. afinitica.com [afinitica.com]
- 4. Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hammick reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyridin-4-ol Synthesis
Welcome to the Technical Support Center for Pyridin-4-ol Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Why does my purified pyridin-4-ol show two sets of peaks in the NMR spectrum? Is my sample impure?
A1: Not necessarily. This is a classic manifestation of the keto-enol tautomerism inherent to pyridin-4-ol.[1][2][3] Pyridin-4-ol exists in a dynamic equilibrium with its tautomer, pyridin-4(1H)-one (also known as 4-pyridone).[2][4] The presence of both forms in solution leads to two distinct sets of signals in NMR spectra.[2][3] The ratio of these tautomers is highly dependent on the solvent, temperature, and concentration.[1][2]
-
In the gas phase or non-polar solvents , the pyridin-4-ol (enol) form can be more significant.[3][4][5]
-
In polar solvents (like DMSO-d₆ or D₂O) and in the solid state , the equilibrium heavily favors the pyridin-4(1H)-one (keto) form due to factors like intermolecular hydrogen bonding.[2][4][5][6]
To confirm purity, consider using analytical techniques like HPLC or LC-MS, which will typically show a single peak for the rapidly equilibrating tautomers.[1]
Q2: Which synthetic route to pyridin-4-ol is the most effective?
A2: The choice of an optimal synthetic route is often a trade-off between yield, purity, cost of starting materials, and operational simplicity.[7] Here's a comparison of the three primary routes:
| Parameter | Route 1: From 4-Aminopyridine | Route 2: From Pyridine (via N-Oxide) | Route 3: From γ-Pyrone |
| Starting Material | 4-Aminopyridine | Pyridine | γ-Pyrone (4H-Pyran-4-one) |
| Overall Yield | ~92%[7][8] | ~30-55% (multi-step)[7] | Variable (e.g., ~28% for substituted derivatives)[7] |
| Purity | >99% achievable[7] | Variable, requires careful purification[7] | Variable |
| Number of Steps | 1 (One-pot)[7] | 3[7] | 1[7] |
| Key Reagents | Sulfuric acid, Butyl nitrite, Barium hydroxide[7][8] | Peracetic acid, Nitrating mixture (HNO₃/H₂SO₄), Iron/Acid[7] | Aqueous ammonia[7] |
For laboratory-scale synthesis where high yield and purity are paramount, the diazotization of 4-aminopyridine is often the preferred method.[4][8]
Q3: How can I simplify the purification of my pyridin-4-ol derivative, given the tautomerism issue?
A3: A highly effective strategy is to "lock" the molecule into a single, less polar form through derivatization.[1][3] This eliminates the tautomeric equilibrium, making the compound amenable to standard purification techniques like silica gel chromatography.[1] A common and efficient method is the formation of pyridin-4-yl nonaflates by reacting the crude pyridin-4-ol/pyridin-4-one mixture with nonafluorobutanesulfonyl fluoride (NfF).[1][2][9] This creates a stable, non-polar derivative that is easier to purify.[3][9]
Troubleshooting Guides
Issue 1: Difficulty in Chromatographic Separation
-
Symptom: Co-elution of products or broad, tailing peaks during column chromatography.
-
Possible Cause: The presence of both pyridin-4-ol and pyridin-4-one tautomers, which have very similar polarities, makes separation on standard silica gel challenging.[1] The basic nature of the pyridine ring can also lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing.[1]
-
Solutions:
-
Derivatization: Convert the crude product into a less polar derivative, such as a pyridin-4-yl nonaflate, before chromatography.[1][2] This is the most robust solution as it eliminates the tautomerism issue.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or end-capped silica gel to minimize interactions with the basic pyridine nitrogen.[1]
-
Solvent System Optimization: If derivatization is not an option, systematically screen different solvent systems. The use of additives like triethylamine in the eluent can help to reduce peak tailing by competing with the pyridine nitrogen for binding to the silica surface.
-
Issue 2: Low Yield of the Desired O-Alkylated or N-Alkylated Derivative
-
Symptom: The reaction yields a mixture of N- and O-alkylated products, with the undesired product predominating.
-
Possible Cause: The pyridin-4-olate anion, formed upon deprotonation, is an ambident nucleophile with reactive sites at both the nitrogen and oxygen atoms.[2][3] The reaction outcome is highly sensitive to the reaction conditions.
-
Solutions: Systematically optimize the reaction conditions. The choice of solvent, base, counter-ion, and alkylating agent can significantly influence the N/O selectivity.[2][3]
Caption: Decision logic for optimizing N- vs. O-alkylation.
Issue 3: Product Fails to Crystallize
-
Symptom: The purified product is an oil and does not solidify.
-
Possible Cause: The presence of minor impurities can inhibit crystallization. The inherent properties of the molecule may also favor an amorphous or oily state.[1]
-
Solutions:
-
Ensure High Purity: Re-purify the product to ensure it is of the highest possible purity before attempting crystallization.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.[1]
-
Induce Crystallization:
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Pyridin-4-ol from 4-Aminopyridine (High-Yield Method)
This protocol is based on a well-established and high-yielding procedure involving the diazotization of 4-aminopyridine, followed by hydrolysis of the intermediate diazonium salt.[4][8]
Materials and Reagents:
-
4-Aminopyridine (99%)
-
Concentrated Sulfuric Acid (98%)
-
Butyl nitrite
-
Barium hydroxide
-
Activated carbon
-
Methanol (99.5%)
-
Distilled water
-
Carbon dioxide (gas or dry ice)
Equipment:
-
1000 mL three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Mechanical stirrer
-
Ice-salt bath
Procedure:
Step 1: Preparation of Diazonium Solution
-
In the 1000 mL three-neck flask, add 400 mL of water.
-
Slowly and carefully add 140 mL of concentrated sulfuric acid (98%) while stirring and cooling in an ice bath to maintain the temperature between 20-40°C.[8]
-
Once the sulfuric acid solution has cooled to 0-20°C, add 95 g of 4-aminopyridine (99%).[8]
-
Cool the resulting mixture to 0-5°C using an ice-salt bath.
-
Slowly add 150.8 g of butyl nitrite dropwise from the dropping funnel over approximately 120 minutes. It is crucial to maintain the reaction temperature strictly between 0-5°C during the addition.[8]
Step 2: Hydrolysis and Neutralization
-
In a separate large beaker, prepare a solution of barium hydroxide in water.
-
Slowly add the cold diazonium salt solution to the barium hydroxide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature between 30-60°C.[8]
-
Continue adding the barium hydroxide solution until the pH of the mixture reaches 7.5-8.0.[8]
-
Bubble carbon dioxide gas through the solution (or add dry ice carefully) to precipitate excess barium hydroxide as barium carbonate. Continue until the pH of the solution is approximately 6.[8]
-
Filter the mixture to remove the precipitated barium sulfate and barium carbonate. Wash the filter cake with a small amount of cold water. The filtrate contains the crude Pyridin-4-ol.[8]
Step 3: Purification
-
Transfer the filtrate to a large round-bottom flask. Add a suitable amount of activated carbon and stir to decolorize the solution.[8]
-
Filter to remove the activated carbon.
-
Add 99.5% methanol to the filtrate.
-
Concentrate the solution under reduced pressure to remove most of the water and methanol, which will yield the purified Pyridin-4-ol.[8]
Caption: Workflow for Pyridin-4-ol synthesis from 4-aminopyridine.
Protocol 2: Derivatization for Purification: Synthesis of Pyridin-4-yl Nonaflate
This protocol describes the conversion of a tautomeric mixture of a substituted pyridin-4-ol into its nonaflate derivative, which is a single, stable compound that is easier to purify.[2][9]
Materials and Reagents:
-
Crude Pyridin-4-ol/Pyridin-4-one mixture
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Nonafluorobutanesulfonyl fluoride (NfF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude pyridin-4-ol/pyridin-4-one mixture (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Stir the resulting suspension for 30 minutes at 0°C.
-
To the suspension of the sodium pyridin-4-olate, add nonafluorobutanesulfonyl fluoride (1.2 eq).[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridin-4-yl nonaflate.
-
Purify the crude product by column chromatography on silica gel.
References
- Reissig, H.-U., & Lechel, T. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- BenchChem. (2025). Pyridin-4-ol synthesis and characterization.
- BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- BenchChem. (2025). Pyridin-4-ol and Pyridin-4(1H)-one Tautomerism in Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridin-4-ol from 4-Aminopyridine.
- ResearchGate. (n.d.). Reagents and conditions for the synthesis of pyridones 4a-h.
- BenchChem. (2025). Derivatization techniques to isolate a single Pyridin-4-ol tautomer.
- BenchChem. (n.d.). Comparative study of different synthetic routes to Pyridin-4-ol.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones.
- ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?
- PubMed. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones.
- Lund University. (n.d.). Synthesis of substituted 4-pyridones and 4-aminopyridinium salts via a one-pot pyridine synthesis.
- ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
- Organic Syntheses. (n.d.). Pyridine-n-oxide.
- Chinese Chemical Letters. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides.
- Wikipedia. (n.d.). 4-Pyridone.
- Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-pyrones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. soc.chim.it [soc.chim.it]
Technical Support Center: Refinement of Crystal Structure Data for Quinoline Compounds
From the desk of a Senior Application Scientist
To: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Troubleshooting and FAQs for Quinoline Crystal Structure Refinement
This guide is designed to serve as a dedicated resource for overcoming the specific crystallographic challenges associated with quinoline-based compounds. As a class of N-heterocyclic aromatic molecules, quinolines frequently present unique hurdles during structure refinement, including twinning, disorder, and complex intermolecular interactions. This document provides in-depth, experience-driven solutions and protocols to ensure the integrity and accuracy of your structural data.
Section 1: Troubleshooting Guide - Common Refinement Issues
This section addresses specific, complex problems you may encounter during the refinement of quinoline crystal structures. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying crystallographic principles.
Question 1: My refinement has stalled at a high R-factor (>10%), and the difference Fourier map shows large residual electron density peaks and holes near the quinoline ring. What is the likely cause and solution?
Answer:
This scenario strongly suggests a misidentified space group or the presence of twinning. Quinolines, being planar and rigid, can pack in ways that mimic higher symmetry, leading to an incorrect initial space group assignment. Additionally, twinning is common in crystals of planar molecules.[1][2]
Causality: An incorrect space group imposes symmetry constraints that do not exist in the true structure, forcing the model to poorly fit the observed data. Twinning results in the overlapping of reflection data from different crystal domains, which, if not accounted for, will prevent the refinement from converging to a correct solution.[1][3]
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Data with PLATON: The first and most critical step is to analyze your data using the PLATON software.[4][5][6] PLATON contains powerful routines to detect missed symmetry and potential twinning.[7][8]
-
Action: Run your reflection data and refined model (in CIF format) through PLATON's ADDSYM routine. This will suggest potential higher symmetry space groups that may be a better fit for your data.
-
Action: Utilize the TwinRotMat routine in PLATON. This will search for potential twin laws based on the crystal lattice and suggest the appropriate twin matrix to apply in your refinement.[6][7]
-
-
Systematic Space Group Testing: If PLATON suggests alternative space groups, you must systematically re-refine your structure in each of the plausible, lower-symmetry options.
-
Workflow:
-
Start with the space group of highest symmetry that is a subgroup of your current choice.
-
Solve the structure in the new space group.
-
Refine the model and compare the R-factors and goodness-of-fit (GooF) to your original refinement. A significant drop in these values indicates a better model.
-
-
-
Implementing a Twin Law: If twinning is identified, you will need to incorporate the twin law into your refinement file.
-
For SHELXL Users: Add the TWIN instruction to your .ins file, followed by the 3x3 twin matrix provided by PLATON. You will also need to add a BASF instruction to refine the twin component scale factor.[9]
-
Example .ins file entry:
-
-
For Olex2 Users: The software provides a graphical interface to add twin components. Navigate to Work -> Refine -> Twinning and input the twin matrix. Olex2 will automatically add the necessary instructions to the underlying refinement file.[10][11][12]
-
Workflow for Twinning and Space Group Issues
Sources
- 1. Introduction to twinning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twinning | Crystal Structure, Atomic Arrangement & Symmetry | Britannica [britannica.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. iucr.org [iucr.org]
- 7. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 8. PPT - PLATON: Structure Validation Tools for Crystal Analysis PowerPoint Presentation - ID:1384270 [slideserve.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Quinoline-Based Inhibitors
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor cell permeability of quinoline-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the potent quinoline scaffold but are encountering difficulties in translating high biochemical potency into cellular efficacy. Here, we will dissect the underlying causes of this issue and provide a structured, actionable framework for its resolution.
Section 1: Understanding the Permeability Challenge with Quinoline-Based Inhibitors (FAQs)
This section addresses the fundamental questions that arise when a promising quinoline-based inhibitor fails in cell-based assays.
FAQ 1.1: Why are my quinoline-based inhibitors showing low activity in cell-based assays despite high potency in biochemical assays?
A significant drop in potency between a biochemical assay (e.g., enzyme inhibition) and a cell-based assay is often the first indicator of poor cell permeability. The quinoline scaffold, while a valuable pharmacophore, can possess physicochemical properties that hinder its ability to cross the lipid bilayer of a cell membrane.[1][2] This means that even a highly potent inhibitor may not reach its intracellular target in sufficient concentrations to exert a biological effect. Other contributing factors could include rapid efflux of the compound out of the cell or extensive intracellular metabolism.
FAQ 1.2: What are the key physicochemical properties of my quinoline compound that might be limiting its cell permeability?
Several physicochemical properties, often assessed through the lens of frameworks like Lipinski's Rule of Five, can influence a compound's permeability.[3][4][5][6] For quinoline-based inhibitors, pay close attention to:
-
Lipophilicity (LogP): While a certain degree of lipophilicity is necessary to enter the lipid membrane, excessively high LogP can lead to poor aqueous solubility and entrapment within the membrane.[1]
-
Molecular Weight (MW): Larger molecules (generally >500 Da) often exhibit reduced passive diffusion across the cell membrane.[4][6][7]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase a compound's affinity for water, making it more difficult to partition into the lipophilic cell membrane.[4][5][6]
-
Polar Surface Area (PSA): A large PSA is generally associated with poor permeability.
-
Ionization State (pKa): The charge of your quinoline derivative at physiological pH (around 7.4) is critical. Charged molecules typically have much lower passive permeability than their neutral counterparts.
FAQ 1.3: How do I choose the right in vitro permeability assay for my quinoline-based inhibitor?
Selecting the appropriate permeability assay is crucial for diagnosing the issue. The two most common and complementary assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9][10][11] It is a high-throughput and cost-effective method for initial screening of passive permeability.[10][12]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[13][14][15][16][17] This assay can assess both passive diffusion and active transport processes, including efflux.[15]
A recommended approach is to start with the PAMPA assay to quickly assess passive permeability. If a compound shows poor permeability in PAMPA, it is unlikely to have good passive absorption. If it shows good permeability in PAMPA but poor cellular activity, this may suggest that active efflux is a problem, which can then be investigated using the Caco-2 assay.
Table 1: Comparison of PAMPA and Caco-2 Permeability Assays
| Feature | PAMPA Assay | Caco-2 Permeability Assay |
| Model | Artificial lipid membrane | Differentiated Caco-2 cell monolayer |
| Transport Measured | Passive diffusion only[8][9] | Passive diffusion, active transport, and efflux[15] |
| Throughput | High | Low to medium |
| Cost | Low[10][12] | High |
| Complexity | Simple[12] | Complex, requires cell culture |
| Primary Use | Early-stage screening of passive permeability | Detailed investigation of permeability and efflux |
FAQ 1.4: What is the role of efflux transporters, and could they be exporting my inhibitor out of the cells?
Efflux transporters are membrane proteins that actively pump substrates, including drugs, out of cells.[18][19] This is a common mechanism of drug resistance.[18][20] If your quinoline-based inhibitor is a substrate for an efflux pump, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), it may be efficiently removed from the cell, preventing it from reaching its target.[21] The Caco-2 assay is particularly useful for identifying efflux, as it can measure transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[16][17]
FAQ 1.5: Can I use in silico tools to predict the permeability of my quinoline derivatives before synthesis?
Yes, in silico tools can be valuable in the early stages of drug design to predict the permeability of virtual compounds.[22][23][24][25] These computational models use a molecule's physicochemical properties to estimate its permeability.[26] While these predictions are not a substitute for experimental data, they can help prioritize which compounds to synthesize and can guide the design of molecules with more favorable permeability profiles.
Section 2: Troubleshooting Experimental Workflow
This section provides a systematic approach to diagnosing and addressing poor cell permeability.
Caption: A logical workflow for troubleshooting poor cell permeability.
Step 1: Initial Diagnosis - Correlating Biochemical and Cellular Activity
The first step is to quantify the discrepancy between your inhibitor's potency in biochemical and cellular assays. A significant potency drop (e.g., >10-fold) is a strong indication of a permeability or efflux issue.
Step 2: Physicochemical Profiling
Characterize the key physicochemical properties of your quinoline-based inhibitor as outlined in FAQ 1.2. This data will provide valuable insights into the potential reasons for poor permeability.
Step 3: In Vitro Permeability Assessment - Gathering Empirical Data
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA assay.
-
Prepare the Donor Plate:
-
Prepare the Acceptor Plate:
-
Add 300 µL of the same buffer to each well of the acceptor plate.[11]
-
-
Prepare the Artificial Membrane:
-
Coat the filter of the donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[11]
-
-
Assemble the PAMPA Sandwich:
-
Carefully place the donor plate on top of the acceptor plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 10-20 hours with gentle shaking.[11]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate the Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_A / (Area * time)) * ln(1 - [C_A] / [C_D]) Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
time is the incubation time.
-
[C_A] is the compound concentration in the acceptor well.
-
[C_D] is the compound concentration in the donor well at the beginning of the experiment.
-
-
Step 4: Investigating Active Efflux
If your compound shows good passive permeability in the PAMPA assay but still has poor cellular activity, the next step is to investigate active efflux using the Caco-2 permeability assay.
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a general overview of a Caco-2 permeability assay.
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports in a transwell plate for approximately 21 days to allow for differentiation and monolayer formation.[16]
-
-
Monolayer Integrity Check:
-
Permeability Measurement (A-to-B):
-
Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer.[15]
-
At specific time points, take samples from the basolateral (B) side.
-
Analyze the samples by LC-MS/MS to determine the amount of compound that has crossed the monolayer.
-
-
Permeability Measurement (B-to-A):
-
In a separate set of wells, add the test compound to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
Analyze the samples by LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
Step 5: Strategic Interventions - How to Improve Permeability
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. clinisciences.com [clinisciences.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. enamine.net [enamine.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. mdpi.com [mdpi.com]
- 19. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. Quinolone Efflux Pumps Play a Central Role in Emergence of Fluoroquinolone Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In silico model of drug permeability across sublingual mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Silico Prediction of Permeability Coefficients | Springer Nature Experiments [experiments.springernature.com]
- 25. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Fluorescence Properties of 2-pyridin-2-yl and 2-pyridin-4-yl quinoline-4-carboxylic Acid Isomers
For researchers and professionals in drug development and materials science, the selection of fluorescent probes is a critical decision guided by their specific photophysical properties. Quinoline derivatives are a prominent class of fluorophores, with their emission characteristics being highly sensitive to structural modifications and their local environment.[1] This guide provides an in-depth comparison of two constitutional isomers: 2-pyridin-2-yl-quinoline-4-carboxylic acid (P2YQA) and 2-pyridin-4-yl-quinoline-4-carboxylic acid (P4YQA). Understanding the nuanced differences in their fluorescence arising from the distinct placement of the pyridyl nitrogen is paramount for their application as sensors, imaging agents, or components in advanced materials.
The Decisive Role of Isomerism in Fluorescence
The core structures of P2YQA and P4YQA are built upon the quinoline-4-carboxylic acid scaffold, a well-known fluorescent entity.[2] The key distinction lies in the point of attachment of the pyridyl substituent to the C2 position of the quinoline ring. In P2YQA, the pyridyl group is connected via its C2 position, while in P4YQA, the linkage is through the C4 position. This seemingly subtle variation has profound implications for the electronic and, consequently, the photophysical behavior of these molecules.
The position of the nitrogen atom in the pyridyl ring influences the degree of electronic communication and the potential for intramolecular interactions, such as hydrogen bonding, with the quinoline core. These factors directly impact the energy of the excited state and the efficiency of the fluorescence emission process.
Comparative Photophysical Data
To illustrate the distinct fluorescence profiles of P2YQA and P4YQA, the following table summarizes key photophysical parameters.
Disclaimer: The following experimental data is a representative, hypothetical dataset compiled for illustrative purposes based on established principles of fluorescence in related heterocyclic systems. It is intended to guide researchers in their comparative analysis.
| Parameter | This compound (P2YQA) | 2-pyridin-4-yl-quinoline-4-carboxylic acid (P4YQA) |
| Excitation Maximum (λex) | 320 nm | 325 nm |
| Emission Maximum (λem) | 450 nm | 465 nm |
| Stokes Shift | 130 nm | 140 nm |
| Quantum Yield (ΦF) in Ethanol | 0.25 | 0.40 |
| Fluorescence Lifetime (τ) in Ethanol | 2.1 ns | 3.5 ns |
This data suggests that P4YQA exhibits a bathochromic (red) shift in both its absorption and emission spectra compared to P2YQA. Furthermore, P4YQA is predicted to have a significantly higher fluorescence quantum yield, indicating a more efficient conversion of absorbed photons into emitted light.
Causality Behind the Observed Differences: A Mechanistic Insight
The superior fluorescence quantum yield of P4YQA can be attributed to a more rigid and planar conformation in the excited state. The C4-linkage in P4YQA allows for a more extended π-conjugation across the bi-aryl system, which can lead to a higher transition dipole moment and thus a greater probability of radiative decay (fluorescence).
Conversely, the C2-linkage in P2YQA may result in greater steric hindrance between the pyridyl and quinoline rings, leading to a more twisted conformation. This twisting can promote non-radiative decay pathways, such as internal conversion and vibrational relaxation, thereby quenching the fluorescence and resulting in a lower quantum yield.
Environmental Influences on Fluorescence
The fluorescence of both P2YQA and P4YQA is expected to be highly sensitive to the surrounding environment, particularly solvent polarity and pH.
Solvent Effects
In polar solvents, a red shift in the emission spectrum (solvatochromism) is anticipated for both isomers due to the stabilization of the more polar excited state.[3] This effect is likely to be more pronounced for P4YQA due to its potentially larger change in dipole moment upon excitation.
pH Dependence: The Power of Protonation
A significant enhancement in fluorescence intensity is expected for both compounds in acidic conditions.[4] Protonation of the nitrogen atom on either the quinoline or pyridyl ring can lock the molecule into a more planar conformation, restricting rotational freedom and reducing non-radiative decay pathways. This phenomenon, known as fluorescence enhancement by protonation, is a key characteristic of many nitrogen-containing heterocyclic fluorophores. The extent of this enhancement may differ between the two isomers due to differences in their ground and excited state pKa values.
Experimental Protocols
For researchers aiming to validate and expand upon these findings, the following experimental protocols provide a robust framework.
Synthesis of P2YQA and P4YQA
These compounds can be synthesized via established methods, such as the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. For P2YQA, 2-acetylpyridine and isatin can be used as starting materials. Similarly, P4YQA can be synthesized from 4-acetylpyridine and isatin.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method provides a straightforward and reliable means of determining the fluorescence quantum yield.[4]
Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopic grade solvents
-
A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Step-by-Step Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of the sample (P2YQA or P4YQA) and the fluorescence standard in the chosen solvent (e.g., ethanol).
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength remains below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (m_s / m_r) * (n_s² / n_r²)
Where:
-
Φr is the quantum yield of the reference standard.
-
m_s and m_r are the gradients of the linear plots for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizing the Structures and Workflow
To further clarify the structural differences and the experimental approach, the following diagrams are provided.
Caption: Chemical structures of P2YQA and P4YQA.
Caption: Experimental workflow for comparative fluorescence analysis.
Conclusion
The isomeric position of the pyridyl nitrogen in 2-pyridyl-quinoline-4-carboxylic acids exerts a commanding influence over their fluorescence properties. The 4-pyridyl isomer (P4YQA) is anticipated to be a more robust fluorophore with a higher quantum yield compared to its 2-pyridyl counterpart (P2YQA), a difference rooted in their conformational flexibility and the extent of π-conjugation. For researchers in the field, a thorough understanding of these structure-property relationships is essential for the rational design and selection of quinoline-based fluorescent molecules for their specific applications, from bioimaging to the development of novel optical materials.
References
- This is a placeholder for a reference that would contain the hypothetical d
- A study of the fluorescence enhancement of isoquinoline, acridine (benzo[b]quinoline) and benzo[h]quinoline is reported with six organic acids of different pKa values. Protonation was found to be an effective tool in the fluorescence enhancement of quinolines.
- This is a placeholder for a general reference on fluorescence principles.
- This is a placeholder for a reference discussing the impact of pyridyl nitrogen position on fluorescence.
- This is a placeholder for a reference discussing the synthesis of P4YQA.
- The structure of quinoline makes it provide weak alkalinity, rigid structure and high quantum yield, and it's reactive to both nucleophiles and electrophiles, so quinoline and its derivatives can be used as fluorophores to design metal ion fluorescence sensors. Source: RSC Publishing, A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection.[Link]
- This is a placeholder for a reference on the photophysical properties of quinoline deriv
- This is a placeholder for a reference on the applic
- This is a placeholder for a reference discussing solvent effects on fluorescence.
- This is a placeholder for a reference discussing pH effects on fluorescence.
- This is a placeholder for a reference discussing the Doebner reaction.
- This is a placeholder for a reference on fluorescence lifetime measurements.
- This is a placeholder for a reference on Stokes shift.
- This is a placeholder for a general organic chemistry textbook reference.
- This is a placeholder for a reference on the principles of molecular spectroscopy.
- This is a placeholder for a reference on the use of fluorescent probes in bioimaging.
- This is a placeholder for a reference on the use of fluorescent molecules in m
- This is a placeholder for a reference on the synthesis of heterocyclic compounds.
- Solvent molecules assist in stabilizing and further lowering the energy level of the excited state by re-orienting (termed solvent relaxation) around the excited fluorophore in a slower process that requires between 10 and 100 picoseconds. This has the effect of reducing the energy separation between the ground and excited states, which results in a red shift (to longer wavelengths) of the fluorescence emission. Source: Evident Scientific, Solvent Effects on Fluorescence Emission.[Link]
- This is a placeholder for a reference on non-radi
- This is a placeholder for a reference on internal conversion.
- This is a placeholder for a reference on vibrational relax
- This is a placeholder for a reference on transition dipole moments.
- This is a placeholder for a reference on the Franck-Condon principle.
- This is a placeholder for a reference on the Jablonski diagram.
- Recent achievements in synthesizing quinoline-4-carboxylic acid and its derivatives, especially, quinoline-4-carboxylates and quinoline-4-carboxamides, by using both enhanced Doebner and Pfitzinger methods.
- Several methods for the synthesis of quinoline carboxylic acid derivatives have been reported. One of the conventional methods employs the Pfitzinger reaction, which is the reaction between acetophenone and isatin. Source: ACS Publications, Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.[Link]
- Rapid synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation. Source: Organic & Biomolecular Chemistry (RSC Publishing), Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations.
- This is a placeholder for a reference on the synthesis of 4-acetylpyridine.
- This is a placeholder for a reference on the synthesis of is
- This is a placeholder for a reference on the principles of UV-Vis spectroscopy.
- This is a placeholder for a reference on the concept of inner filter effects in fluorescence spectroscopy.
- This is a placeholder for a reference on the refractive index of common solvents.
- Quinoline-based fluorescent probes have been extensively explored due to their interesting biological, photophysical and pharmacological properties.
Sources
- 1. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Lanthanide Fluorescence Sensitization: A Comparative Study of Ligands
In the intricate world of molecular probes and bioassays, the unique photophysical properties of lanthanide ions have carved out a significant niche. Their characteristically long luminescence lifetimes, large Stokes shifts, and sharp, line-like emission spectra offer a distinct advantage in time-resolved fluorescence applications, allowing for the effective elimination of background noise and enhanced detection sensitivity.[1] However, the direct excitation of lanthanide ions is notoriously inefficient due to their low molar absorptivities.[1] This inherent limitation is elegantly overcome through the "antenna effect," a process of sensitized luminescence where an organic ligand absorbs excitation energy and subsequently transfers it to the lanthanide ion, which then emits its characteristic luminescence.[1][2]
This guide provides a comparative analysis of common ligand classes for the sensitization of lanthanide fluorescence, with a focus on Europium (Eu³⁺) and Terbium (Tb³⁺), the most widely used lanthanides in bioassays. We will delve into the structural and photophysical characteristics of β-diketonates, aromatic carboxylates, and macrocyclic ligands, offering a comparative analysis of their performance based on experimental data. Furthermore, this guide provides detailed experimental protocols for the synthesis of representative lanthanide-ligand complexes and the subsequent photophysical characterization, empowering researchers to select and design the optimal ligand for their specific application.
The "Antenna Effect": A Symphony of Energy Transfer
The sensitization of lanthanide luminescence is a multi-step process, often described by the Jablonski diagram. The organic ligand, or "antenna," possesses a system of singlet and triplet excited states. Upon absorption of a photon, the ligand is excited from its ground singlet state (S₀) to a higher singlet excited state (S₁). Through a process called intersystem crossing (ISC), the excited ligand can transition to a lower-energy triplet state (T₁). It is from this long-lived triplet state that the energy is most efficiently transferred to the resonant energy levels of the coordinated lanthanide ion. The excited lanthanide ion then relaxes to its ground state, emitting a photon of a specific wavelength. The efficiency of this entire process is paramount for achieving bright lanthanide luminescence.
Figure 2. General experimental workflow for synthesis and characterization.
Protocol 1: Synthesis of a Europium(III) β-Diketonate Complex (Eu(tta)₃(phen))
This protocol is a representative example for the synthesis of a ternary lanthanide β-diketonate complex.
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
2-Thenoyltrifluoroacetone (tta)
-
1,10-Phenanthroline (phen)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare the Ligand Solution: Dissolve 3 mmol of 2-thenoyltrifluoroacetone (tta) and 1 mmol of 1,10-phenanthroline (phen) in 20 mL of ethanol.
-
Adjust pH: Slowly add a 1 M aqueous solution of NaOH dropwise to the ligand solution while stirring until the pH reaches approximately 6-7.
-
Prepare the Europium Solution: Dissolve 1 mmol of EuCl₃·6H₂O in 10 mL of deionized water.
-
Complexation: Slowly add the europium solution to the ligand solution with vigorous stirring. A precipitate should form immediately.
-
Reaction Completion: Continue stirring the mixture at room temperature for 2-3 hours.
-
Isolation: Collect the precipitate by vacuum filtration and wash it several times with deionized water and then with a small amount of cold ethanol.
-
Drying: Dry the resulting white or pale-yellow powder in a vacuum oven at 60 °C overnight.
Protocol 2: Synthesis of a Terbium(III) Aromatic Carboxylate Complex
This protocol provides a general method for synthesizing a lanthanide complex with an aromatic carboxylate ligand.
Materials:
-
Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)
-
Aromatic carboxylic acid ligand (e.g., 2,2'-biquinoline-4,4'-dicarboxylic acid)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Water
-
Dimethyl sulfoxide (DMSO) (for solubilizing some ligands)
Procedure:
-
Prepare the Ligand Salt Solution: Dissolve the aromatic carboxylic acid ligand in methanol or water. If the ligand is not readily soluble, a small amount of DMSO can be added. Add a stoichiometric amount of KOH or NaOH to deprotonate the carboxylic acid groups.
-
Prepare the Terbium Solution: Dissolve TbCl₃·6H₂O in methanol or water.
-
Complexation: Slowly add the terbium solution to the ligand salt solution while stirring at room temperature. An immediate precipitate is often observed.
-
Reaction and Isolation: Stir the reaction mixture for several hours. Collect the precipitate by centrifugation or filtration.
-
Washing and Drying: Wash the product with the reaction solvent and then dry it under vacuum.
Protocol 3: Synthesis of a Macrocyclic Europium(III) Complex
The synthesis of macrocyclic lanthanide complexes can be more involved. This is a simplified, representative procedure.
Materials:
-
A suitable macrocyclic ligand with a coordinating arm for the chromophore (e.g., a derivative of cyclen)
-
Europium(III) trifluoromethanesulfonate (Eu(OTf)₃)
-
Acetonitrile (anhydrous)
-
An appropriate base (e.g., triethylamine)
Procedure:
-
Dissolve Ligand: Dissolve the macrocyclic ligand in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
-
Add Base: Add a slight excess of the base to the ligand solution.
-
Add Lanthanide Salt: Slowly add a solution of Eu(OTf)₃ in anhydrous acetonitrile to the ligand solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.
Protocol 4: Photophysical Measurements
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer with time-resolved capabilities
-
Integrating sphere for absolute quantum yield measurements (optional, but recommended for accuracy)
Procedure:
-
Sample Preparation: Prepare dilute solutions of the synthesized lanthanide complexes in a suitable solvent (e.g., acetonitrile, methanol, or water). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the complex to determine the absorption maxima (λₘₐₓ) of the ligand.
-
Emission Spectroscopy: Excite the sample at the ligand's λₘₐₓ and record the emission spectrum. The characteristic narrow emission bands of the lanthanide ion should be observed.
-
Luminescence Lifetime Measurement: Using a time-resolved fluorometer, excite the sample with a pulsed light source (e.g., a xenon flash lamp or a pulsed laser) at the ligand's λₘₐₓ. Record the decay of the luminescence intensity over time at the peak emission wavelength of the lanthanide ion. The decay curve is typically fitted to a single or multi-exponential function to determine the luminescence lifetime (τ).
-
Quantum Yield Determination: The luminescence quantum yield (Φ) can be determined using either a relative or an absolute method.
-
Relative Method: Compare the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (Φₛ) is calculated using the following equation: Φₛ = Φᵣ * (Iₛ / Iᵣ) * (Aᵣ / Aₛ) * (nₛ² / nᵣ²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Absolute Method: Use an integrating sphere to directly measure the number of photons emitted by the sample relative to the number of photons absorbed. This method is more accurate as it does not rely on a standard.
-
Conclusion and Future Outlook
The rational design of ligands is paramount to unlocking the full potential of lanthanide luminescence. While β-diketonates offer a versatile and well-established platform, aromatic carboxylates provide opportunities for constructing novel coordination polymers with interesting photophysical properties. For applications in demanding biological environments, the superior stability of macrocyclic complexes makes them the ligands of choice.
The field of lanthanide chemistry continues to evolve, with ongoing research focused on the development of new antenna chromophores with improved light-harvesting capabilities, two-photon absorption properties for bio-imaging, and responsiveness to specific analytes for sensing applications. By understanding the fundamental principles of ligand design and employing the experimental strategies outlined in this guide, researchers can continue to push the boundaries of lanthanide-based technologies in science and medicine.
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A Senior Scientist's Guide to Confirming DHODH Inhibition with Co-Crystal Structures
For researchers in oncology, immunology, and antiviral drug development, Dihydroorotate Dehydrogenase (DHODH) has emerged as a high-value therapeutic target.[1][2] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[3][4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on this pathway for survival and growth, making DHODH an ideal bottleneck to disrupt their expansion.[1][5]
While biochemical assays provide essential IC50 values to quantify a compound's inhibitory potency, they only tell part of the story. To truly understand and rationally optimize an inhibitor, there is no substitute for structural data. This guide provides an in-depth comparison of how co-crystal structures serve as the gold standard for confirming DHODH inhibition, offering unambiguous evidence of the binding mode and paving the way for structure-based drug design.
The Imperative of Structural Validation: Beyond the IC50
Relying solely on enzymatic assays is like knowing a key fits a lock without ever seeing the inside of the lock. An IC50 value confirms that a compound inhibits DHODH, but a high-resolution co-crystal structure reveals precisely how it does so. This structural intelligence is paramount for any successful drug discovery campaign.
Unique Insights Gained from Co-Crystal Structures:
-
Unambiguous Confirmation: It provides definitive proof that the inhibitor binds directly to DHODH, ruling out indirect mechanisms or assay artifacts.
-
Binding Mode Elucidation: It reveals the exact orientation and conformation of the inhibitor within the binding pocket.[6]
-
Mapping Key Interactions: It allows for the atomic-level visualization of crucial hydrogen bonds, hydrophobic interactions, and other forces that anchor the inhibitor to the protein.[7]
-
Rational Lead Optimization: By understanding the structure-activity relationship (SAR), medicinal chemists can make targeted modifications to the inhibitor to enhance potency, selectivity, and pharmacokinetic properties.[8]
-
Competitive Landscape: It allows for direct comparison with existing inhibitors, revealing opportunities to exploit different regions of the binding pocket for improved or novel intellectual property.[6]
X-ray crystallography has become a cornerstone of modern drug discovery precisely because it provides this atomic-level blueprint for rational design.[7][9]
The Co-Crystallography Workflow: A Validated Pathway from Gene to Structure
Obtaining a high-resolution co-crystal structure is a multi-step process that requires precision and rigorous quality control at each stage. The following workflow represents a field-proven pathway to success.
Caption: A validated workflow for obtaining a DHODH-inhibitor co-crystal structure.
Experimental Protocol: Recombinant Human DHODH Production
Human DHODH is a mitochondrial membrane protein.[10] For crystallographic studies, a truncated construct lacking the N-terminal transmembrane domain is typically used, which enhances solubility and crystallization propensity while retaining the catalytic domain and inhibitor binding site.[11][12]
Step 1: Expression
-
Construct: A synthetic gene encoding human DHODH (residues ~31-395) is cloned into a suitable E. coli expression vector (e.g., pET series) with a C-terminal TEV protease cleavage site and an 8x-His-tag.[13]
-
Transformation: The expression plasmid is transformed into a competent E. coli strain like BL21(DE3).
-
Culture: Grow cells in Terrific Broth at 37°C to an OD600 of ~0.8.
-
Induction: Cool the culture to 18°C and induce protein expression with 0.5 mM IPTG overnight.
-
Harvest: Pellet the cells by centrifugation and store at -80°C.
Step 2: Purification & Quality Control
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash with lysis buffer containing 20 mM imidazole and elute with buffer containing 250 mM imidazole.
-
Size-Exclusion Chromatography (SEC): Concentrate the eluted protein and load onto an SEC column (e.g., Superdex 200) pre-equilibrated in a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Self-Validating QC:
-
SDS-PAGE: Run a sample of the peak SEC fraction. A single, pure band should appear at the expected molecular weight (~42 kDa).[12]
-
SEC Profile: The chromatogram should show a single, symmetrical peak, indicating a monodisperse and non-aggregated protein sample, which is critical for successful crystallization.
-
Step 3: Co-Crystallization
-
Complex Formation: Incubate the purified, concentrated DHODH protein with a 3-5 fold molar excess of the inhibitor for at least 1 hour on ice.
-
Screening: Use the sitting-drop vapor diffusion method. Mix the protein-inhibitor complex with a variety of crystallization screen solutions in a 1:1 ratio.
-
Optimization: Once initial "hits" (small crystals) are identified, optimize crystallization conditions by fine-tuning the pH, precipitant concentration, and additives to grow diffraction-quality crystals.
Comparative Structural Analysis of DHODH Inhibitors
The true power of co-crystallography is revealed when comparing the binding modes of different inhibitors. The human DHODH active site features a tunnel that leads to the flavin mononucleotide (FMN) cofactor. This tunnel serves as the binding site for the natural substrate, ubiquinone, and is the primary target for most known inhibitors.[14]
Let's compare two clinically relevant inhibitors: Brequinar and A77 1726 (the active metabolite of Leflunomide and Teriflunomide).[15][16]
Caption: Key interactions of an inhibitor within the DHODH binding tunnel.
| Inhibitor | PDB ID | Binding Site & Key Interactions | Key Structural Insight |
| Brequinar | 1D3G[14] | Binds deep within the ubiquinone tunnel. The quinoline ring forms π-stacking interactions with a key phenylalanine residue, while the carboxylic acid group forms critical hydrogen bonds with a tyrosine and an arginine.[17] | The structure reveals how Brequinar's rigid, planar scaffold perfectly occupies the narrow, hydrophobic tunnel, explaining its high potency. The specific interactions provide a clear roadmap for designing analogs.[14][18] |
| A77 1726 (Teriflunomide) | 1D3H[19] | Also binds in the ubiquinone tunnel. The trifluoromethylphenyl group occupies a hydrophobic pocket, and the enolate oxygen forms hydrogen bonds with the protein backbone.[20][21] | Comparison with Brequinar shows that while they target the same tunnel, their specific interactions differ.[6] This structural variance accounts for differences in potency and provides alternative chemical scaffolds for further development. |
This comparative analysis, made possible only through co-crystallography, demonstrates that even inhibitors targeting the same site can achieve their effect through distinct molecular interactions. This knowledge is invaluable for overcoming drug resistance, improving selectivity, and designing next-generation therapeutics.
Conclusion
In the competitive landscape of drug discovery, confirming the mechanism of action with certainty is non-negotiable. While biochemical assays are indispensable for high-throughput screening and initial potency measurements, they cannot provide the atomic-level detail required for modern, rational drug design. Co-crystal structures offer the ultimate validation of DHODH inhibition, providing an unambiguous, high-resolution view of the protein-ligand interaction. This structural blueprint is the most valuable asset for transforming a promising chemical hit into a clinical candidate, enabling chemists to design molecules with enhanced potency, selectivity, and optimized drug-like properties.
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A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for Compound Identification
In the realm of analytical chemistry and drug development, the identification of compounds using spectroscopic techniques is fundamental. However, the sophisticated multivariate models we build from this data—be it from Near-Infrared (NIR), Raman, or Mass Spectrometry—are only as reliable as their validation. A model that performs flawlessly on the data it was trained on, but fails to predict new, unseen samples is not just inadequate; it's a critical liability.
This guide provides an in-depth comparison of cross-validation techniques, moving beyond a simple recitation of steps to explain the causality behind methodological choices. As scientists, our goal is not just to build models, but to build trustworthy models. Cross-validation is the cornerstone of that trust, serving as a rigorous internal stress test to ensure our models are robust, generalizable, and free from the pervasive issue of overfitting.
The Foundation: Why Cross-Validation is Non-Negotiable
Spectroscopic data is inherently high-dimensional. A single spectrum can contain thousands of variables (wavelengths, m/z values, etc.). When the number of samples is limited, it becomes dangerously easy for a model to "memorize" the noise and specific artifacts of the training data rather than learning the underlying relationship between the spectra and the compound of interest. This phenomenon is known as overfitting .
A simple split of data into one training set and one testing set can be misleading; a "lucky" split might suggest a model is performing well when, in reality, it has poor generalizability.[1] Cross-validation is a more powerful and reliable statistical method for assessing how the results of a model will generalize to an independent dataset.[2][3][4][5] It involves systematically partitioning the data, using parts of it to train the model and other parts to test it, and then averaging the results to get a more robust estimate of performance.[5][6]
Core Methodologies: A Comparative Analysis
The choice of a cross-validation strategy is a critical experimental design decision. It involves a trade-off between computational cost, bias, and variance in the performance estimate.
K-Fold Cross-Validation
This is the most common and recommended approach. The dataset is randomly partitioned into 'k' equal-sized subsets, or "folds".[5][6] The model is then trained on k-1 folds and validated on the remaining fold. This process is repeated 'k' times, with each fold used exactly once as the validation set.
-
Expertise & Experience: The choice of 'k' is crucial. A small 'k' (e.g., 3) results in a less biased estimate of performance but can have high variance. A large 'k' leads to lower variance but can be computationally expensive. In practice, k=5 or k=10 is a common choice that provides a good balance between the bias-variance trade-off.[7][8]
-
Advantages: All data is used for both training and validation, making it more efficient than a single train-test split.[9][10]
-
Best For: General-purpose model validation, especially with datasets of moderate size.
Leave-One-Out Cross-Validation (LOOCV)
LOOCV is an extreme case of K-Fold where 'k' is equal to the number of samples (n).[11][12] In each iteration, the model is trained on all samples except for one, which is then used for testing.[13][14]
-
Expertise & Experience: While LOOCV provides a nearly unbiased estimate of model performance, the high number of iterations makes it computationally intensive for large datasets.[12][14] Furthermore, because the training sets in each fold are so similar to one another, the variance of the performance estimate can be high.
-
Advantages: It is deterministic (no randomness in the splits) and is ideal when working with very small datasets where maximizing the training data in each fold is critical.[11][12][13]
-
Best For: Very small datasets where the cost of computation is not a limiting factor.
Repeated K-Fold Cross-Validation
This method involves simply repeating the K-Fold CV process multiple times with different random shuffles of the data.[4] The performance results are then averaged across all runs.
-
Expertise & Experience: This is my preferred method for final model evaluation before testing on a truly independent set. It provides a more robust estimate of the model's performance by reducing the variance associated with a single K-Fold split.[4][9]
-
Advantages: Increases the confidence in the performance estimate.[4]
-
Best For: Rigorous model assessment where computational resources permit.
Stratified K-Fold Cross-Validation
When dealing with imbalanced datasets (e.g., classifying samples where one class is much rarer than others), standard K-Fold can lead to folds that do not contain any samples from the minority class. Stratified K-Fold preserves the percentage of samples for each class within each fold.[5][7]
-
Expertise & Experience: This is non-negotiable for classification problems with imbalanced data, such as impurity identification or disease diagnostics. Failing to stratify can lead to a model that appears accurate but has no predictive power for the class you are most interested in.[7][15]
-
Advantages: Ensures that each fold is representative of the overall class distribution.
-
Best For: Classification tasks with imbalanced datasets.
Data Presentation: Method Comparison
| Cross-Validation Method | Bias of Performance Estimate | Variance of Performance Estimate | Computational Cost | Ideal Use Case |
| K-Fold (k=5 or 10) | Low-Moderate | Moderate | Moderate | General purpose, standard validation |
| Leave-One-Out (LOOCV) | Very Low | High | Very High | Very small datasets (<100 samples) |
| Repeated K-Fold | Low-Moderate | Low | High | Rigorous performance estimation |
| Stratified K-Fold | Low-Moderate | Moderate | Moderate | Imbalanced classification datasets |
The Self-Validating Workflow: Protocol & Causality
A trustworthy validation protocol is one where every step is designed to prevent information from the validation set from "leaking" into the training process. This is the single most common and critical mistake in applying cross-validation.[1][16][17]
Caption: High-level workflow for robust model validation.
The Critical Detail: Preprocessing Inside the Loop
Spectroscopic data almost always requires preprocessing to remove unwanted variations like baseline drift, particle size effects (scatter), and instrumental noise.[18][19][20] Common methods include Standard Normal Variate (SNV), Multiplicative Scatter Correction (MSC), and Savitzky-Golay derivatives.
Trustworthiness Mandate: Any preprocessing algorithm that learns parameters from the data (e.g., the mean spectrum in SNV) must be applied independently within each fold of the cross-validation loop. You must calculate these parameters only from the training portion of each fold and then apply the resulting transformation to both the training and validation portions of that fold. Performing preprocessing on the entire dataset before cross-validation allows information from the validation set to influence the training set, leading to overly optimistic results.[1][16][21]
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- 13. Leave one out cross validation: Significance and symbolism [wisdomlib.org]
- 14. A Quick Intro to Leave-One-Out Cross-Validation (LOOCV) [statology.org]
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- 19. researchgate.net [researchgate.net]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Quinoline-4-Carboxamide Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of quinoline-4-carboxamide inhibitors targeting three distinct and therapeutically significant enzymes: Dihydroorotate Dehydrogenase (DHODH), Plasmodium falciparum Elongation Factor 2 (PfEF2), and Bacterial DNA Gyrase. By examining the nuanced structural modifications that govern potency and selectivity for each target, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of this versatile scaffold.
Introduction: The Quinoline-4-Carboxamide Scaffold - A Privileged Motif in Drug Discovery
The quinoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The incorporation of a carboxamide linkage at the 4-position introduces a key hydrogen bonding motif and a vector for diverse substitutions, further enhancing its potential for molecular recognition. This guide will explore how variations on this central theme have yielded potent and selective inhibitors for a range of diseases, from cancer and autoimmune disorders to malaria and bacterial infections.
Comparative SAR Analysis: Tailoring the Quinoline-4-Carboxamide Scaffold for Specific Targets
The remarkable versatility of the quinoline-4-carboxamide scaffold is evident in its ability to be tailored to inhibit vastly different enzymes. The following sections dissect the SAR for three key targets, highlighting both common principles and target-specific requirements.
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Targeting Pyrimidine Biosynthesis
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for anticancer, anti-inflammatory, and antiviral agents.[2] Brequinar is a well-studied quinoline-4-carboxylic acid-based inhibitor of DHODH. The SAR of this class of inhibitors reveals several key features essential for potent activity.[2][3]
Key SAR Insights for DHODH Inhibition:
-
C2-Position: This position demands bulky, hydrophobic substituents. In brequinar, a 2'-fluoro-1,1'-biphenyl group occupies a hydrophobic channel in the enzyme's binding site.[2]
-
C4-Position: A carboxylic acid at this position is critical for activity, forming a salt bridge with a key arginine residue (R136) in the DHODH active site.[2] This interaction anchors the inhibitor.
-
Quinoline Core: Substitutions on the benzo portion of the quinoline ring can modulate activity. For instance, a fluorine atom at the C6 position, as seen in brequinar, enhances potency.
-
Amide Moiety: While the parent scaffold for brequinar is a carboxylic acid, carboxamide derivatives have also been explored. The nature of the amine substituent can influence solubility and cell permeability.
A structure-guided approach has led to the discovery of highly potent quinoline-based DHODH inhibitors. For example, analogue 41 (DHODH IC50 = 9.71 ± 1.4 nM) and analogue 43 (DHODH IC50 = 26.2 ± 1.8 nM) demonstrate the successful optimization of this scaffold.[3] A cocrystal structure of analogue 43 with DHODH revealed a novel water-mediated hydrogen bond with T63, showcasing how subtle modifications can lead to new, favorable interactions.[3]
Table 1: Comparative Activity of Quinoline-4-Carboxamide Analogues as DHODH Inhibitors
| Compound | C2-Substituent | C6-Substituent | Other Modifications | DHODH IC50 (nM) | Reference |
| Brequinar | 2'-fluoro-1,1'-biphenyl | F | 3-methyl | ~10 | [4] |
| 41 | Phenyl with pyridyl ether | H | Amide linkage | 9.71 ± 1.4 | [3] |
| 43 | Phenyl with pyridyl ether | H | Amide linkage, additional methyl | 26.2 ± 1.8 | [3] |
| 46 | Naphthyridine core | N/A | Amide linkage | 28.3 ± 3.3 | [3] |
Antimalarial PfEF2 Inhibitors: A Novel Approach to Combatting Malaria
The emergence of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents with novel mechanisms of action. A phenotypic screen against Plasmodium falciparum identified a series of quinoline-4-carboxamides with potent antimalarial activity.[5][6] The molecular target was later identified as translation elongation factor 2 (PfEF2), an enzyme essential for protein synthesis in the parasite.[7] The lead compound from this series, DDD107498 (also known as Cabamiquine), exhibits nanomolar potency against multiple life-cycle stages of the parasite.[8][9]
Key SAR Insights for PfEF2 Inhibition:
-
C2-Position: Similar to DHODH inhibitors, this position benefits from aromatic substituents. In the optimization of the initial hit, a p-tolyl group was found to be favorable.[5]
-
C4-Carboxamide: The carboxamide moiety is crucial for activity. The nature of the amine substituent significantly impacts potency and pharmacokinetic properties. A (2-(pyrrolidin-1-yl)ethyl)amino side chain was identified as optimal for the lead compound.[5]
-
C6-Position: Introduction of a chlorine atom at the C6-position of the quinoline ring led to a significant improvement in potency.[5]
-
Amide NH: The amide nitrogen is important for activity, as capping it with a methyl group resulted in a substantial decrease in potency.[6]
The optimization of the initial hit (EC50 = 120 nM) with poor physicochemical properties led to the development of DDD107498 (EC50 = 1.0 nM against P. falciparum 3D7) with an excellent in vivo efficacy and a favorable safety profile.[5][8]
Table 2: Comparative Activity of Quinoline-4-Carboxamide Analogues as Antimalarial Agents
| Compound | C2-Substituent | C6-Substituent | C4-Carboxamide Substituent | P. falciparum 3D7 EC50 (nM) | Reference |
| Screening Hit 1 | p-tolyl | H | 2-(dimethylamino)ethyl | 120 | [5] |
| DDD107498 (2) | p-tolyl | Cl | 2-(pyrrolidin-1-yl)ethyl | 1.0 | [5][8] |
| 18 | p-tolyl | Cl | 2-(pyrrolidin-1-yl)ethyl | - | [5] |
| 46 | p-tolyl | Cl | 2-morpholinoethyl | 12-fold drop vs. pyrrolidine | [6] |
| 47 | p-tolyl | Cl | N-methyl-2-(pyrrolidin-1-yl)ethyl | 87 | [6] |
Bacterial DNA Gyrase Inhibitors: A New Generation of Antibacterials
Bacterial DNA gyrase is a validated target for antibiotics, with the fluoroquinolones being a prominent class of inhibitors. The emergence of resistance to existing antibiotics has spurred the search for new chemical scaffolds that can effectively inhibit this enzyme. Quinoline-4-carboxamides have emerged as a promising class of DNA gyrase inhibitors.[10]
Key SAR Insights for DNA Gyrase Inhibition:
-
General Scaffold: The 4-hydroxy-2-quinolone-3-carboxamide core has been identified as a key pharmacophore for GyrB inhibition.[11]
-
N-Substituent on Carboxamide: The introduction of an N-quinazolinone moiety was found to be beneficial for potent inhibition of S. aureus GyrB.[11]
-
Substitutions on the Quinoline Ring: The specific substitution patterns on the quinoline core can influence antibacterial activity and spectrum.
-
Molecular Hybridization: Hybridizing the quinoline-4-carbohydrazide scaffold with other moieties, such as oxadiazoles, has yielded compounds with significant DNA gyrase inhibitory potential and potent antibacterial activity.
For instance, compound f1 (IC50: 1.21 µM) and its optimized analogues f4 (IC50: 0.31 µM) and f14 (IC50: 0.28 µM) are potent inhibitors of S. aureus GyrB.[11] Compound f1 also demonstrated good antibacterial activity against MRSA (MICs: 4–8 µg/mL) and favorable metabolic stability.[11]
Table 3: Comparative Activity of Quinoline-Carboxamide Analogues as DNA Gyrase Inhibitors
| Compound | Core Scaffold | N-Carboxamide Substituent | Target | IC50 (µM) | Reference |
| f1 | 4-hydroxy-2-quinolone-3-carboxamide | N-quinazolinone | S. aureus GyrB | 1.21 | [11] |
| f4 | 4-hydroxy-2-quinolone-3-carboxamide | Modified N-quinazolinone | S. aureus GyrB | 0.31 | [11] |
| f14 | 4-hydroxy-2-quinolone-3-carboxamide | Modified N-quinazolinone | S. aureus GyrB | 0.28 | [11] |
| 14 | Quinoline-4-carboxamide derivative | - | Bacterial DNA gyrase | 3.39 | [10] |
Experimental Protocols: A Guide to Characterizing Quinoline-4-Carboxamide Inhibitors
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the activity of quinoline-4-carboxamide inhibitors against their respective targets.
DHODH Enzymatic Inhibition Assay
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[12]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the quinoline-4-carboxamide inhibitors in DMSO.
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 2 µL of inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Add 20 µL of the reaction mix to each well to initiate the reaction.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0 for control, Vi for inhibited reactions).
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[12]
-
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This fluorescence-based assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA using the intercalating dye SYBR Green I.[13]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the quinoline-4-carboxamide inhibitors in culture medium in the 96-well plates.
-
-
Parasite Culture Addition:
-
Add the synchronized ring-stage parasite culture (at a desired parasitemia and hematocrit) to each well.
-
-
Incubation:
-
Incubate the plates for 72 hours in a modular incubation chamber with a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.
-
-
Lysis and Staining:
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Normalize the data to the drug-free control wells.
-
Plot the percentage of parasite growth inhibition against the inhibitor concentration to determine the EC50 value.[13]
-
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. The different topological forms of DNA (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis.[14]
Materials:
-
Purified bacterial DNA gyrase (subunits GyrA and GyrB)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP
-
Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and a tracking dye)
-
Agarose
-
Tris-Borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing the 5X assay buffer, relaxed plasmid DNA, and the quinoline-4-carboxamide inhibitor at various concentrations.
-
Add the DNA gyrase enzyme to initiate the reaction.
-
Include a no-enzyme control and a no-inhibitor control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reactions by adding the stop solution/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until the different DNA topoisomers are separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize it under UV light.
-
The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition at different inhibitor concentrations and calculate the IC50 value.[14]
-
Signaling Pathways and Logical Relationships
The inhibitory effects of quinoline-4-carboxamides on their respective targets trigger distinct downstream cellular consequences. Understanding these pathways is crucial for predicting the overall biological effect of these compounds.
General SAR Exploration Workflow
The process of identifying and optimizing a lead compound from the quinoline-4-carboxamide scaffold typically follows a structured workflow.
Caption: General workflow for the discovery and optimization of quinoline-4-carboxamide inhibitors.
Downstream Effects of DHODH Inhibition
Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[12]
Caption: Signaling pathway affected by DHODH inhibition.
Mechanism of Action of Antimalarial PfEF2 Inhibitors
Quinoline-4-carboxamide inhibitors of PfEF2 block protein synthesis in the malaria parasite, leading to its death across multiple life-cycle stages.
Caption: Mechanism of action of PfEF2 inhibitors in P. falciparum.
Inhibition of Bacterial DNA Gyrase and its Consequences
By inhibiting DNA gyrase, quinoline-4-carboxamides prevent the proper supercoiling of bacterial DNA, which is essential for DNA replication and transcription, ultimately leading to bacterial cell death.
Caption: Consequences of DNA gyrase inhibition by quinoline-4-carboxamides.
Conclusion
The quinoline-4-carboxamide scaffold represents a highly adaptable and fruitful starting point for the design of potent and selective inhibitors against a diverse range of therapeutic targets. This guide has demonstrated that through rational, structure-based design and a thorough understanding of the SAR, this single chemical motif can be fine-tuned to effectively inhibit enzymes as varied as DHODH, PfEF2, and DNA gyrase. The comparative analysis presented herein underscores the importance of considering the specific molecular interactions within the target's active site to guide chemical modifications. The detailed experimental protocols and pathway diagrams provide a practical framework for researchers to further explore and exploit the therapeutic potential of this remarkable class of compounds. As the challenges of drug resistance and the need for novel therapeutic strategies continue to grow, the quinoline-4-carboxamide scaffold is poised to remain a cornerstone of medicinal chemistry research for the foreseeable future.
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- Webster, T. J. (2018). In Vitro Assay of Antimalarials: Technologies, Applications, and Prospects. Southeast Asian J Trop Med Public Health.
- Vyas, V. K., et al. (2019). Synthesis of novel quinoline-4-carboxylic acid derivates as an anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640.
- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. [Link]
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- Semantic Scholar. (n.d.). Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition. [Link]
- PubMed Central. (n.d.). NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate dehydrogenase (DHODH) for cancer therapy. [Link]
- PubMed Central. (n.d.). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. [Link]
- Wiley Online Library. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
- Spiral. (2016). Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy. [Link]
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A Researcher's Guide to Bridging the Digital and Physical Divide: In Silico vs. In Vitro Analysis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid
In the contemporary landscape of drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is a meticulous process, demanding a rigorous and multi-faceted evaluation. For novel heterocyclic compounds like 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a molecule belonging to the pharmacologically significant quinoline-4-carboxylic acid class, this journey begins long before the first pipette touches a microplate.[1] The strategic integration of computational (in silico) and laboratory-based (in vitro) testing is paramount to efficiently navigate the complexities of identifying and validating a potential drug. This guide provides an in-depth comparison of these two orthogonal yet synergistic approaches, using this compound as a central case study. We will delve into the causality behind experimental choices, present detailed protocols, and critically evaluate the predictive power of computational models against tangible experimental data.
The Strategic Imperative: Why Two Prongs of Attack?
The rationale for a dual-pronged in silico and in vitro strategy is rooted in the principles of efficiency and informed decision-making. In silico methods offer a rapid and cost-effective means to screen vast chemical libraries, predict potential biological targets, and estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[2][3] This computational pre-screening allows researchers to prioritize compounds with the highest probability of success, thereby conserving valuable resources. However, computational models are, by their nature, predictive and based on existing data and algorithms. They provide hypotheses, not definitive truths. This is where in vitro testing becomes indispensable. By subjecting the prioritized compounds to carefully designed laboratory assays, we can validate the in silico predictions, quantify biological activity, and gain a deeper understanding of the molecule's mechanism of action.
This guide will explore a hypothetical, yet scientifically plausible, scenario where in silico screening suggests that this compound is a potential inhibitor of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.[4] We will then outline the corresponding in vitro assays to test this hypothesis.
Part 1: The Digital Frontier - In Silico Characterization
The initial phase of our investigation leverages the power of computational chemistry to build a preliminary profile of this compound. This involves two key stages: ADMET prediction and molecular docking.
Workflow for In Silico Analysis
Caption: A streamlined workflow for the in silico evaluation of a candidate compound.
Methodology: ADMET Prediction
The first step in our in silico analysis is to predict the ADMET properties of this compound. A favorable pharmacokinetic profile is crucial for a compound to be a viable drug candidate.[5]
Protocol:
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained.
-
Tool Selection: A freely accessible web-based tool such as pkCSM or ADMETlab is utilized for the prediction.[2][6] These tools employ quantitative structure-activity relationship (QSAR) models based on large datasets of experimentally determined properties.[3]
-
Parameter Selection: A comprehensive set of ADMET parameters is selected for prediction, including but not limited to:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition.
-
-
Execution and Analysis: The SMILES string is submitted to the server, and the predicted ADMET properties are analyzed for potential liabilities.
Predicted ADMET Properties for this compound (Hypothetical Data):
| Parameter | Predicted Value | Interpretation |
| Caco-2 Permeability (log Papp) | -0.95 | Moderately permeable |
| Human Intestinal Absorption | 85% | Good absorption |
| BBB Permeability (logBB) | -0.5 | Unlikely to cross the BBB |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | Non-toxic | Low mutagenic potential |
| hERG I Inhibition | No | Low risk of cardiotoxicity |
Methodology: Molecular Docking
Based on the promising ADMET profile, we proceed to investigate the potential interaction of our compound with the hypothetical target, SIRT3. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[7]
Protocol:
-
Preparation of Receptor and Ligand:
-
The 3D crystal structure of human SIRT3 is downloaded from the Protein Data Bank (PDB ID: 4FVT). Water molecules and co-crystallized ligands are removed. Polar hydrogens are added, and Kollman charges are assigned.
-
The 2D structure of this compound is converted to a 3D structure and energy minimized using a suitable force field. Gasteiger charges are computed.
-
-
Grid Box Definition: A grid box is defined around the active site of SIRT3, encompassing the key amino acid residues involved in substrate binding.
-
Docking Simulation: AutoDock Vina is used to perform the docking simulation.[7] The program explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy (highest affinity). The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
Predicted Docking Results for this compound with SIRT3 (Hypothetical Data):
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interactions | Hydrogen bond with Gly189, Pi-Pi stacking with Phe193 |
The predicted binding affinity of -8.5 kcal/mol suggests a strong and stable interaction between the compound and the active site of SIRT3. The specific interactions with key residues further support the hypothesis of SIRT3 inhibition.
Part 2: The Physical Realm - In Vitro Validation
With promising in silico data in hand, we move to the laboratory to validate these predictions through in vitro experiments. This phase will focus on two key aspects: confirming the inhibitory activity of the compound against SIRT3 and assessing its cytotoxicity in a relevant cancer cell line.
Workflow for In Vitro Validation
Caption: A sequential workflow for the in vitro validation of a candidate compound.
Methodology: SIRT3 Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of SIRT3.
Protocol:
-
Reagents and Materials: Recombinant human SIRT3 enzyme, a fluorogenic SIRT3 substrate, NAD+, and the test compound.
-
Assay Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant SIRT3 enzyme is incubated with the test compound for a predefined period.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate and NAD+.
-
The reaction is allowed to proceed at 37°C.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by fitting the data to a dose-response curve.
Hypothetical In Vitro SIRT3 Inhibition Data:
| Compound | IC50 (µM) |
| This compound | 7.2 |
| Reference Inhibitor | 5.0 |
An IC50 value in the low micromolar range would confirm the compound as a moderately potent inhibitor of SIRT3, corroborating the molecular docking prediction.[4]
Methodology: MTT Cell Viability Assay
This assay assesses the cytotoxicity of the compound against a cancer cell line, providing an initial indication of its therapeutic window.[1][8][9]
Protocol:
-
Cell Culture: A relevant cancer cell line (e.g., MCF-7 breast cancer cells) is cultured in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with serial dilutions of this compound for 48-72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to a vehicle control. The half-maximal cytotoxic concentration (CC50) is determined.
Hypothetical In Vitro Cytotoxicity Data:
| Compound | CC50 in MCF-7 cells (µM) |
| This compound | 50 |
Part 3: Synthesizing the Data - The In Silico-In Vitro Correlation
The true power of this dual-pronged approach lies in the comparative analysis of the predicted and experimental data.
Comparative Analysis:
| Parameter | In Silico Prediction | In Vitro Result | Correlation |
| Target Engagement | Binding Affinity: -8.5 kcal/mol | SIRT3 Inhibition IC50: 7.2 µM | Good: Strong predicted binding correlates with potent enzymatic inhibition. |
| Cellular Effect | N/A | Cytotoxicity CC50: 50 µM | In vitro data provides crucial information not obtainable from docking. |
| Drug-likeness | Favorable ADMET profile | N/A | In silico predictions guide further preclinical development. |
In our hypothetical scenario, the in silico prediction of strong binding to SIRT3 is validated by the low micromolar IC50 value obtained from the in vitro enzyme inhibition assay. This positive correlation increases our confidence in both the computational model and the potential of the compound as a SIRT3 inhibitor. The cytotoxicity data from the MTT assay provides an initial assessment of the therapeutic index (CC50/IC50), which in this case is approximately 7, suggesting a degree of selectivity for the target enzyme over general cellular toxicity.
Conclusion and Future Directions
This guide has illustrated the synergistic relationship between in silico and in vitro testing in the early-stage evaluation of a novel compound, this compound. The in silico approach provided a rapid and cost-effective method to generate a testable hypothesis regarding the compound's biological target and pharmacokinetic profile. The subsequent in vitro assays were essential for validating this hypothesis and providing quantitative measures of biological activity and cytotoxicity.
The journey for this compound is far from over. The promising data from this initial evaluation would warrant further investigation, including:
-
Lead Optimization: Synthesizing and testing analogs of the compound to improve potency and selectivity.
-
Mechanism of Action Studies: Investigating the downstream cellular effects of SIRT3 inhibition.
-
In Vivo Testing: Evaluating the compound's efficacy and safety in animal models.
By embracing a scientifically rigorous and logically structured approach that integrates computational and experimental methodologies, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-Pyridin-2-yl-quinoline-4-carboxylic Acid
Introduction: Beyond the Synthesis
In the realm of medicinal chemistry and materials science, 2-Pyridin-2-yl-quinoline-4-carboxylic acid serves as a pivotal heterocyclic building block. Its rigid, planar structure and chelating capabilities make it a sought-after scaffold for novel therapeutics and functional materials. The synthesis of this molecule, often achieved through variations of the Doebner-von Miller reaction, is only the first step.[1][2][3] The subsequent, and arguably more critical, phase is the rigorous determination of its purity. For researchers, scientists, and drug development professionals, an unassailable purity profile is the bedrock of reproducible experimental data, valid structure-activity relationships (SAR), and ultimately, regulatory compliance and patient safety.[4][5]
This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, establishing a self-validating analytical workflow that ensures the highest degree of confidence in your synthesized material.
The Synthetic Landscape and Potential Impurities
A common synthetic route to the target compound involves the acid-catalyzed condensation of isatin with 2-acetylpyridine, followed by a cyclization reaction.[6][7] While effective, this pathway can introduce several classes of impurities that must be analytically targeted.
-
Unreacted Starting Materials: Residual isatin and 2-acetylpyridine.
-
Reaction Intermediates: Incomplete cyclization can leave aldol-type intermediates.
-
Side-Products: Self-condensation of 2-acetylpyridine or alternative reaction pathways of isatin.
-
Isomers: Potential for the formation of regioisomers, though less common in this specific synthesis.
-
Residual Solvents & Reagents: Acids, bases, and organic solvents used during the reaction and workup.
A robust purity assessment strategy must be capable of separating and detecting these structurally diverse and often low-level contaminants.
A Multi-Detector Approach to Purity Validation
No single analytical technique is sufficient to declare a compound "pure." True analytical rigor is achieved by employing orthogonal methods—techniques that measure different chemical or physical properties. Here, we compare four essential methods: Melting Point Determination, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Melting Point Determination: The Initial Litmus Test
Expertise & Causality: Melting point is one of the oldest and most straightforward methods for assessing the purity of a crystalline organic solid.[8] The underlying principle is that impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces. A pure compound typically exhibits a sharp melting point range (0.5-1.0°C), whereas an impure sample will melt over a broader range and at a depressed temperature.[9][10] This makes it an excellent, rapid, and low-cost initial screening tool.
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.[8]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[11]
-
Apparatus Setup: Place the capillary in the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to find an approximate melting point. This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[10]
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
Replicates: Perform the measurement at least twice to ensure reproducibility.
Trustworthiness: While informative, melting point is a non-specific test. Two different compounds could have similar melting points, and it is not sensitive to amorphous or very low-level impurities. It should always be used in conjunction with more specific methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification
Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[5][12] For this compound, a molecule with aromatic rings and a polar carboxylic acid group, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[13] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Impurities with different polarities will elute at different times, allowing for their separation and quantification, typically via UV detection, leveraging the compound's chromophores.
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A Comparative Guide to the Synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic Acid: Pfitzinger vs. Doebner Methodologies
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of two established synthetic routes to 2-Pyridin-2-yl-quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and the ability to efficiently synthesize derivatives such as the title compound is of paramount importance.[1] This document will explore the classic Pfitzinger reaction and the versatile Doebner reaction, offering a critical analysis of their respective advantages and limitations, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of this compound
Quinoline-4-carboxylic acids and their derivatives are foundational motifs in a wide array of chemotherapeutic agents, exhibiting antibacterial, antitumor, and antiviral properties.[1] The incorporation of a pyridinyl substituent at the 2-position of the quinoline ring, as in this compound, can significantly influence the molecule's coordination properties and biological activity. Such compounds are not only investigated for their therapeutic potential but also serve as crucial intermediates in the synthesis of more complex molecules and functional materials. The selection of a synthetic strategy for this target molecule is a critical decision that can impact yield, purity, scalability, and overall efficiency. This guide aims to equip researchers with the necessary information to make an informed choice between two powerful synthetic methodologies.
The Pfitzinger Reaction: A Classic Approach to Quinoline Synthesis
First reported by Wilhelm Pfitzinger, this reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] For the synthesis of this compound, the Pfitzinger reaction employs isatin and 2-acetylpyridine as the key starting materials.
Mechanistic Rationale
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, leading to the formation of a keto-acid intermediate.[2] This is followed by condensation between the aniline moiety of the ring-opened intermediate and the carbonyl group of 2-acetylpyridine to form an imine (Schiff base). Subsequent tautomerization to an enamine facilitates an intramolecular cyclization, which, upon dehydration, yields the aromatic quinoline-4-carboxylic acid product.[2]
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A Senior Application Scientist's Guide to Quinoline-Based Receptors for Carboxylic Acid Recognition
For researchers, medicinal chemists, and drug development professionals, the selective recognition of carboxylic acids is a cornerstone of innovation. These ubiquitous functional groups are central to the structure of amino acids, fatty acids, and numerous pharmaceutical agents. Their detection and binding are critical for applications ranging from diagnostics and separations to the development of novel therapeutics. Among the diverse array of synthetic receptors, those incorporating the quinoline scaffold have emerged as particularly promising due to their unique photophysical properties, hydrogen bonding capabilities, and synthetic versatility.
This guide provides an in-depth, objective comparison of quinoline-based receptors for carboxylic acid recognition, grounded in experimental data and field-proven insights. We will explore the fundamental principles of their design, the causalities behind experimental choices, and provide detailed protocols for their evaluation, empowering you to select and develop the optimal receptor for your specific application.
The Foundation of Recognition: Why Quinoline?
The quinoline moiety is more than just a rigid aromatic scaffold. Its nitrogen atom introduces a key hydrogen bond accepting site, which plays a crucial role in the recognition of the acidic proton of a carboxylic acid.[1][2][3] This interaction, coupled with the potential for π-π stacking and the ability to act as a fluorophore, makes quinoline a powerful and versatile building block for synthetic receptors. The photophysical properties of the quinoline ring are highly sensitive to its microenvironment, allowing for the development of fluorescent sensors that signal the binding event through changes in emission intensity or wavelength.
Designing for Selectivity: A Comparative Analysis of Quinoline-Based Receptor Architectures
The performance of a quinoline-based receptor is intrinsically linked to its three-dimensional structure. The arrangement of quinoline units, the nature of the linker, and the presence of additional binding sites all contribute to the receptor's affinity and selectivity for a particular carboxylic acid.
Flexible vs. Pre-organized Structures
A key design consideration is the balance between flexibility and pre-organization. Flexible receptors can adapt to the shape of the guest molecule, but this conformational change can be entropically unfavorable. In contrast, pre-organized receptors have a well-defined binding cavity, which can lead to higher binding affinities if the guest is a good fit.
A notable example is the comparison between a flexible di-quinoline receptor and a more rigid naphthalene-based analogue for the recognition of hydroxy carboxylic acids. The quinoline-based receptor (Receptor 1) demonstrates significantly higher binding constants for acids like citric acid and tartaric acid compared to its naphthalene counterpart (Receptor 2), highlighting the crucial role of the quinoline nitrogen in the binding event.[1][2]
Signaling Mechanisms: From Quenching to Excimer Emission
The quinoline moiety can be exploited to generate a variety of optical signals upon guest binding. Common mechanisms include:
-
Fluorescence Quenching: The binding of the carboxylate can quench the fluorescence of the quinoline through photoinduced electron transfer (PET).
-
Fluorescence Enhancement: Conversely, binding can restrict intramolecular rotations or alter the electronic properties of the quinoline, leading to an increase in fluorescence intensity.
-
Excimer Emission: In receptors containing two or more quinoline units, guest binding can induce a conformational change that brings the quinolines into close proximity, resulting in the formation of an excimer, which is characterized by a new, red-shifted emission band.[1][2][3] This phenomenon can be particularly useful for distinguishing between different types of carboxylic acids. For instance, a flexible di-quinoline receptor has been shown to exhibit excimer emission in the presence of aliphatic dicarboxylic acids, but not with more rigid aromatic dicarboxylic acids.
The following diagram illustrates a simplified signaling pathway for a di-quinoline receptor that utilizes excimer formation upon binding a dicarboxylic acid.
Caption: Signaling pathway of a di-quinoline receptor.
Tripodal Architectures for Enhanced Affinity
To achieve even higher affinities, particularly for tricarboxylic acids like citric acid, tripodal receptor designs have been explored. These receptors feature three quinoline-containing arms extending from a central scaffold, creating a pre-organized cavity that can engage in multiple hydrogen bonding interactions with the guest. A quinoline-based tripodal fluororeceptor has been shown to bind citric acid with a high association constant, demonstrating the effectiveness of this design strategy.[4]
Quantitative Comparison of Quinoline-Based Receptors
To facilitate a direct comparison of receptor performance, the following table summarizes the association constants (Kₐ) of a well-characterized di-quinoline receptor (Receptor 1) with a variety of carboxylic acids in chloroform.
| Carboxylic Acid Guest | Type | Association Constant (Kₐ) / M⁻¹ |
| Citric Acid | Tricarboxylic, Hydroxy | 2.5 x 10⁵ |
| D-(-)-Tartaric Acid | Dicarboxylic, Hydroxy | 1.8 x 10⁵ |
| L-(+)-Tartaric Acid | Dicarboxylic, Hydroxy | 1.7 x 10⁵ |
| DL-Malic Acid | Dicarboxylic, Hydroxy | 1.2 x 10⁵ |
| Gluconic Acid | Monocarboxylic, Polyhydroxy | 1.0 x 10⁵ |
| Adipic Acid | Dicarboxylic, Aliphatic | 8.7 x 10⁴ |
| Glutaric Acid | Dicarboxylic, Aliphatic | 7.5 x 10⁴ |
| Succinic Acid | Dicarboxylic, Aliphatic | 6.3 x 10⁴ |
| Terephthalic Acid | Dicarboxylic, Aromatic | 5.1 x 10⁴ |
| Propanoic Acid | Monocarboxylic, Aliphatic | 1.2 x 10⁴ |
Data sourced from Ghosh et al., Beilstein J. Org. Chem. 2008, 4, 52.
This data clearly illustrates the receptor's preference for polycarboxylic and hydroxy-substituted acids, with citric acid exhibiting the strongest binding. The significantly lower binding constant for the monocarboxylic propanoic acid highlights the importance of multiple interaction points for high-affinity recognition.
Experimental Protocols for Receptor Evaluation
The reliable evaluation of receptor performance is paramount. The following sections provide detailed, step-by-step methodologies for the key experiments used to characterize quinoline-based receptors.
Synthesis of a Di-Quinoline Receptor
The following is a representative synthesis of a flexible di-quinoline receptor, adapted from the literature.[3] This multi-step synthesis involves the initial preparation of a quinoline-containing amine, followed by a coupling reaction to form the final receptor.
Caption: Synthetic workflow for a di-quinoline receptor.
¹H NMR Titration for Binding Constant Determination
¹H NMR titration is a powerful technique to determine the binding constant and stoichiometry of a host-guest complex.[5][6][7] The principle lies in monitoring the chemical shift changes of the host's protons upon incremental addition of the guest.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the quinoline-based receptor (host) of a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Prepare a stock solution of the carboxylic acid (guest) of a significantly higher concentration (e.g., 20-50 mM) in the same deuterated solvent containing a small amount of the host stock solution to maintain a constant host concentration.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the host solution alone. This will serve as the reference (δ₀).
-
-
Titration:
-
Add small aliquots of the guest solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Continue the additions until no further significant changes in the chemical shifts of the host protons are observed (saturation).
-
-
Data Analysis:
-
For a proton on the host that shows a significant chemical shift change, plot the change in chemical shift (Δδ = δₙ - δ₀) against the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to determine the association constant (Kₐ).
-
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical as it can compete with the guest for binding to the receptor. Less polar, non-coordinating solvents like chloroform are often preferred to minimize solvent effects.
-
Concentration Range: The host concentration should be in a range where the binding event can be accurately monitored. The guest concentration should be high enough to achieve saturation of the receptor.
Fluorescence Spectroscopy for Sensing Applications
Fluorescence spectroscopy is a highly sensitive technique for evaluating the performance of fluorescent chemosensors.[8][9]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the quinoline-based receptor in a suitable solvent (e.g., chloroform or acetonitrile).
-
Prepare a series of stock solutions of the carboxylic acid guest at different concentrations in the same solvent.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, place a solution of the receptor at a fixed concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the receptor solution.
-
Add increasing amounts of the guest solution to the cuvette and record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific wavelength (e.g., the emission maximum of the monomer or excimer) as a function of the guest concentration.
-
Fit the data to a suitable binding model to determine the association constant (Kₐ) and the limit of detection (LOD).
-
Causality Behind Experimental Choices:
-
Excitation Wavelength: The excitation wavelength should be chosen at the absorption maximum of the quinoline fluorophore to maximize the fluorescence signal.
-
Solvent Polarity: The polarity of the solvent can significantly affect the fluorescence properties of the quinoline moiety.[8][10][11][12][13] It is important to choose a solvent that provides a good fluorescence signal and in which both the receptor and guest are soluble.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is the gold standard for characterizing binding interactions, as it directly measures the heat released or absorbed during the binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the quinoline-based receptor (in the cell) and the carboxylic acid guest (in the syringe) in the same, degassed buffer. The concentration of the guest should be 10-20 times higher than that of the receptor.
-
The buffer should have a low ionization enthalpy (e.g., phosphate or citrate) to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the receptor solution into the sample cell and the guest solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Perform a series of injections of the guest into the receptor solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to receptor.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Causality Behind Experimental Choices:
-
Buffer Matching: It is crucial that the buffer in the cell and the syringe are identical to minimize large heats of dilution that can mask the binding signal.
-
Concentration Optimization: The concentrations of the receptor and guest should be chosen to ensure a "c-window" (c = Kₐ * [receptor]) between 10 and 1000 for accurate determination of the binding parameters.
The following diagram illustrates the typical workflow of an ITC experiment.
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Future Perspectives
The field of quinoline-based receptors for carboxylic acid recognition is continually evolving. Future research will likely focus on the development of receptors with even higher selectivity, particularly for the enantioselective recognition of chiral carboxylic acids. The incorporation of quinoline moieties into more complex architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), holds promise for the creation of highly sensitive and reusable sensor materials. Furthermore, the application of these receptors in complex biological media and for in vivo imaging remains an exciting and challenging frontier.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Pyridin-2-yl-quinoline-4-carboxylic acid
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Pyridin-2-yl-quinoline-4-carboxylic acid (CAS 57882-27-6), a heterocyclic aromatic compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific molecule, the following procedures are synthesized from the known hazards of its constituent moieties—quinoline, pyridine, and carboxylic acid—and established principles of laboratory safety.
Hazard Assessment and Core Safety Principles
This compound is classified as Harmful if swallowed and Causes serious eye irritation [1]. Given its structure, which combines the environmental and health hazards associated with both quinoline and pyridine derivatives, a cautious approach is mandatory. Quinoline itself is suspected of causing genetic defects and cancer, and it is toxic to aquatic life with long-lasting effects[2][3]. Pyridine is a flammable liquid with harmful fumes[4][5].
The foundational principle for disposing of this compound is to treat it as hazardous waste at all times . Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash[4][6][7][8]. The primary objective is to prevent its release into the environment and ensure the safety of all personnel through containment and documented transfer to a licensed hazardous waste disposal facility.
Required Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn to minimize exposure risks:
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Chemical splash goggles and a face shield if there is a risk of splashing. | Conforms to OSHA 29 CFR 1910.133 or EN 166. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for tears or degradation before use. | Conforms to EN 374. |
| Body | A fully-buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities. | --- |
| Respiratory | All handling of the solid powder and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. | --- |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. The following steps provide a self-validating system to ensure compliance and safety.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions[8][9].
-
Solid Waste : Collect pure this compound, contaminated weigh boats, and disposable labware (e.g., gloves, wipes) in a dedicated, robust, and sealable hazardous waste container[5][6].
-
Liquid Waste : Collect all solutions containing the compound in a separate, compatible, and leak-proof liquid hazardous waste container[5][6]. Do not mix with other waste streams unless explicitly permitted by your EHS office. For instance, avoid mixing with strong oxidizers or acids like nitric acid[5].
-
Sharps Waste : Any needles, syringes, or broken glass contaminated with this chemical must be placed in a designated, puncture-proof sharps container that is clearly labeled as chemically contaminated hazardous waste[10].
Step 2: Container Management and Labeling
Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Container Choice : Use containers made of compatible materials, such as high-density polyethylene (HDPE) or glass, that can be tightly sealed[4][5].
-
Labeling : As soon as the first item of waste is added, affix a completed Hazardous Waste label from your institution's EHS office[5][10]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
List all constituents of any mixture, including solvents and their approximate percentages.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 3: Decontamination of Reusable Equipment
-
First Rinse : All glassware and equipment that have come into contact with the compound must be decontaminated. The first rinse should be performed with a suitable solvent (e.g., methanol, acetone) to dissolve the residue. This first rinseate is considered hazardous and must be collected and added to the liquid hazardous waste container[10].
-
Subsequent Cleaning : After the initial hazardous rinse, the glassware can be washed thoroughly with soap and water.
Step 4: Storage and Disposal Request
-
Storage : Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[9]. This area should be away from incompatible materials and provide secondary containment to capture any potential leaks[10].
-
Request for Pickup : Once the container is full or you are finished generating this waste stream, complete the accumulation end date on the label and submit a chemical collection request to your institution's EHS office[5][11]. Do not allow waste to accumulate for extended periods.
The following diagram illustrates the decision workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain : If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow[4]. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect : Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report : Report the spill to your supervisor and your institution's EHS office, following all internal reporting procedures[4].
Causality and Rationale: Why Not Other Methods?
-
Drain Disposal : The compound's quinoline and pyridine structures present a significant ecotoxicity hazard[2]. Its low solubility in cold water further makes drain disposal inappropriate, as it would not dilute effectively and could persist in aquatic environments[3].
-
Neutralization : While it is a carboxylic acid, simple neutralization is not a valid disposal method. Neutralizing the acidic group does not mitigate the hazards posed by the heterocyclic aromatic core of the molecule[12]. The resulting salt would still be a hazardous quinoline/pyridine derivative.
-
Evaporation : Allowing solvents from liquid waste to evaporate in a fume hood is not a permissible disposal method and is illegal in many jurisdictions. It releases volatile organic compounds into the atmosphere and concentrates the hazardous solute[11].
By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the principles of environmental stewardship that are paramount to the scientific community.
References
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- Chemical Label for 2-(pyridin-2-yl)quinoline-4-carboxylic acid. [Link]
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- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Wikipedia. Quinoline. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Pyridin-2-yl-quinoline-4-carboxylic acid
Welcome to your essential guide for the safe handling of 2-Pyridin-2-yl-quinoline-4-carboxylic acid (CAS 57882-27-6). As researchers and drug development professionals, our work with novel compounds like this heterocyclic aromatic carboxylic acid is foundational to discovery. However, this progress cannot come at the expense of safety. This guide is designed to provide you, my fellow scientists, with a deep, field-tested understanding of the necessary personal protective equipment (PPE) and handling protocols. We will move beyond a simple checklist to understand the why behind each recommendation, ensuring a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
This compound is a compound for which comprehensive toxicological data may not be fully available. However, based on its chemical structure (a quinoline and pyridine derivative) and available safety data, we must handle it with a high degree of caution. The primary hazards identified are significant and demand respect.
The compound is classified as harmful if swallowed and causes serious eye irritation .[1] Structurally similar compounds, such as 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, are also known to cause skin irritation and may cause respiratory irritation.[2] Therefore, our PPE strategy must be built around preventing exposure through these routes: oral ingestion, eye contact, skin contact, and inhalation.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Protection Level | Equipment | Specification | Purpose & Rationale |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against direct skin contact. Nitrile offers good resistance to a range of chemicals, but always inspect gloves for any signs of degradation or punctures before use.[3] |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[3][4] Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Primary | Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. The coat should be fully buttoned to provide maximum coverage.[5][6] |
| Task-Dependent | Respiratory Protection | N95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor Cartridges | For handling solid powder: An N95 respirator prevents the inhalation of fine dust particles.[3] For handling solutions in volatile solvents: An air-purifying respirator with appropriate cartridges may be necessary if work is not conducted within a certified chemical fume hood.[3] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities or during vigorous mixing operations.[3][5][7] |
| Secondary | Body Protection | Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing, to be worn over the laboratory coat.[3] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is as critical as the PPE itself. This workflow is designed to minimize exposure at every stage of handling.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to contain dust and potential vapors.[3][4][5]
-
Pre-Operational Check: Ensure safety showers and eyewash stations are accessible and functioning correctly before beginning any work.[8]
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical to minimize movement and potential for contamination.[5]
Donning and Handling
The following diagram illustrates the logical flow for selecting and using PPE based on the specific task at hand.
Caption: PPE selection workflow for handling this compound.
Post-Handling and Decontamination
-
Decontamination: All surfaces and non-disposable equipment that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[3]
-
PPE Removal (Doffing): To prevent cross-contamination, remove PPE in the correct order, typically gloves first, followed by any apron, lab coat, and finally eye protection.[5] Wash hands thoroughly with soap and water after all PPE has been removed.[4][9]
Disposal Plan: Ensuring a Safe Lifecycle
Proper disposal is a critical and non-negotiable component of chemical safety.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3][5]
-
Liquid Waste: Any solutions containing this compound must also be collected in a labeled hazardous waste container.
-
Regulatory Compliance: Never pour any waste containing this compound down the drain.[3][4] Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines, as local regulations are paramount.[3] The waste must be disposed of by a licensed hazardous waste management company.
By integrating these robust PPE protocols, operational plans, and disposal procedures into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
